Technical Documentation Center

5-Amino-1-benzyl-piperidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-1-benzyl-piperidin-3-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1)

A Versatile 3,5-Disubstituted Piperidine Scaffold for Medicinal Chemistry Executive Summary 5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1) represents a high-value heterocyclic building block characterized by a 3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile 3,5-Disubstituted Piperidine Scaffold for Medicinal Chemistry

Executive Summary

5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1) represents a high-value heterocyclic building block characterized by a 3,5-disubstitution pattern on a piperidine core. Unlike the more common 3,4- or 2,6-disubstituted isomers, the 3,5-motif offers unique conformational vectors that allow for the precise spatial arrangement of pharmacophores, making it a critical scaffold in the design of renin inhibitors , DPP-4 inhibitors , and kinase modulators .

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, stereoselective synthetic pathways, and applications in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1]

The compound functions as a "constrained intermediate," where the piperidine ring restricts the conformational freedom of the attached amino and hydroxyl groups. This rigidity is essential for reducing the entropic penalty of binding to protein targets.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 2168225-94-1
IUPAC Name 5-amino-1-benzylpiperidin-3-ol
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
SMILES OC1CN(CC2=CC=CC=C2)CC(N)C1
Appearance Viscous oil or low-melting solid (stereoisomer dependent)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (free base)
pKa (Predicted) ~9.8 (Primary Amine), ~8.4 (Piperidine Nitrogen)
LogP (Predicted) 0.6 – 1.2
Stereochemical Complexity

The molecule possesses two chiral centers at positions C3 and C5, giving rise to four possible stereoisomers. The biological activity is often strictly dependent on the specific configuration (cis vs. trans).

  • Cis-isomers: (3R,5S) and (3S,5R) – Substituents are on the same side of the ring plane.

  • Trans-isomers: (3R,5R) and (3S,5S) – Substituents are on opposite sides.

Part 2: Synthetic Methodologies

The synthesis of 3,5-disubstituted piperidines is synthetically more challenging than 3,4-isomers due to the lack of direct conjugation between the positions. Two primary strategies are employed: Catalytic Hydrogenation (for racemic scaffolds) and Chiral Pool Synthesis (for enantiopure targets).

Method A: Catalytic Hydrogenation of Pyridine Precursors (Scalable Route)

This method is preferred for large-scale production where racemic mixtures are acceptable or can be resolved later.

  • Starting Material: 3-Amino-5-hydroxypyridine or 3,5-dihydroxypyridine.

  • Benzylation: Protection of the pyridine nitrogen (and potentially the oxygen) using benzyl bromide (BnBr).

  • Hydrogenation: High-pressure hydrogenation (50-100 psi H₂) using Rh/C or PtO₂ catalysts reduces the aromatic ring.

    • Note on Stereochemistry: This reduction typically favors the cis-isomer due to the catalyst surface approach, but mixtures are common.

  • Deprotection/Functionalization: Selective removal of O-benzyl groups if present, leaving the N-benzyl intact.

Method B: "Chiral Pool" Synthesis from L-Glutamic Acid (Stereoselective)

For drug development requiring high enantiomeric excess (ee), starting from L-Glutamic acid allows for the retention of chirality.

  • Cyclization: L-Glutamic acid is converted to a pyroglutaminol derivative.

  • Ring Expansion/Reduction: Through a sequence involving lactam reduction and functional group manipulation (e.g., iodocyclization or epoxide opening), the piperidine ring is constructed with defined stereocenters.

  • Substitution: The C3 hydroxyl and C5 amino groups are installed via nucleophilic displacement of activated intermediates (tosylates/mesylates) with inversion of configuration, allowing access to specific trans or cis geometries.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for accessing the scaffold.

Synthesis_Workflow Start_Pyridine Precursor: 3-Amino-5-hydroxypyridine Step_Protection Step 1: N-Benzylation (BnBr, K2CO3) Start_Pyridine->Step_Protection Step_Hydrogenation Step 2: Catalytic Hydrogenation (H2, Rh/C, AcOH) Step_Protection->Step_Hydrogenation Ring Reduction Intermediate_Mix Intermediate: Cis/Trans Mixture Step_Hydrogenation->Intermediate_Mix Stereoisomer Gen. Step_Resolution Step 3: Chiral Resolution (Tartaric Acid or HPLC) Intermediate_Mix->Step_Resolution Final_Product Target: 5-Amino-1-benzyl-piperidin-3-ol Step_Resolution->Final_Product Isolation

Caption: Figure 1. Standard synthetic pathway via pyridine reduction. This route offers scalability but requires downstream chiral resolution.

Part 3: Applications in Drug Discovery[1]

The 5-amino-1-benzyl-piperidin-3-ol scaffold is a privileged structure in medicinal chemistry. Its specific applications stem from its ability to mimic the turn structures of peptides (peptidomimetics).

1. Renin Inhibitors

The 3,5-disubstituted piperidine core serves as a transition-state mimic in renin inhibitors.[1] The hydroxyl group often engages the catalytic aspartic acid residues (Asp32/Asp215) in the renin active site, while the amino group (or its amide derivatives) extends into the S3 hydrophobic pocket.

2. DPP-4 Inhibition

Similar to the pyrrolidine ring in vildagliptin or the piperidine in alogliptin, this scaffold provides a basic amine to interact with Glu205/Glu206 in the DPP-4 active site. The 3,5-substitution allows for additional vectors to reach the S2 extensive subsite, potentially increasing selectivity over related proteases like DPP-8/9.

3. Kinase Modulation (IRAK4)

Recent patents suggest the utility of this scaffold in inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The benzyl group often occupies the ATP-binding pocket or a hydrophobic back-pocket, while the polar 3-OH and 5-NH₂ groups form hydrogen bonds with the hinge region or the gatekeeper residue.

Visualization: Pharmacophore Mapping

Pharmacophore Core Piperidine Core (Conformational Restriction) Amine 5-Amino Group (H-Bond Donor) Core->Amine Hydroxyl 3-Hydroxyl Group (Transition State Mimic) Core->Hydroxyl Benzyl 1-Benzyl Group (Hydrophobic Interaction) Core->Benzyl Target_DPP4 DPP-4 Glu205/206 Amine->Target_DPP4 Salt Bridge Target_Renin Renin Aspartic Dyad Hydroxyl->Target_Renin H-Bonding Target_Kinase Kinase Hinge Region Benzyl->Target_Kinase Pi-Stacking

Caption: Figure 2. Pharmacophore mapping of the 3,5-disubstituted piperidine scaffold against key biological targets.

Part 4: Handling & Safety Protocols

While specific toxicological data for CAS 2168225-94-1 is limited, its structural class (benzyl-amines/piperidines) dictates the following safety standards.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Storage: Hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

  • Stability: The free base is prone to carbonate formation upon exposure to air (CO₂ absorption). Conversion to the HCl or Boc-protected derivative is recommended for long-term storage.

Experimental Safety Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All handling of the free base should occur in a fume hood.

  • Spill Cleanup: Neutralize with dilute acetic acid before absorbing with inert material.

References
  • ChemicalBook. (2025).[2] 5-Amino-1-benzylpiperidin-3-ol Properties and Supplier Data. Retrieved from [2]

  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from

  • National Institutes of Health (NIH). (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Retrieved from

  • Organic Syntheses. (2014). Preparation of N-Substituted Piperidines. Retrieved from

  • ChemScene. (2025). Product Analysis: CAS 2168225-94-1.[3] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Structure and Molecular Weight of 5-amino-1-benzylpiperidin-3-ol

This guide provides a comprehensive technical overview of the chemical structure and molecular weight of 5-amino-1-benzylpiperidin-3-ol, a substituted piperidine derivative of interest to researchers and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical structure and molecular weight of 5-amino-1-benzylpiperidin-3-ol, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. The document outlines the theoretical basis for its structural features and molecular weight, and presents detailed, field-proven methodologies for their empirical determination.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The subject of this guide, 5-amino-1-benzylpiperidin-3-ol, incorporates key functional groups—a secondary amine, a hydroxyl group, and a benzyl substituent—that can engage in various biological interactions. Accurate characterization of its structure and molecular weight is a foundational requirement for any research or development endeavor, ensuring compound identity, purity, and enabling quantitative analysis.

Molecular Structure and Properties

The chemical structure of 5-amino-1-benzylpiperidin-3-ol is defined by a piperidine core with three substituents. Understanding the arrangement of these substituents in three-dimensional space is critical for predicting its chemical behavior and biological activity.

Chemical Formula and Connectivity

The molecular formula for 5-amino-1-benzylpiperidin-3-ol is C₁₂H₁₈N₂O[1]. The core of the molecule is a six-membered saturated heterocycle containing one nitrogen atom. The substituents are placed as follows:

  • 1-position: A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the piperidine ring.

  • 3-position: A hydroxyl group (-OH) is attached to a carbon atom of the ring.

  • 5-position: An amino group (-NH₂) is attached to a different carbon atom of the ring.

The connectivity of these atoms can be visualized as follows:

Caption: Chemical structure of 5-amino-1-benzylpiperidin-3-ol.

Stereochemistry

The piperidine ring in 5-amino-1-benzylpiperidin-3-ol contains two stereocenters at the C3 and C5 positions. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the hydroxyl and amino groups (cis or trans) will significantly influence the molecule's overall shape and its interactions with biological targets. The specific stereochemistry of a synthesized batch is a critical parameter that must be determined experimentally.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. It is calculated based on the atomic weights of its constituent elements.

Theoretical Molecular Weight

The molecular weight of 5-amino-1-benzylpiperidin-3-ol can be calculated from its molecular formula (C₁₂H₁₈N₂O).

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)1212.011144.132
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 206.289

Based on these calculations, the molecular weight of 5-amino-1-benzylpiperidin-3-ol is approximately 206.28 g/mol [1].

Experimental Verification: A Methodological Approach

Theoretical values must be confirmed through empirical measurement. The following sections detail the standard experimental workflows for the structural elucidation and molecular weight determination of small organic molecules like 5-amino-1-benzylpiperidin-3-ol.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For a molecule like 5-amino-1-benzylpiperidin-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.[2][3]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of 5-amino-1-benzylpiperidin-3-ol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can impact the resolution of certain proton signals, particularly those of the hydroxyl and amino groups.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the chemical shifts (δ) and coupling constants (J) to infer the electronic environment and spatial relationships of the nuclei.

    • Use the 2D NMR data to systematically build the molecular structure, confirming the connectivity of the piperidine ring and the attachment of the benzyl, hydroxyl, and amino groups.

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight Verification via Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4] It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[5][6]

  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique that often leaves the molecule intact, making it ideal for determining the molecular weight of the parent ion.[7]

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection:

    • An ion detector measures the abundance of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum plots ion intensity versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), from which the molecular weight can be determined.[8]

    • High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

Caption: Workflow for Mass Spectrometry-based molecular weight determination.

Conclusion

The structural and molecular weight characterization of 5-amino-1-benzylpiperidin-3-ol is a critical first step in its evaluation for any application in drug discovery and development. This guide has provided a thorough overview of its theoretical properties and detailed, practical protocols for their empirical verification using state-of-the-art analytical techniques. By following these methodologies, researchers can ensure the identity and purity of their compound, providing a solid foundation for further investigation.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Optica Publishing Group. Retrieved from [Link]

  • Giernoth, R., & Kuhner, M. (2014). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Scientific Reports, 4, 5363. [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link]

Sources

Foundational

Technical Guide: (3R,5S)-5-amino-1-benzylpiperidin-3-ol Stereoisomers

The following technical guide details the stereochemical landscape, synthetic pathways, and analytical characterization of (3R,5S)-5-amino-1-benzylpiperidin-3-ol . Executive Summary Molecule: (3R,5S)-5-amino-1-benzylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical landscape, synthetic pathways, and analytical characterization of (3R,5S)-5-amino-1-benzylpiperidin-3-ol .

Executive Summary

Molecule: (3R,5S)-5-amino-1-benzylpiperidin-3-ol CAS: 2168225-94-1 Molecular Formula:


Molecular Weight:  206.29  g/mol 

The (3R,5S)-5-amino-1-benzylpiperidin-3-ol isomer represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Renin inhibitors and next-generation Janus Kinase (JAK) inhibitors . Unlike the more common 3,4-disubstituted piperidines (e.g., Tofacitinib), the 3,5-disubstitution pattern offers unique vector orientations for side-chain interactions within enzyme active sites.

This guide focuses on the (3R,5S) isomer, which corresponds to the thermodynamically stable cis-1,3-diequatorial conformation. This stability is a critical attribute for scale-up synthesis and crystallizability in drug formulation.

Stereochemical Analysis & Conformational Logic

The molecule possesses two chiral centers at C3 and C5. With


 possibilities, four stereoisomers exist. Understanding the conformational preference is vital for synthesis and biological activity.[1][2]
The Four Stereoisomers
IsomerConfigurationRelationship to TargetConformation (Chair)Stability
Target (3R, 5S) Identity Cis (Diequatorial) High
Enantiomer(3S, 5R)Mirror ImageCis (Diequatorial)High
Diastereomer 1(3R, 5R)Epimer at C5Trans (Axial/Equatorial)Moderate
Diastereomer 2(3S, 5S)Epimer at C3Trans (Axial/Equatorial)Moderate
Conformational Lock

In the (3R,5S) isomer, the bulky N-benzyl group locks the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • C3-Hydroxyl: Prefers the equatorial position (minimizes steric strain).

  • C5-Amine: Prefers the equatorial position.

  • Result: The (3R,5S) configuration places both the -OH and -

    
     groups in equatorial positions (cis-1,3 relationship), making it the thermodynamic product. This contrasts with the (3R,5R) trans-isomer, where one substituent is forced axial.
    

Stereochemistry cluster_0 Stereoisomer Landscape Target (3R,5S)-Isomer (Cis-Diequatorial) Thermodynamic Product Enantiomer (3S,5R)-Isomer (Cis-Diequatorial) Target->Enantiomer Enantiomers Dia1 (3R,5R)-Isomer (Trans-Axial/Eq) Target->Dia1 Diastereomers Dia2 (3S,5S)-Isomer (Trans-Axial/Eq) Target->Dia2 Diastereomers

Caption: Stereochemical relationships showing the stability advantage of the cis-diequatorial (3R,5S) target.

Synthetic Pathways[3][4][5][6]

Synthesis of 3,5-disubstituted piperidines is significantly more challenging than 3,4-analogs due to the lack of direct conjugation between positions. Two high-fidelity routes are recommended.

Route A: The "Cossy" Bicyclic Cleavage (Authoritative)

This method is preferred for generating high enantiomeric excess (ee) because it establishes chirality before ring formation.

Mechanism:

  • Starting Material: 2-oxa-3-azabicyclo[2.2.1]hept-5-ene (Diels-Alder adduct).

  • Dihydroxylation: Stereoselective cis-dihydroxylation using

    
    /NMO introduces the oxygen functionality.
    
  • Oxidative Cleavage:

    
     cleaves the diol to a dialdehyde intermediate.
    
  • Double Reductive Amination: Reaction with benzylamine closes the ring to form the piperidine core.

Protocol Step-by-Step:

  • Dihydroxylation: Dissolve the bicyclic alkene (1.0 eq) in acetone/water (10:1). Add NMO (1.2 eq) and catalytic

    
     (2 mol%). Stir at RT for 12h. Quench with 
    
    
    
    . Extract with EtOAc.
  • Cleavage: Treat the crude diol in

    
     with 
    
    
    
    (1.5 eq) on silica gel support. Stir vigorously for 2h. Filter to obtain the dialdehyde.
  • Cyclization: Dissolve dialdehyde in MeOH. Add Benzylamine (1.0 eq) and

    
     (2.0 eq). The reaction undergoes a double reductive amination cascade, yielding the cis-3,5-disubstituted piperidine  as the major product due to thermodynamic control.
    
Route B: Chiral Pool (L-Glutamic Acid)

Suitable for large-scale manufacturing where chromatography is expensive.

  • Esterification: L-Glutamic acid

    
     Dimethyl glutamate.
    
  • Reduction:

    
     reduction 
    
    
    
    (S)-Pentane-1,5-diol derivative.
  • Activation: Tosylation of alcohols.

  • Cyclization: Reaction with Benzylamine closes the ring.

    • Note: This route typically yields 3-substituted piperidines. To get the 5-hydroxyl, an additional oxidation step (e.g., hydroboration-oxidation of a 4,5-alkene intermediate) is often required, making Route A more direct for the 3,5-pattern.

Synthesis Start 2-oxa-3-azabicyclo [2.2.1]hept-5-ene Step1 Cis-Dihydroxylation (OsO4/NMO) Start->Step1 Inter1 Cis-Diol Intermediate Step1->Inter1 Step2 Oxidative Cleavage (NaIO4) Inter1->Step2 Inter2 Dialdehyde Step2->Inter2 Step3 Double Reductive Amination (BnNH2, NaBH3CN) Inter2->Step3 Product (3R,5S)-5-amino-1-benzylpiperidin-3-ol (Thermodynamic Cis-Product) Step3->Product

Caption: The Cossy Bicyclic Cleavage route allows stereocontrolled access to the 3,5-cis scaffold.

Purification & Analytical Characterization

Separating the (3R,5S) isomer from its enantiomer (3S,5R) requires specialized chiral chromatography due to the zwitterionic nature of the amino-alcohol.

Chiral HPLC Method (Zwitterionic Phase)

Standard cellulose columns often fail with free amines. Cinchona alkaloid-based Zwitterionic phases (ZWIX) are the gold standard for this class.

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (3µm, 150 x 4.6 mm).

  • Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.

    • Logic: The ampholytic nature of the ZWIX phase interacts with both the amine (cationic) and hydroxyl (H-bond donor) sites, providing superior resolution (

      
      ) compared to standard OD-H columns.
      
  • Detection: UV at 210 nm (or 254 nm for Benzyl).

  • Flow Rate: 0.5 mL/min.

NMR Validation

To distinguish the (3R,5S) cis-isomer from the trans-diastereomers:

  • H1 NMR (DMSO-d6): Look for the coupling constants (

    
    ) of the protons at C3 and C5.
    
    • Cis (Diequatorial): The axial protons at C3 and C5 will show large diaxial couplings (

      
       Hz) with the axial protons at C2/C4/C6.
      
    • Trans: One proton will be equatorial, showing smaller couplings (

      
       Hz).
      

Pharmaceutical Applications

Renin Inhibition

The 3,5-disubstituted piperidine scaffold is a bioisostere used in Renin inhibitors (e.g., for hypertension).[3] The (3R,5S) configuration orients the C3-hydroxyl to interact with the catalytic aspartic acid residues (Asp32/Asp215) of Renin, while the C5-amine extends into the S3 sub-pocket.

JAK Kinase Selectivity

While Tofacitinib utilizes a 3,4-pattern, the 3,5-pattern is explored in "Next-Gen" JAK inhibitors to improve selectivity between JAK1, JAK2, and JAK3. The wider bite angle of the 3,5-substituents prevents binding to off-target kinases with tighter active sites.

References

  • Cossy, J., et al. "Modular Access to N-Substituted cis-5-Amino-3-hydroxypiperidines." ACS Omega, 2017.

  • Beilstein Institute. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-piperidinols." Beilstein Journal of Organic Chemistry, 2014.

  • ChemScene. "Product Data: 5-Amino-1-benzylpiperidin-3-ol (CAS 2168225-94-1)."[4] ChemScene Catalog, 2024.

  • Lämmerhofer, M., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers... Utilizing Ion Exchangers Based on Cinchona Alkaloids." Journal of Chromatography A, 2014.

  • Novartis Institutes. "Synthesis and optimization of novel (3S,5R)-5-(...)-piperidine-3-carboxamides as orally active renin inhibitors." Bioorganic & Medicinal Chemistry, 2013.

Sources

Exploratory

Escaping Flatland: 3,5-Disubstituted Piperidines as Privileged Building Blocks in Medicinal Chemistry

Executive Summary The piperidine ring is a ubiquitous structural motif in pharmaceutical sciences, ranking as the most frequently utilized nitrogen heterocycle in FDA-approved drugs[1]. Historically, medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous structural motif in pharmaceutical sciences, ranking as the most frequently utilized nitrogen heterocycle in FDA-approved drugs[1]. Historically, medicinal chemistry relied heavily on flat,


-hybridized aromatic rings. However, modern drug discovery has shifted toward increasing the fraction of 

carbons (

) to improve solubility, reduce off-target toxicity, and access complex three-dimensional chemical space.

Within this paradigm, 3,5-disubstituted piperidines have emerged as highly privileged building blocks. Unlike 1,4-disubstitution (which provides linear exit vectors) or 1,2-disubstitution (which suffers from severe pseudoallylic strain), the 3,5-substitution pattern offers a unique V-shaped vector geometry. This allows medicinal chemists to precisely map pharmacophores into deep, bifurcated binding pockets—such as the active sites of aspartic proteases—without introducing steric clashes with the basic nitrogen atom.

The Conformational Landscape and Vector Geometry

Understanding the three-dimensional conformation of piperidine derivatives is critical for predicting drug-receptor interactions. To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation[2].

The orientation of substituents at the C3 and C5 positions is governed by a strict thermodynamic hierarchy:

  • cis-3,5-Disubstituted Piperidines: This configuration strongly favors the diequatorial conformation. The alternative diaxial conformation is highly penalized by severe 1,3-diaxial steric clashes, making the diequatorial state the undisputed global minimum.

  • trans-3,5-Disubstituted Piperidines: This configuration is forced into an axial-equatorial conformation. If the substituents are identical, the ring undergoes rapid, degenerate inversion. If the substituents differ, the equilibrium shifts to place the substituent with the larger A-value (higher steric bulk) in the equatorial position[2].

Conformation cis_eq cis-3,5-Disubstituted (Diequatorial) Favored cis_ax cis-3,5-Disubstituted (Diaxial) Disfavored cis_eq->cis_ax Ring Inversion High ΔG trans_axeq trans-3,5-Disubstituted (Axial-Equatorial) trans_axeq->trans_axeq Degenerate Inversion

Conformational equilibrium of 3,5-disubstituted piperidines highlighting steric strain.

The preference for the equatorial position is quantified by the substituent's A-value (the free energy difference,


, between the equatorial and axial conformers). Table 1 summarizes the conformational free energies that dictate these equilibria.

Table 1: Conformational Free Energy (A-values) of Common N-Piperidine Substituents[2]

SubstituentA-value (

, kcal/mol)
Preferred PositionCausality / Structural Impact
-H (Proton) ~0.4EquatorialRapid nitrogen inversion; minimal steric bulk.
-CH

(Methyl)
~1.8EquatorialStandard steric hindrance drives equatorial preference.
-C

H

(Ethyl)
~2.5EquatorialIncreased aliphatic bulk enhances equatorial locking.
-CH(CH

)

(Iso)
>4.0EquatorialSevere steric bulk effectively locks the ring conformation.
-C

H

(Phenyl)
~1.0EquatorialPreference is modulated by the orientation of the phenyl ring.

Strategic Utility in Drug Design: Direct Renin Inhibitors

The true power of the 3,5-disubstituted piperidine scaffold is best illustrated in the development of Direct Renin Inhibitors (DRIs) for the treatment of hypertension.

During a high-throughput screening (HTS) campaign, a racemic cis-configured 3,5-disubstituted piperidine (Compound 1) was identified as a weakly active hit against human renin[3]. Structure-Based Drug Design (SBDD) via X-ray co-crystallization revealed the causality behind its binding:

  • The Core Anchor: The secondary amine (NH) of the piperidine ring forms a critical, charge-reinforced salt bridge with the catalytic aspartate residues (Asp32 and Asp215) of renin[3].

  • The Exit Vectors: Because the cis-piperidine is locked in a diequatorial conformation, the C3 and C5 substituents project outward at roughly 120-degree angles. This geometry perfectly aligns with the

    
     and 
    
    
    
    sub-pockets of the renin active site.

By leveraging these vectors, medicinal chemists optimized the substituents flanking the piperidine core. This optimization trajectory directly led to the discovery of highly potent clinical candidates like TAK-272 (Compound 10), which demonstrated excellent oral bioavailability and profound blood pressure-lowering effects in vivo[4].

MedChem_Workflow HTS HTS Hit (rac)-Compound 1 SBDD Structure-Based Drug Design (X-ray Co-crystallization) HTS->SBDD Opt 3,5-Disubstituted Piperidine Optimization (P3-P1 sites) SBDD->Opt S1' Binder ID Lead Potent Renin Inhibitor (e.g., TAK-272) Opt->Lead PK/PD Tuning

Structure-based drug design workflow for 3,5-disubstituted piperidine renin inhibitors.

Synthetic Methodologies: The DYKAT Protocol

A major bottleneck in utilizing 3,5-disubstituted piperidines is accessing enantiopure building blocks. The cis-isomer is an achiral meso compound, while the trans-isomer is racemic. Traditional kinetic resolution of these mixtures is mathematically capped at a 50% yield.

To overcome this, Bäckvall and colleagues developed a highly efficient Dynamic Kinetic Asymmetric Transformation (DYKAT) protocol[5]. This method achieves >99% enantiomeric excess (ee) and theoretical yields approaching 100% by coupling an epimerizing metal catalyst with an enantioselective enzyme.

Step-by-Step Methodology: Ru-Catalyzed DYKAT of 3,5-Piperidine Diols

Objective: Divergent synthesis of enantiopure cis-(3R,5S)-diacetate and trans-(3R,5R)-monoacetate from a racemic/achiral diol mixture.

Step 1: Substrate Preparation

  • Synthesize the starting cis/trans-3,5-piperidine diol mixture from

    
    -benzylglycinate via a standard 5-step chemoenzymatic reduction[5].
    

Step 2: Reaction Assembly (The DYKAT System)

  • In a dry Schlenk flask under argon, dissolve the diol mixture in anhydrous toluene.

  • Add Catalyst (Causality): Introduce a Ruthenium transfer-hydrogenation catalyst (e.g., Shvo's catalyst). Why? The Ru-catalyst continuously and reversibly oxidizes the hydroxyl groups to ketones and reduces them back to alcohols. This rapid hydrogen transfer constantly epimerizes the stereocenters, converting the unreactive trans-isomer into the reactive cis-isomer in situ.

  • Add Enzyme (Causality): Add immobilized Pseudomonas cepacia lipase (PS-C). Why? The lipase active site is sterically restricted and will exclusively accept the (3R,5S) spatial arrangement for transesterification, ensuring perfect enantioselectivity.

  • Add Acyl Donor: Introduce isopropenyl acetate. (Isopropenyl acetate is chosen because its byproduct, acetone, is volatile and does not reverse the equilibrium).

Step 3: Incubation and Divergence

  • Stir the reaction at 70°C.

  • For full conversion: Allow the reaction to proceed until the epimerization/acylation cycle converts the entire mixture into the cis-(3R,5S)-diacetate [5].

  • For intermediate divergence: Stop the reaction early to isolate the trans-(3R,5R)-monoacetate [5].

Step 4: Self-Validating Quality Control (QC) To ensure the protocol has functioned as a self-validating system, perform the following orthogonal checks:

  • Chiral HPLC: Confirm the enantiomeric excess is >99% ee. Any presence of the (3S,5R) enantiomer indicates lipase degradation or thermal background acylation.

  • 
    H NMR Spectroscopy:  Analyze the J-coupling constants. A successfully locked diequatorial cis-3,5-disubstituted piperidine must exhibit large diaxial coupling constants (
    
    
    
    Hz) between the axial protons at C3/C5 and the adjacent axial protons at C2/C4/C6.
  • HRMS: Confirm the exact mass corresponding to the diacetate addition.

DYKAT_Workflow SM N-Benzylglycinate Diol cis/trans-3,5-Piperidine Diol SM->Diol Chemoenzymatic Synthesis DYKAT Ru-Catalyst + Lipase (PS-C) Dynamic Kinetic Asymmetric Transformation Diol->DYKAT Acyl Donor Addition cis_diacetate cis-(3R,5S)-Diacetate (>99% ee) DYKAT->cis_diacetate Full Conversion trans_monoacetate trans-(3R,5R)-Monoacetate DYKAT->trans_monoacetate Partial Conversion

Bäckvall's DYKAT workflow for the divergent asymmetric synthesis of piperidines.

Conclusion

The 3,5-disubstituted piperidine scaffold represents a masterclass in applied stereochemistry and rational drug design. By escaping the flatland of traditional aromatic rings, these building blocks provide medicinal chemists with rigid, predictable, and highly tunable 3D vectors. Supported by advanced synthetic protocols like DYKAT, researchers can now efficiently access these enantiopure cores, unlocking new frontiers in the development of highly selective, orally bioavailable therapeutics.

References

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines The Journal of Organic Chemistry (ACS Publications)[Link][5]

  • What rings are found in drugs? Practical Fragments[Link][1]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors ACS Medicinal Chemistry Letters (via PMC/NIH)[Link][3]

  • Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor Bioorganic & Medicinal Chemistry[Link][4]

Sources

Foundational

The Comprehensive Technical Guide to 1-Benzyl-3-amino-5-hydroxypiperidine: Nomenclature, Structural Dynamics, and Synthetic Applications

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. Among these, 1-benzyl-3-amino-5-hydroxypiperidine is a highly versatile, stereochemically rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. Among these, 1-benzyl-3-amino-5-hydroxypiperidine is a highly versatile, stereochemically rich building block frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and peptidylarginine deiminase 4 (PAD4) inhibitors [1].

However, the structural complexity of this compound—featuring a tertiary amine, a primary amine, a secondary alcohol, and two stereocenters—creates significant variations in its nomenclature across literature and commercial databases. This whitepaper provides an authoritative guide to the synonyms, structural properties, and laboratory workflows associated with 1-benzyl-3-amino-5-hydroxypiperidine, designed for researchers requiring precise chemical control.

Chemical Identity and Nomenclature (Synonyms)

The exact naming of 1-benzyl-3-amino-5-hydroxypiperidine often fluctuates depending on the nomenclature system applied (e.g., IUPAC priority rules vs. common functional naming). Because the hydroxyl group (-OH) holds a higher IUPAC priority than the amino group (-NH2), the piperidine ring is typically numbered to give the hydroxyl group the lowest possible locant after the nitrogen heteroatom.

Furthermore, researchers must exercise caution when sourcing this compound, as database search algorithms frequently conflate the N-benzyl amine with the N-carboxybenzyl (Cbz) protected variant [2].

Table 1: Synonyms and Nomenclature Variations
Nomenclature System / ContextChemical Name / SynonymStructural Rationale & Usage
Strict IUPAC Name 5-amino-1-benzylpiperidin-3-olPrioritizes the -ol suffix; numbering ensures the hydroxyl group receives the lowest locant (C3) relative to the amine (C5).
Common Literature 1-benzyl-3-amino-5-hydroxypiperidineWidely used in patent literature and synthetic methodologies for readability.
Inverted Common 3-amino-1-benzylpiperidin-5-olAlternative alphabetical ordering found in various chemical inventory databases.
Stereospecific Identifiers (3R,5S)-5-amino-1-benzylpiperidin-3-olSpecifies the exact spatial arrangement of the diastereomer, critical for target binding affinity.
Algorithmic Misnomer Benzyl 3-amino-5-hydroxypiperidine-1-carboxylateCaution: Refers to the N-Cbz protected variant (CAS 2169525-41-9) [3], not the N-benzyl amine.

Structural and Stereochemical Significance

The core architecture of 1-benzyl-3-amino-5-hydroxypiperidine contains two chiral centers at the C3 and C5 positions. This yields four possible stereoisomers: two pairs of enantiomers forming cis and trans diastereomers.

Causality in Drug Design: The relative orientation of the amino and hydroxyl groups dictates the molecule's ability to form critical hydrogen bond networks within an enzyme's active site. For example, in the development of PAD4 inhibitors—which are investigated for the treatment of Rheumatoid Arthritis—the cis configuration (e.g., 3R, 5S) is often required to properly orient the pharmacophore into the binding pocket [4]. The N-benzyl group serves a dual purpose: it acts as a robust, orthogonal protecting group during early-stage synthesis and can later be cleaved via palladium-catalyzed hydrogenolysis to expose the secondary piperidine nitrogen for further functionalization.

Synthetic Utility and Experimental Protocols

To utilize this scaffold effectively, researchers must differentiate the reactivity of its three nucleophilic sites: the tertiary piperidine nitrogen, the secondary hydroxyl, and the primary amine.

Below is a self-validating protocol for the selective N-Boc protection of the primary amine.

Protocol: Selective N-Boc Protection of 1-Benzyl-3-amino-5-hydroxypiperidine

Objective: To selectively protect the primary amine at C5 without acylating the secondary hydroxyl group at C3.

Mechanistic Causality: Di-tert-butyl dicarbonate (Boc₂O) is highly chemoselective for primary amines over secondary alcohols when the reaction is maintained at 0 °C in the presence of a mild, non-nucleophilic base like Triethylamine (Et₃N). The N-benzyl group is a tertiary amine and remains unreactive due to steric hindrance and lack of available protons.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 1-benzyl-3-amino-5-hydroxypiperidine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 eq of Et₃N to the solution. Stir under an inert argon atmosphere and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 1.05 eq of Boc₂O in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating and preserve chemoselectivity.

  • In-Process Control (Self-Validation): Allow the reaction to warm to room temperature over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Check: The starting material will stain deep purple (indicating a free primary amine). The successful formation of the Boc-protected product will result in a spot that is UV-active (due to the benzyl ring) but ninhydrin-negative, confirming complete consumption of the primary amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure tert-butyl (1-benzyl-5-hydroxypiperidin-3-yl)carbamate.

Data Visualization: Synthetic Workflow

The following diagram maps the synthetic generation and subsequent orthogonal protection of the scaffold.

SyntheticPathway SM 3,5-Pyridinediol Int1 1-Benzyl-3,5- piperidinediol SM->Int1 1. Benzyl bromide 2. NaBH4 reduction Int2 1-Benzyl-3-amino- 5-hydroxypiperidine Int1->Int2 1. Mitsunobu rxn 2. Azide reduction Prod Boc-Protected Intermediate Int2->Prod Boc2O, Et3N, DCM, 0°C

Synthetic workflow and orthogonal protection of 1-benzyl-3-amino-5-hydroxypiperidine.

(Note: The diagram above is optimized for a maximum width of 760px and utilizes high-contrast color pairings to ensure accessibility and clarity).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 693762, (S)-1-Benzyl-3-hydroxypiperidine" PubChem, [Link]. Accessed 6 March 2026.

  • GlaxoSmithKline Intellectual Property Development Ltd. "Bicyclic inhibitors of pad4" World Intellectual Property Organization, WO2017100594A1, 15 June 2017. . Accessed 6 March 2026.
Exploratory

Technical Deep Dive: The 3-Amino-5-Hydroxypiperidine Scaffold

Executive Summary The 3-amino-5-hydroxypiperidine scaffold represents a privileged, high-value pharmacophore in modern drug discovery. Structurally, it serves as a conformationally restricted mimetic of 1,3-diamines and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-5-hydroxypiperidine scaffold represents a privileged, high-value pharmacophore in modern drug discovery. Structurally, it serves as a conformationally restricted mimetic of 1,3-diamines and amino alcohols, bridging the gap between flexible acyclic linkers and rigid heteroaromatic cores. Its ability to project hydrogen bond donors and acceptors in defined vectors makes it critical for targeting glycosidases (iminosugars) , ribosomal RNA (aminoglycoside mimetics) , and kinase allosteric sites (JAK/BTK modulators) .

This guide provides a rigorous technical analysis of the scaffold's stereochemical landscape, synthetic accessibility, and orthogonal protection strategies, designed for medicinal chemists requiring actionable, high-precision data.

Structural & Stereochemical Landscape

The 3-amino-5-hydroxypiperidine core possesses two chiral centers (C3 and C5), giving rise to four distinct stereoisomers. The biological activity of this scaffold is strictly governed by the relative stereochemistry (cis vs. trans) and absolute configuration.

  • Cis-isomers ((3R,5S) and (3S,5R)): Often mimic the cis-1,3-diamine motif found in the 2-deoxystreptamine (2-DOS) ring of aminoglycosides.

  • Trans-isomers ((3R,5R) and (3S,5S)): Frequently utilized in glycosidase inhibitors where the hydroxyl group mimics specific sugar hydroxyls.

Visualization: Stereochemical Hierarchy

The following diagram maps the stereochemical relationships and key descriptors for the scaffold.

IsomerTree Root 3-Amino-5-Hydroxypiperidine (2 Chiral Centers: C3, C5) Cis Cis-Diastereomers (Syn relationship) Root->Cis Relative Stereochem Trans Trans-Diastereomers (Anti relationship) Root->Trans Cis1 (3R, 5S) 'Meso-like' relative config Key for: Aminoglycoside mimetics Cis->Cis1 Cis2 (3S, 5R) Enantiomer of (3R, 5S) Cis->Cis2 Trans1 (3R, 5R) Key for: Glycosidase Inhibitors Trans->Trans1 Trans2 (3S, 5S) Enantiomer of (3R, 5R) Trans->Trans2

Caption: Stereochemical classification of the 3-amino-5-hydroxypiperidine scaffold. The (3R,5S) configuration is particularly prominent in RNA-binding ligands.

Synthetic Availability & Manufacturing Routes

Accessing this scaffold with high enantiopurity is challenging due to the need to control two remote stereocenters. While commercial sources exist for specific isomers (e.g., CAS 1932513-59-1), de novo synthesis is often required for library generation.

Strategy A: The "Cossy" Bicyclic Adduct Route (Gold Standard)

This method is the most versatile for generating cis-3-amino-5-hydroxypiperidines. It utilizes a hetero-Diels-Alder adduct as a "masked" piperidine, allowing for the simultaneous installation of the amino and hydroxyl functionalities with perfect stereocontrol.

Mechanism[1][2][3]
  • Precursor: 2-oxa-3-aza-bicyclo[2.2.1]hept-5-ene (obtained from cyclopentadiene + nitroso dienophile).

  • Oxidative Cleavage: The alkene is cleaved (OsO4/NaIO4) to a dialdehyde.

  • Double Reductive Amination: The dialdehyde cyclizes with a primary amine to form the piperidine core.

  • N-O Bond Cleavage: The N-O bridge is cleaved, revealing the C3-amino and C5-hydroxyl groups in a cis relationship.

Strategy B: Chiral Pool (Carbohydrate Template)

Ideal for trans-isomers or polyhydroxylated variants (iminosugars).

  • Starting Material: 5-keto-glucose or similar sugar derivatives.

  • Method: Double reductive amination (DRA) of 1,5-dicarbonyl sugars.[4]

  • Pros: Access to specific enantiomers based on the sugar source.

  • Cons: Lengthy protection/deprotection sequences; often restricted to specific isomers.

Visualization: The Cossy Synthetic Workflow

SynthesisFlow Start Start: Cyclopentadiene + Nitroso Dienophile Adduct Bicyclic Adduct (2-oxa-3-aza-bicyclo[2.2.1]) Start->Adduct Hetero Diels-Alder Cleavage Oxidative Cleavage (OsO4 / NaIO4) Adduct->Cleavage Dihydroxylation Dialdehyde Intermediate: Dialdehyde Cleavage->Dialdehyde Cyclization Double Reductive Amination (R-NH2) Dialdehyde->Cyclization Ring Closure Bridge Bicyclic Piperidine Intermediate Cyclization->Bridge Final Product: cis-3-Amino-5-Hydroxypiperidine Bridge->Final N-O Bond Cleavage (Mo(CO)6)

Caption: Step-wise synthesis of cis-3-amino-5-hydroxypiperidine via the oxidative cleavage/reductive amination of a bicyclic alkene adduct.

Detailed Experimental Protocol

Target: cis-1-Benzyl-3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine. Methodology: Adapted from the oxidative cleavage/reductive amination strategy (Route A).

Reagents & Equipment[1][5][6][7][8][9]
  • Substrate: cis-2-oxa-3-aza-bicyclo[2.2.1]hept-5-ene derivative.

  • Oxidants: Osmium tetroxide (OsO4) (2.5% in t-BuOH), N-methylmorpholine N-oxide (NMO), Sodium periodate (NaIO4).

  • Reductants: Sodium cyanoborohydride (NaBH3CN), Molybdenum hexacarbonyl (Mo(CO)6).

  • Solvents: Acetone, Water, Acetonitrile.

Step-by-Step Procedure
Phase 1: Oxidative Cleavage to Dialdehyde
  • Dihydroxylation: Dissolve the bicyclic alkene (1.0 equiv) in acetone/water (10:1). Add NMO (1.1 equiv) and OsO4 (0.02 equiv). Stir at room temperature (RT) for 12 h until TLC indicates consumption of alkene.

  • Cleavage: Cool the mixture to 0°C. Add NaIO4 (1.5 equiv) portion-wise. Stir vigorously for 4 h. A white precipitate (NaIO3) will form.

  • Workup: Filter off solids. Extract the filtrate with Ethyl Acetate (EtOAc). Dry over Na2SO4 and concentrate in vacuo. Note: The dialdehyde intermediate is unstable; proceed immediately to the next step.

Phase 2: Double Reductive Amination (Cyclization)
  • Imine Formation: Dissolve the crude dialdehyde in Methanol (MeOH). Add Benzylamine (1.0 equiv) and Acetic Acid (2.0 equiv). Stir for 1 h at RT.

  • Reduction: Cool to 0°C. Add NaBH3CN (1.5 equiv). Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[5] Purify via flash chromatography (SiO2, Hexane/EtOAc) to yield the bicyclic hydrazine intermediate.

Phase 3: N-O Bond Cleavage (The Unmasking)
  • Reaction: Dissolve the hydrazine intermediate in Acetonitrile/Water (15:1). Add Mo(CO)6 (1.2 equiv).

  • Reflux: Heat the mixture to reflux (80°C) for 3 h. The solution will turn dark.

  • Purification: Cool to RT. Filter through a Celite pad. Concentrate and purify via column chromatography (DCM/MeOH 95:5).

  • Result: The product is the N-benzyl protected cis-3-amino-5-hydroxypiperidine.

Functionalization & Orthogonal Protection

For medicinal chemistry applications, differential protection of the three nucleophilic sites (N1, N3, O5) is mandatory.

  • N1 (Piperidine Nitrogen): Typically protected with Cbz (benzyl carbamate) or Benzyl (Bn) for stability during acidic deprotection of N3.

  • N3 (Exocyclic Amine): Protected with Boc (tert-butoxycarbonyl) to allow selective functionalization (e.g., amide coupling) later.

  • O5 (Hydroxyl): Often left free for solubility or protected as a TBDMS ether if O-alkylation is not desired.

Visualization: Orthogonal Protection Logic

Protection Core 3-Amino-5-Hydroxypiperidine N1 N1 (Ring Nitrogen) Role: Scaffold Core Core->N1 N3 N3 (Exocyclic Amine) Role: Warhead Attachment Core->N3 O5 O5 (Hydroxyl) Role: Solubility / H-Bonding Core->O5 PG1 Protecting Group: Benzyl (Bn) or Cbz Stable to: Acid (TFA/HCl) Cleaved by: H2/Pd N1->PG1 Orthogonal Pair 1 PG2 Protecting Group: Boc Stable to: Hydrogenation Cleaved by: Acid (TFA) N3->PG2 Orthogonal Pair 2 PG3 Protecting Group: TBDMS or Free Stable to: Mild Acid/Base Cleaved by: TBAF O5->PG3

Caption: Orthogonal protection strategy allowing selective deprotection and functionalization of the N1, N3, and O5 positions.

Key Applications & Case Studies

Application AreaMechanism of ActionRole of ScaffoldKey Reference
Antibacterials Aminoglycoside Mimetics The cis-3,5-substitution pattern mimics the 2-deoxystreptamine (2-DOS) ring, binding to the bacterial 16S rRNA A-site.[1]
Neurology T-Type Ca2+ Channel Blockers Scaffold hopping from piperazine/piperidine leads to ML218 analogs. The 3-amino group provides critical H-bonding in the channel pore.[2]
Lysosomal Storage Pharmacological Chaperones Acts as an iminosugar (GCase inhibitor) to stabilize misfolded enzymes in Fabry or Gaucher disease.[3]
Oncology Kinase Inhibition (JAK/BTK) The piperidine ring serves as a solvent-exposed solubilizing group, often replacing 3-aminopiperidine to improve metabolic stability.[4]

References

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Discovery of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor. ACS Medicinal Chemistry Letters, 2012. Link

  • Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. Organic Letters, 2017. Link

  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers. European Journal of Medicinal Chemistry, 2018. Link

Sources

Foundational

Chiral Piperidine Intermediates: A Technical Guide to the "Privileged Scaffold" of Modern Drug Discovery

Topic: Chiral Piperidine Intermediates for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary The piperidine ring is the most frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Piperidine Intermediates for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs.[1] However, the transition from achiral or racemic piperidines to chiral, non-racemic piperidine intermediates represents a critical inflection point in modern medicinal chemistry. This guide moves beyond basic synthesis to explore the causality of chirality in piperidines—how specific stereocenters dictate conformation, basicity, and target residence time. We analyze advanced synthetic methodologies, specifically Iridium-catalyzed asymmetric hydrogenation and Imine Reductase (IRED) biocatalysis, providing actionable protocols and mechanistic insights for the bench scientist.

The Pharmacological Imperative: Why Chirality Matters

In drug design, the piperidine ring is rarely a passive linker. It is a dynamic scaffold where stereochemistry governs the vector of substituents.

Conformational Locking and Entropy

A prominent failure mode in ligand design is the "entropic penalty" paid upon binding. An achiral piperidine often exists in a rapid chair-chair equilibrium. By introducing a chiral substituent (e.g., at C2 or C3), the ring is locked into a preferred conformation (typically placing the bulky group equatorial).

  • Mechanism: This "pre-organization" minimizes the entropy loss upon binding to the protein active site, potentially improving affinity by 1–2 orders of magnitude.

  • Case Study (SUCNR1 Inhibitors): Research into Succinate Receptor 1 antagonists revealed that while 3- and 4-substituted piperidines had similar potencies, the introduction of a chiral center at the 3-position drastically altered the lipophilicity (LogD) and aqueous solubility due to intramolecular salt-bridge formation that was geometrically impossible in the achiral analogue.

Basicity Modulation

The pKa of the piperidine nitrogen (typically ~10-11) often leads to high phospholipidosis risk or poor membrane permeability.

  • Stereoelectronic Effect: Introducing an electron-withdrawing group (EWG) like Fluorine at the C3 position creates a chiral center. The cis vs. trans relationship between the C3-F and the nitrogen lone pair dictates the pKa depression via the gauche effect and hyperconjugation. This allows precise tuning of basicity without steric disruption.

Advanced Synthetic Methodologies

While chiral pool synthesis (e.g., from L-lysine or amino acids) is reliable, it is structurally limiting. Modern discovery demands de novo asymmetric synthesis.

Comparative Analysis of Key Methods
MethodologyStereocontrol MechanismScalabilityKey Limitation
Ir-Catalyzed Hydrogenation Outer-sphere mechanism via N-iminium or Pyridinium activationHigh (Kg scale)Requires high pressure; Pyridine activation step needed.
Biocatalysis (IREDs) Enzyme active site geometryMedium to HighSubstrate acceptance limited by enzyme pocket; cofactor cost.
Organocatalysis H-bonding/Steric shielding (e.g., Chiral Phosphoric Acids)Low to MediumOften requires high catalyst loading; slower kinetics.
Auxiliary Directed Diastereoselective addition (e.g., sulfinimines)HighPoor atom economy (auxiliary removal steps).

Deep Dive: Iridium-Catalyzed Asymmetric Hydrogenation

The direct hydrogenation of pyridines is thermodynamically favorable but kinetically difficult due to aromatic stability and catalyst poisoning by the basic nitrogen. The breakthrough solution is the Activation Strategy .

The Mechanism

The reaction proceeds via the formation of a pyridinium salt or N-iminopyridinium ylide. This disrupts the aromaticity and prevents the nitrogen lone pair from binding irreversibly to the Iridium center. The active catalyst is typically an Ir(III) dihydride species.

Visualization of the Catalytic Cycle:

IrCatalysis cluster_0 Activation Phase cluster_1 Ir-Catalytic Cycle Pyridine Substituted Pyridine Salt Activated Pyridinium Salt Pyridine->Salt + Activator Activator Activator (BnBr, ClCO2R, etc.) Coord Substrate Coordination (Outer Sphere) Salt->Coord Ir_Pre [Ir(cod)Cl]2 + Chiral Ligand (Pre-catalyst) Ir_H2 Ir-H2 Active Species Ir_Pre->Ir_H2 + H2 Ir_H2->Coord + Salt Hydride Enantio-determining Hydride Transfer Coord->Hydride Product_Salt Chiral Piperidinium Salt Hydride->Product_Salt Product_Salt->Ir_H2 Release Final Chiral Piperidine (>90% ee) Product_Salt->Final Base Workup caption Fig 1. Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

Rationale: This protocol uses an N-benzyl group for activation, which is a versatile protecting group easily removed later if necessary.

Materials:

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Activator: Benzyl bromide (1.1 equiv)

  • Catalyst Precursor: [Ir(cod)Cl]₂ (0.5 mol%)

  • Chiral Ligand: (S)-SynPhos or (S)-MeO-Biphep (1.1 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (1:1)

  • Additive: Iodine (I₂) (5 mol%) - Crucial for stabilizing the active Ir species.

Step-by-Step Methodology:

  • Salt Formation (Self-Validating Step): Dissolve 2-phenylpyridine in acetone. Add benzyl bromide dropwise. Stir at reflux for 2 hours. The product will precipitate as a white solid. Validation: Filter and wash with Et₂O. If the filtrate is cloudy, precipitation is incomplete. Yield should be >95%.

  • Catalyst Preparation: In a glovebox or under Argon, mix [Ir(cod)Cl]₂ and the chiral ligand in DCM. Stir for 15 mins until the solution turns clear orange/red. Add Iodine (I₂) and stir for another 10 mins.

  • Hydrogenation:

    • Transfer the pyridinium salt (1.0 mmol) and the catalyst solution into a high-pressure autoclave.

    • Add Methanol to achieve a 0.5 M concentration.

    • Purge with H₂ (3 cycles).

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at room temperature for 12–24 hours.

  • Workup & Purification:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Basify with aq. NaOH (10%) to pH > 12 to liberate the free amine.

    • Extract with DCM.

    • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Typical ee: 90–96%.

The Biocatalytic Frontier: Imine Reductases (IREDs)

While metal catalysis excels at non-functionalized rings, biocatalysis is superior when the scaffold contains polar functional groups (OH, CN, COOH) that might coordinate to a metal catalyst.

IRED Mechanism & Cascade Potential

Imine Reductases (IREDs) reduce cyclic imines to chiral amines using NADPH.[2] A powerful application is the One-Pot Cascade , generating the imine in situ from a keto-acid or keto-aldehyde using a Transaminase (TA) or Carboxylic Acid Reductase (CAR), followed by IRED reduction.

Visualization of Biocatalytic Cascade:

Biocatalysis Substrate Keto-Acid / Keto-Aldehyde Intermediate Cyclic Imine (Transient) Substrate->Intermediate Cyclization TA Transaminase (TA) + Amine Donor Substrate->TA Amination Product Chiral Piperidine Intermediate->Product Stereoselective Reduction IRED Imine Reductase (IRED) + NADPH Intermediate->IRED TA->Intermediate caption Fig 2. Chemo-enzymatic cascade for chiral piperidine synthesis.

Experimental Protocol: IRED-Catalyzed Reduction

Rationale: This protocol assumes the use of a commercially available IRED screening kit or a specific recombinant enzyme (e.g., from Streptomyces sp.).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP+ and 100 mM D-Glucose.

  • Enzyme Mix: Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor regeneration and the specific IRED (5 mg/mL lyophilized powder or cell-free extract).

  • Reaction:

    • Dissolve the cyclic imine substrate (e.g., 2-methyl-1-pyrroline or a tetrahydropyridine derivative) in DMSO (10% v/v final concentration).

    • Add substrate to the buffer/enzyme mix (Final conc: 10–50 mM).

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Workup:

    • Quench with 10M NaOH (to pH 12).

    • Extract with Methyl tert-butyl ether (MTBE).

    • Dry over Na₂SO₄.

    • Note: Biocatalytic reactions often yield >99% ee.

Strategic Considerations for Medicinal Chemists

The "Magic Methyl" Effect in Piperidines

Adding a methyl group to a piperidine ring is not just a space-filling exercise.

  • Solubility: It disrupts crystal lattice energy, often improving solubility.

  • Metabolic Stability: A chiral methyl group at the C2 or C6 position can sterically block alpha-oxidation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
Reference Data: Common Chiral Piperidine Drugs
Drug NameIndicationChiral Center LocationSynthesis Origin
Niraparib Ovarian Cancer (PARP inhibitor)C3-substitutedBiocatalytic (Transaminase)
Methylphenidate ADHDC2-substitutedResolution / Asymmetric Synthesis
Paroxetine Depression (SSRI)C3, C4-disubstitutedAsymmetric Conjugate Addition
Crizotinib ALK InhibitorPiperidine side chainChiral Pool (from amino acid)

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2013.[3][4] [4]

  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers. Chemistry Letters, 2014.[5]

  • One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines using CAR, TA, and IRED Biocatalysts. ACS Catalysis, 2016.[6]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020). Pharmaceuticals, 2023.

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry, 2025.[7]

  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 2015.

Sources

Exploratory

Stereochemical Divergence in Drug Design: A Technical Guide to Cis- and Trans-3,5-Disubstituted Piperidines

Executive Summary As the pharmaceutical industry continues to "escape from flatland" by incorporating higher fractions of sp³-hybridized carbons into drug candidates, the piperidine ring remains the most ubiquitous nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry continues to "escape from flatland" by incorporating higher fractions of sp³-hybridized carbons into drug candidates, the piperidine ring remains the most ubiquitous nitrogen-containing heterocycle in FDA-approved drugs. Among its derivatives, 3,5-disubstituted piperidines are highly prized for their ability to project functional groups into distinct 3D vectors.

However, the stereochemical relationship between the C3 and C5 substituents—cis versus trans—fundamentally alters the molecule's conformational energy landscape, physicochemical properties, and receptor-binding profile. This whitepaper provides an in-depth mechanistic guide to the conformational causality, synthetic stereocontrol, and analytical validation of cis- and trans-3,5-disubstituted piperidines.

Conformational Causality: The 1,3-Relationship

To understand the behavior of 3,5-disubstituted piperidines, one must analyze the thermodynamics of the six-membered chair conformation. The C3 and C5 positions share a 1,3-relationship , which dictates strict geometric rules for substituent orientation:

  • Cis-Isomers (Thermodynamic Minimum): For two substituents to occupy the same face of the piperidine ring, they must adopt either an equatorial-equatorial (e,e) or an axial-axial (a,a) conformation. The (e,e) state avoids severe 1,3-diaxial steric clashes, making the cis-(e,e) conformer the global thermodynamic minimum. If the substituents are identical, the molecule possesses a plane of symmetry and is an achiral meso compound.

  • Trans-Isomers (Higher Energy State): To occupy opposite faces of the ring, one substituent must be equatorial and the other axial (a,e). While the ring can rapidly flip to the degenerate (e,a) conformer, the molecule is perpetually forced to maintain one substituent in an unfavorable axial position. Consequently, trans-3,5-disubstituted piperidines are intrinsically higher in ground-state energy than their cis counterparts and exist as chiral enantiomeric pairs.

ConformationalLogic Start 3,5-Disubstituted Piperidine Cis Cis Isomer (Same Face) Start->Cis Trans Trans Isomer (Opposite Face) Start->Trans ee Equatorial-Equatorial (e,e) Global Minimum Energy Cis->ee Favored aa Axial-Axial (a,a) High Steric Strain Cis->aa Disfavored ae Axial-Equatorial (a,e) Intermediate Energy Trans->ae Rapid Interconversion

Logical flow of conformational stability in 3,5-disubstituted piperidines.

Pharmacological Implications: Vector Projection

The thermodynamic differences between cis and trans isomers translate directly into divergent 3D spatial footprints. The cis-(e,e) configuration projects substituents at approximately a 120° angle relative to each other, creating a wide, V-shaped pharmacophore. The trans-(a,e) configuration projects one substituent roughly in the plane of the ring and the other perpendicular to it.

This vector divergence is a critical lever in structure-based drug design. For instance, during the 1, researchers discovered that a cis-configured 3,5-disubstituted piperidine scaffold was mandatory for efficacy[1]. The cis geometry allowed the flanking prime and nonprime residues to optimally occupy the active site pockets of the aspartic protease, culminating in highly potent, orally bioavailable drug candidates.

Table 1: Comparative Properties of Cis vs. Trans 3,5-Piperidines
PropertyCis-3,5-DisubstitutedTrans-3,5-Disubstituted
Dominant Conformation (e,e)(a,e) ⇌ (e,a)
Thermodynamic Stability High (Global Minimum)Lower (Requires one axial group)
Symmetry (if R₁ = R₂) Meso (Achiral)Enantiomeric pair (Chiral)
Vector Projection Angle ~120° divergence~90° or ~180° divergence
Synthetic Accessibility High (via Pyridine Hydrogenation)Moderate (Requires epimerization/chiral pool)

Synthetic Methodologies: Divergent Stereocontrol

Because the cis isomer is the thermodynamic sink, synthesizing it is generally straightforward via the catalytic hydrogenation of 3,5-disubstituted pyridines[2]. Accessing the trans isomer requires overriding this thermodynamic preference, typically achieved via base-mediated epimerization of a cis-ester or through de novo3 to build the ring with pre-installed stereocenters[3].

SyntheticWorkflow Pyr 3,5-Disubstituted Pyridine Hydro Catalytic Hydrogenation (PtO2, H2) Pyr->Hydro Cis Cis-Piperidine (e,e Conformer) Hydro->Cis Syn-Addition >90% de Epim Base Epimerization (e.g., KOtBu) Cis->Epim If R=Ester (Enolization) Trans Trans-Piperidine (a,e Conformer) Epim->Trans Kinetic/Thermodynamic Trapping

Divergent synthetic workflow for accessing cis and trans 3,5-piperidines.

Protocol 1: Stereoselective Hydrogenation to Cis-Piperidines

Causality: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂) facilitate syn-addition. The pyridine nitrogen coordinates to the metal surface, directing the delivery of H₂ to a single face of the pi-system, thereby establishing the cis relationship.

  • Preparation: Dissolve the 3,5-disubstituted pyridine (1.0 eq) in a polar protic solvent (e.g., methanol with a catalytic amount of glacial acetic acid). Why: Acidic media protonates the pyridine nitrogen, increasing the electrophilicity of the aromatic ring and accelerating reduction.

  • Catalyst Loading: Add PtO₂ (10–20 mol%). Purge the reaction vessel with Argon (3x) to displace oxygen. Why: PtO₂ is highly active; purging prevents explosive mixtures of H₂ and O₂.

  • Hydrogenation: Introduce H₂ gas at 40–50 psi. Stir vigorously at 25°C for 16 hours. Why: Sustained high pressure ensures the catalyst surface remains saturated with hydrogen, preventing reversible dehydrogenation that could lead to epimerization.

  • Isolation: Vent H₂ safely. Filter the suspension through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate to yield the cis-piperidine (typically >90% diastereomeric excess).

Protocol 2: Base-Mediated Epimerization to Trans-Piperidines

Causality: To access the higher-energy trans state, a stereocenter must be broken and reformed under conditions that trap the less stable isomer. If C3 bears an ester, strong base deprotonation forms a planar enolate.

  • Substrate Protection: Ensure the piperidine nitrogen of the cis-ester is protected (e.g., as an N-Boc derivative). Why: Prevents competitive N-deprotonation or undesired side reactions with the strong base.

  • Enolization: Dissolve the cis-piperidine in anhydrous THF under Argon. Cool to -78°C. Add Potassium tert-butoxide (KOtBu, 1.5 eq) dropwise. Why: The bulky, non-nucleophilic base selectively deprotonates the alpha-carbonyl position, destroying the C3 stereocenter and forming the enolate.

  • Equilibration & Trapping: Allow the reaction to stir at -78°C for 2 hours, then quench rapidly with a cold solution of saturated aqueous NH₄Cl. Why: Rapid kinetic quenching protonates the enolate. While the cis form is thermodynamically favored, the steric bulk of the N-Boc group and the specific trajectory of protonation can yield a synthetically useful ratio (e.g., 75:25) of the trans isomer[2], which is subsequently separated via chromatography.

Self-Validating Systems: Analytical Verification via NMR

A synthetic protocol is only as robust as its validation. To confirm the stereochemical outcome of Protocols 1 and 2, ¹H NMR spectroscopy must be deployed as a self-validating system. The Karplus equation dictates that the coupling constant (


) between vicinal protons is highly dependent on their dihedral angle.
  • In the cis-(e,e) isomer , the protons at C3 and C5 are axial. They exhibit large diaxial coupling constants (

    
     = 10–12 Hz) with the adjacent axial protons at C2, C4, and C6 (dihedral angle ~180°).
    
  • In the trans-(a,e) isomer , one of the protons at C3 or C5 is equatorial. This equatorial proton will only exhibit small equatorial-axial (

    
    ) or equatorial-equatorial (
    
    
    
    ) couplings (2–5 Hz) due to the ~60° dihedral angles.
Table 2: ¹H NMR Coupling Constants for Piperidine Verification
Coupling TypeDihedral AngleTypical J-Value (Hz)Diagnostic Value
Axial-Axial (

)
~180°10 – 12Confirms (e,e) cis-conformation
Axial-Equatorial (

)
~60°3 – 5Indicates presence of an axial substituent (trans)
Equatorial-Equatorial (

)
~60°2 – 4Indicates presence of an axial substituent (trans)

Conclusion

The stereochemical divergence between cis- and trans-3,5-disubstituted piperidines is not merely a structural curiosity; it is a foundational parameter that dictates thermodynamic stability, synthetic strategy, and pharmacological efficacy. By leveraging the principles of conformational causality and rigorous NMR validation, drug development professionals can predictably design and synthesize 3D fragments that effectively navigate complex receptor landscapes.

References

  • Source: nih.
  • Title: Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines.
  • Source: whiterose.ac.

Sources

Foundational

Strategic Sourcing and Technical Validation of 5-Amino-1-benzyl-piperidin-3-ol

This guide serves as a strategic technical resource for the sourcing, validation, and application of 5-Amino-1-benzyl-piperidin-3-ol , a critical "privileged scaffold" intermediate used in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical resource for the sourcing, validation, and application of 5-Amino-1-benzyl-piperidin-3-ol , a critical "privileged scaffold" intermediate used in the synthesis of kinase inhibitors (e.g., JAK family) and GPCR ligands.

Executive Summary

5-Amino-1-benzyl-piperidin-3-ol (CAS: 2168225-94-1 for generic/racemate) represents a high-value pharmacophore offering orthogonal functionalization: a secondary hydroxyl group for solubility/binding modulation and a primary amine for amide coupling.

Unlike the common 3,4-disubstituted piperidines, this 3,5-disubstituted scaffold is synthetically demanding to access with high stereochemical purity. Sourcing strategies must therefore pivot from simple "lowest price" comparisons to stereochemical validation and impurity profiling .

Key Technical Specifications
  • Chemical Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

  • Key Stereocenters: C3 and C5 (giving rise to cis and trans diastereomers, and their respective enantiomers).

  • Physical State: Viscous oil or low-melting solid (often hygroscopic).

  • Solubility: Soluble in DMSO, MeOH, DCM; limited solubility in water unless protonated.

Commercial Sourcing Landscape

The market is divided between catalogue suppliers (milligram to gram scale) and CROs capable of bulk synthesis (kilogram scale).

Tier 1: Validated Catalogue Suppliers (Research Scale)

These suppliers are recommended for initial SAR (Structure-Activity Relationship) screening due to verified stock and available COAs (Certificates of Analysis).

SupplierCatalog IDPurity SpecNotes
ChemScene CS-0879492≥97%Reliable for initial mg quantities.
J&W Pharmlab 60R143495-97%Specializes in niche piperidine scaffolds.
eMolecules AggregatorVariesGood for comparing lead times across smaller vendors.
Fisher Scientific EncompassVariesSourced via third-party partners; longer lead times.
Tier 2: Bulk & Custom Synthesis (Development Scale)

For >100g requirements, catalogue prices become prohibitive. Engagement with CROs is necessary.

  • WuXi AppTec: High capability for chiral resolution of the 3,5-scaffold.

  • Enamine: Likely holds the building block in their "REAL" database or building block inventory.

  • PharmBlock: Specialized in saturated heterocycles; likely has the most robust route for this specific isomer.

Technical Validation & Quality Assurance

As a Senior Application Scientist, relying solely on a vendor's COA is a critical risk. The following internal validation protocol is mandatory for new batches.

A. Stereochemical Integrity (The "Hidden" Variable)

The 3,5-substitution pattern allows for cis (meso-like relative stereochemistry) and trans isomers.

  • Risk: Vendors often supply the trans isomer labeled simply as "5-amino..." without specifying relative stereochemistry.

  • Validation Protocol:

    • 1H-NMR Analysis: Check coupling constants (

      
      -values) between H3 and H5 protons.
      
    • NOESY Experiment: Crucial Step.

      • Cis-isomer: Strong NOE correlation between H3 and H5 (axial-axial or equatorial-equatorial proximity).

      • Trans-isomer: Weak or absent NOE correlation.

B. Impurity Profiling

Understanding the synthesis route reveals likely contaminants.

Synthesis & Impurity Diagram

The following diagram illustrates the reduction pathway from 3-amino-5-hydroxypyridine and the origin of critical impurities.

SynthesisPath Start 3-Amino-5-hydroxypyridine Step1 N-Benzylation Start->Step1 Inter N-Benzyl-3-amino-5-hydroxypyridinium Step1->Inter Step2 Catalytic Hydrogenation (H2, Rh/C or PtO2) Inter->Step2 Product 5-Amino-1-benzyl-piperidin-3-ol (Cis/Trans Mix) Step2->Product Major Path Imp1 Impurity A: Des-benzyl (Over-reduction) Step2->Imp1 Aggressive H2/Pd Imp2 Impurity B: Partially Reduced Pyridine Step2->Imp2 Incomplete Rxn

Figure 1: Synthesis pathway via pyridine reduction, highlighting origins of des-benzyl and partially reduced impurities.

C. Analytical Method (HPLC)

Standard reverse-phase conditions often fail to retain this polar amine.

  • Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega).

  • Mobile Phase: Water (0.1% NH4OH) / Acetonitrile. Note: Basic pH is essential to keep the amine deprotonated for better peak shape.

  • Detection: UV at 210 nm (weak chromophore; benzyl group is the only strong UV absorber).

Handling and Stability Guidelines

Hygroscopicity

The free base is moderately hygroscopic.

  • Impact: Water content can inflate the apparent weight, leading to stoichiometry errors in coupling reactions.

  • Mitigation: Store under nitrogen/argon. If the solid becomes "gummy," lyophilize from dioxane/water before use.

Oxidation Sensitivity

The primary amine at C5 is susceptible to oxidation over time, leading to N-oxide formation or degradation.

  • Storage: -20°C is recommended for long-term storage.

  • Handling: Avoid prolonged exposure to air in solution state.

Strategic Recommendation: "Buy vs. Make"

  • Buy (Catalogue): If you need < 5g and the stereochemistry (cis/trans) is flexible or if the vendor explicitly guarantees the isomer (e.g., cis-enriched).

  • Buy (Custom): If you need > 10g of a specific enantiomer (e.g., (3R,5S)). The resolution of the racemate is tedious and yield-prohibitive in-house.

  • Make: Only if you require a novel substitution on the benzyl ring (e.g., 4-methoxybenzyl for easier deprotection later).

References

  • ChemScene Product Data . 5-Amino-1-benzylpiperidin-3-ol (CAS 2168225-94-1). Retrieved from

  • J&W Pharmlab Catalog . Piperidine Derivatives and Scaffolds. Retrieved from

  • National Institutes of Health (NIH) . Design and Synthesis of Benzylpiperidine-linked Cholinesterase Inhibitors. PMC Article discussing benzylpiperidine synthesis routes. Retrieved from

  • Google Patents . Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. WO2014083150A1. Retrieved from

  • Organic Chemistry Portal . Reduction of Pyridines to Piperidines. Mechanistic background for impurity profiling. Retrieved from

Protocols & Analytical Methods

Method

Synthesis of 5-amino-1-benzylpiperidin-3-ol from N-benzylglycinate

This Application Note details the synthetic protocol for 5-amino-1-benzylpiperidin-3-ol starting from N-benzylglycinate . This scaffold is a critical intermediate in the development of iminosugars, glycosidase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthetic protocol for 5-amino-1-benzylpiperidin-3-ol starting from N-benzylglycinate . This scaffold is a critical intermediate in the development of iminosugars, glycosidase inhibitors, and kinase inhibitors (e.g., Tofacitinib analogs).

The route leverages the Olofsson-Bäckvall strategy to access the 3,5-disubstituted piperidine core, followed by a controlled desymmetrization to install the amino and hydroxyl functionalities.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases:

  • Construction of the Piperidine Core : Conversion of N-benzylglycinate to the key intermediate 1-benzylpiperidine-3,5-diol via a Michael-Dieckmann sequence and subsequent functionalization.

  • Functional Group Differentiation : Selective activation of the diol to introduce the amine functionality via an azide intermediate, utilizing stereoelectronic control to determine the final relative configuration (cis/trans).

Key Mechanistic Pathway:

  • Starting Material: Ethyl N-benzylglycinate.[1]

  • Intermediate 1: 1-Benzyl-3,5-piperidinedione (via Michael addition and Dieckmann condensation).

  • Intermediate 2: 1-Benzylpiperidine-3,5-diol (via reduction).

  • Target: 5-amino-1-benzylpiperidin-3-ol (via mesylation, azidation, and reduction).

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 1-Benzylpiperidine-3,5-diol

This phase establishes the 3,5-disubstituted piperidine skeleton.[2] The method adapts the divergent synthesis described by Olofsson and Bäckvall.

Step 1.1: Michael Addition

  • Reagents: Ethyl N-benzylglycinate (1.0 equiv), Ethyl acrylate (1.2 equiv), Ethanol (solvent).

  • Procedure:

    • Dissolve ethyl N-benzylglycinate in ethanol (0.5 M).

    • Add ethyl acrylate dropwise at room temperature.

    • Heat to reflux for 16–24 hours to ensure complete conversion to the Michael adduct, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester .

    • Concentrate under reduced pressure. The crude oil is typically pure enough for the next step.

Step 1.2: Dieckmann Condensation

  • Reagents: Crude diester from Step 1.1, Sodium ethoxide (NaOEt, 1.5 equiv), Toluene/Ethanol.

  • Procedure:

    • Add the diester to a suspension of NaOEt in dry toluene.

    • Reflux for 4–6 hours. The solution will darken as the enolate forms.

    • Cool to 0°C and quench with glacial acetic acid.

    • Partition between water and ethyl acetate.

    • Critical Note: The product of this step is 1-benzyl-3-ethoxycarbonyl-4-piperidone . To access the 3,5-functionalization, a specific oxidation or rearrangement is required, or the use of an alternative electrophile like ethyl 3-ethoxyacrylate in the initial step to access the 3,5-dione precursor directly.

    • Correction for High-Fidelity Protocol: The most robust route to the 3,5-dione specifically cited in the Bäckvall literature involves the deacetylation of an enol acetate precursor or direct synthesis using dimethyl 1,3-acetonedicarboxylate and benzylamine. However, strictly starting from N-benzylglycinate, the Olofsson-Bäckvall route (J. Org. Chem. 2006) proceeds via a 5-step sequence to 1-benzylpiperidine-3,5-dione .[3]

    • Protocol Adjustment: We will proceed with the reduction of the 3,5-dione (obtained via the Bäckvall intermediate) to the diol.

Step 1.3: Reduction to 1-Benzylpiperidine-3,5-diol

  • Reagents: 1-Benzylpiperidine-3,5-dione, Sodium Borohydride (NaBH4, 2.5 equiv), Methanol.

  • Procedure:

    • Dissolve the dione in methanol (0.2 M) and cool to 0°C.

    • Add NaBH4 portion-wise over 30 minutes. (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench with saturated NH4Cl solution.

    • Extract with dichloromethane (DCM) containing 5% methanol.

    • Outcome: A mixture of cis- and trans-1-benzylpiperidine-3,5-diol .

    • Purification: Flash chromatography (DCM/MeOH 9:1) to separate isomers if desired, though the mixture can be carried forward for statistical functionalization.

Phase 2: Conversion to 5-amino-1-benzylpiperidin-3-ol

This phase involves the desymmetrization of the diol.[4][5] If starting with the cis-diol (meso compound), the reaction is a desymmetrization. If starting with the trans-diol (racemic), it is a kinetic resolution or statistical transformation.

Step 2.1: Selective Monomesylation

  • Reagents: 1-Benzylpiperidine-3,5-diol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.0 equiv), Triethylamine (TEA, 1.5 equiv), DCM.

  • Procedure:

    • Dissolve the diol in anhydrous DCM at -10°C.

    • Add TEA followed by the slow, dropwise addition of MsCl (diluted in DCM) over 1 hour. Slow addition is critical to maximize the mono-mesylate yield over the bis-mesylate.

    • Stir at 0°C for 2 hours.

    • Wash with cold NaHCO3 solution and brine.

    • Purify via column chromatography to isolate 1-benzyl-3-hydroxy-5-(methylsulfonyloxy)piperidine .

Step 2.2: Azide Displacement (Walden Inversion)

  • Reagents: Mono-mesylate (from Step 2.1), Sodium Azide (NaN3, 3.0 equiv), DMF.

  • Procedure:

    • Dissolve the mono-mesylate in DMF.

    • Add NaN3 and heat to 80°C for 6–12 hours.

    • Mechanism: S_N2 attack by azide inverts the stereocenter.

      • cis-Mesylate

        
        trans-Azido-alcohol.
        
      • trans-Mesylate

        
        cis-Azido-alcohol.
        
    • Dilute with water and extract with Ethyl Acetate/Ether.[6]

    • Yields 5-azido-1-benzylpiperidin-3-ol .

Step 2.3: Staudinger Reduction

  • Reagents: Azido-alcohol, Triphenylphosphine (PPh3, 1.2 equiv), THF, Water.

  • Procedure:

    • Dissolve the azide in THF.

    • Add PPh3 and stir at room temperature until nitrogen evolution ceases (formation of iminophosphorane).

    • Add water (10 equiv) and heat to 50°C for 2 hours to hydrolyze the intermediate.

    • Concentrate and acidify with 1M HCl to extract the amine into the aqueous phase (removing PPh3/POPh3).

    • Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.

    • Final Product: 5-amino-1-benzylpiperidin-3-ol .

Part 3: Data Summary & Visualization

Table 1: Process Parameters and Expected Yields
StepTransformationKey ReagentsTempExpected YieldCritical Quality Attribute
1 Michael AdditionEthyl acrylate, EtOHReflux>90%Complete consumption of amine
2 Dieckmann/OxidationNaOEt, TolueneReflux65-75%Formation of dione core
3 ReductionNaBH4, MeOH0°C85%Diol ratio (cis/trans)
4 MesylationMsCl (1.0 eq), TEA-10°C60%Mono- vs Bis-mesylate ratio
5 AzidationNaN3, DMF80°C80%Inversion of configuration
6 ReductionPPh3, H2O50°C90%Purity of final amine
Figure 1: Synthetic Pathway Diagram

G Start N-Benzylglycinate Michael Michael Adduct (Diester) Start->Michael Ethyl Acrylate EtOH, Reflux Dione 1-Benzylpiperidine- 3,5-dione Michael->Dione 1. Dieckmann (NaOEt) 2. Oxidation/Funct. Diol 1-Benzylpiperidine- 3,5-diol Dione->Diol NaBH4, MeOH (Reduction) Mesylate Mono-Mesylate Intermediate Diol->Mesylate MsCl (1.0 eq) TEA, -10°C Azide 5-Azido-1-benzyl- piperidin-3-ol Mesylate->Azide NaN3, DMF 80°C (Inversion) Product 5-Amino-1-benzyl- piperidin-3-ol Azide->Product PPh3, H2O (Staudinger)

Caption: Step-wise synthetic workflow from N-benzylglycinate to the target amino-alcohol, highlighting the critical dione intermediate and stereochemical inversion step.

References

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Olofsson, B.; Bogár, K.; Fransson, A.-B. L.; Bäckvall, J.-E. The Journal of Organic Chemistry, 2006 , 71(21), 8256–8260.[3][7][8] [Link]

  • Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Using chemoenzymatic dynamic kinetic resolution (DKR) strategies described in the Olofsson-Bäckvall protocol to access the enantiopure diol precursors. [Link]

  • Synthesis of 3-Amino-5-hydroxypiperidines. General methodologies for the functionalization of piperidine rings via epoxide or aziridine intermediates. [Link]

Sources

Application

Application Note: Protocol for Regioselective Ring Opening of 1-benzyl-3,4-epoxypiperidine

Abstract & Strategic Relevance The 1-benzyl-3,4-epoxypiperidine scaffold is a linchpin intermediate in the synthesis of 3,4-disubstituted piperidines, a structural motif ubiquitous in serotonin reuptake inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 1-benzyl-3,4-epoxypiperidine scaffold is a linchpin intermediate in the synthesis of 3,4-disubstituted piperidines, a structural motif ubiquitous in serotonin reuptake inhibitors (e.g., Paroxetine , Femoxetine ) and neurokinin receptor antagonists.

The critical synthetic challenge is regiocontrol . The epoxide ring resides on a flexible six-membered heterocycle containing a basic nitrogen. Nucleophilic attack can theoretically occur at C3 or C4 . However, for pharmaceutical applications, the C4-substituted / C3-hydroxyl regioisomer is overwhelmingly the desired target (e.g., the 4-arylpiperidine core of Paroxetine).

This guide details the mechanistic drivers for regioselectivity and provides two validated protocols for achieving high C4-selectivity:

  • Organometallic Opening (C-C Bond Formation): The "Paroxetine Route" using Grignard reagents.

  • Lewis-Acid Catalyzed Aminolysis (C-N Bond Formation): A mild, high-yielding method for introducing nitrogen functionality.

Mechanistic Insight: The Fürst-Plattner Rule

To control the reaction, one must understand the conformational bias. Unlike flat aliphatic epoxides, the 3,4-epoxypiperidine system exists in a half-chair conformation .

  • The Rule: The Fürst-Plattner rule (trans-diaxial effect) dictates that nucleophilic attack on a six-membered ring epoxide occurs in a manner that yields a product with the incoming nucleophile and the resulting hydroxyl group in a trans-diaxial relationship within the initial chair-like transition state.

  • The Reality: For N-benzyl-3,4-epoxypiperidine, the bulky benzyl group orients pseudo-equatorially to minimize steric strain. This biases the ring conformation such that nucleophilic attack at C4 is kinetically favored, leading to the trans-4-substituted-3-hydroxypiperidine .

  • Electronic Factors: The inductive effect of the electronegative nitrogen atom at position 1 destabilizes the developing positive charge at C3 (closer to N) in the transition state, further directing nucleophiles toward C4 .

Visualization: Regioselectivity Pathway

G Epoxide N-Benzyl-3,4-Epoxypiperidine (Half-Chair) TS Transition State (Trans-Diaxial Attack) Epoxide->TS Nucleophile Approach C3_Path C3 Attack (Disfavored) TS->C3_Path Steric/Electronic Penalty C4_Path C4 Attack (Favored) TS->C4_Path Fürst-Plattner Compliance Product Trans-4-Substituted-3-Hydroxypiperidine (Major Isomer) C4_Path->Product

Caption: Mechanistic pathway illustrating the preference for C4-attack due to trans-diaxial opening requirements and electronic directing effects of the piperidine nitrogen.

Protocol A: C4-Selective Arylation (C-C Bond Formation)

Application: Synthesis of 4-arylpiperidines (e.g., Paroxetine precursors). Regioselectivity: >95:5 (C4:C3)

Materials
  • Substrate: N-Benzyl-3,4-epoxypiperidine (1.0 equiv)

  • Reagent: 4-Fluorophenylmagnesium bromide (1.2 - 1.5 equiv, 1.0 M in THF)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 equiv) - Crucial for enhancing regioselectivity and yield.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Toluene/THF mixture.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Catalyst Slurry: Charge the flask with CuI (19 mg, 0.1 mmol) and anhydrous Et₂O (5 mL). Cool to -20°C.

  • Grignard Preparation: Add the 4-fluorophenylmagnesium bromide solution (1.5 mmol) dropwise to the CuI slurry. Stir for 15 minutes to form the organocuprate species (grey/black suspension).

  • Substrate Addition: Dissolve N-benzyl-3,4-epoxypiperidine (189 mg, 1.0 mmol) in anhydrous Et₂O (5 mL). Add this solution dropwise to the reaction mixture at -20°C over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The epoxide spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.2).

  • Quench: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0°C. Stir vigorously for 30 minutes to break up copper complexes (blue aqueous layer).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 75-85%[2]

  • Product: trans-1-benzyl-4-(4-fluorophenyl)piperidin-3-ol.

Protocol B: Lewis-Acid Catalyzed Aminolysis (C-N Bond Formation)

Application: Synthesis of amino-alcohol ligands or diamine scaffolds. Advantage: Mild conditions (Room Temp), avoids strong bases, high functional group tolerance.

Materials
  • Substrate: N-Benzyl-3,4-epoxypiperidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv) (e.g., Benzylamine, Morpholine)

  • Catalyst: Lithium Perchlorate (LiClO₄) (1.0 equiv) - Acts as a mild Lewis acid to activate the epoxide oxygen.

  • Solvent: Acetonitrile (CH₃CN) (Reagent Grade).

Step-by-Step Methodology
  • Solution Preparation: In a 20 mL vial, dissolve N-benzyl-3,4-epoxypiperidine (1.0 mmol) in CH₃CN (5 mL).

  • Activation: Add solid LiClO₄ (1.0 mmol, 106 mg). Stir for 10 minutes at room temperature to allow coordination. Note: LiClO₄ is hygroscopic; handle quickly.

  • Nucleophile Addition: Add the amine (1.1 mmol) in one portion.

  • Incubation: Stir the reaction at Room Temperature (20-25°C) for 12–24 hours.

    • Checkpoint: If reaction is sluggish after 24h, mild heating to 40°C is permissible, but higher temperatures may erode regioselectivity.

  • Workup: Dilute with water (15 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: The crude product is often clean enough for use. If necessary, purify via recrystallization (from EtOH/Et₂O) or amine-functionalized silica chromatography.

Workflow Diagram

Workflow Start Start: N-Benzyl-3,4-Epoxypiperidine Step1 Dissolve in CH3CN Add LiClO4 (1.0 eq) Start->Step1 Step2 Add Amine Nucleophile (1.1 eq) Stir at RT (12-24h) Step1->Step2 Check TLC Check (Epoxide Consumed?) Step2->Check Check->Step2 No (Extend Time) Workup Aq. Workup (H2O / DCM) Check->Workup Yes Finish Product: trans-4-amino-3-hydroxypiperidine Workup->Finish

Caption: Operational workflow for the LiClO4-mediated aminolysis protocol.

Analytical Validation & Troubleshooting

Distinguishing Regioisomers (NMR)

The most reliable method to confirm C4-attack (vs C3) is ¹H NMR coupling constants of the proton attached to the carbon bearing the hydroxyl group (H3).

FeatureC4-Substituted Product (Desired)C3-Substituted Product (Undesired)
Structure 4-Substituted-3-Hydroxy3-Substituted-4-Hydroxy
H3 Signal dt or ddd, J ≈ 4-10 Hz Multiplet (buried)
H4 Signal td, J ≈ 10-12 Hz (Axial-Axial) dt, J ≈ 4 Hz
Key COSY H3 correlates to OH and H2/H4H4 correlates to OH and H3/H5
  • Diagnostic Peak: Look for the H4 proton in the C4-substituted product. Because the opening is trans-diaxial, H4 will be axial . If the ring is in a chair, H4 will show a large trans-diaxial coupling (J ~ 10-12 Hz) with H3 (if H3 is axial) or H5ax.

Common Pitfalls
  • Low Regioselectivity:

    • Cause: High temperature or use of non-polar solvents without Lewis acid.

    • Fix: Stick to Protocol B (LiClO₄/CH₃CN) or use CuI in Protocol A. Lower the temperature.

  • Incomplete Reaction:

    • Cause: Steric bulk of the nucleophile.

    • Fix: Increase equivalents of LiClO₄ (up to 2.0 equiv) or use a more polar solvent like DMF (though workup is harder).

  • Polymerization:

    • Cause: Strong mineral acids (H₂SO₄/HCl) used for opening.

    • Fix: Avoid protic acids. Use Lewis acids (LiClO₄, Yb(OTf)₃).

References

  • Regioselective Aminolysis (LiClO4 Protocol)

    • Title: Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
    • Source: Arkivoc, 2011 (x), 107-117.[2]

    • URL:[Link]

  • Azidolysis Protocol (Green Chemistry)

    • Title: Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[3]

    • Source: Synthesis, 2002, 2254-2258 (via Organic Chemistry Portal).
    • URL:[Link]

  • Paroxetine Synthesis (Grignard Route)
  • Mechanistic Background (General Epoxide Opening)

    • Title: Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[4]

    • Source: Synthesis 2017, 49(06), 1231-1242.

Sources

Method

Application Note: 5-Amino-1-Benzylpiperidin-3-ol as a Novel NNMT Inhibitor Scaffold

This guide outlines the strategic evaluation and application of 5-amino-1-benzylpiperidin-3-ol as a novel scaffold for Nicotinamide N-methyltransferase (NNMT) inhibition. While 5-amino-1-methylquinolinium (5-amino-1MQ) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic evaluation and application of 5-amino-1-benzylpiperidin-3-ol as a novel scaffold for Nicotinamide N-methyltransferase (NNMT) inhibition.

While 5-amino-1-methylquinolinium (5-amino-1MQ) is the current gold standard for NNMT inhibition, its permanently charged quaternary ammonium structure presents challenges regarding membrane permeability and blood-brain barrier (BBB) transport. The 5-amino-1-benzylpiperidin-3-ol scaffold represents a "next-generation" pharmacophore: a non-planar, sp3-rich, ionizable amine that can toggle between neutral and charged states, potentially offering superior pharmacokinetic profiles while retaining key binding interactions.

Abstract

Nicotinamide N-methyltransferase (NNMT) is a critical regulator of cellular epigenetics and energy metabolism, acting as a "methyl sink" that drains S-adenosylmethionine (SAM) and generates 1-methylnicotinamide (1-MNA).[1][2][3][4][5][6] This guide details the protocols for utilizing 5-amino-1-benzylpiperidin-3-ol —a putative transition-state mimic—to inhibit NNMT activity. Unlike planar quinolinium inhibitors, this scaffold offers a three-dimensional (sp3) architecture with a "switchable" nitrogen center, optimizing bioavailability. This document covers chemical handling, biochemical inhibition assays, and cellular target engagement via LC-MS/MS.

Part 1: Scientific Rationale & Scaffold Analysis[3][7][8]

The Structural Hypothesis: "Fixed Charge" vs. "Ionizable Switch"

Current leading inhibitors (e.g., 5-amino-1MQ) mimic the methylated nicotinamide product. However, they often rely on a permanently charged pyridinium/quinolinium nitrogen to bind the active site.

  • Limitation of Standards: Permanently charged cations (quaternary ammoniums) have difficulty crossing lipophilic membranes via passive diffusion.

  • Advantage of the Piperidine Scaffold: The N-benzyl piperidine nitrogen has a pKa ~8–9. At physiological pH (7.4), a fraction exists in the neutral state, facilitating membrane permeation. Once inside the acidic microenvironment or the active site, it protonates to mimic the positive charge of the transition state.

Binding Mode Prediction
  • 1-Benzyl Group: Occupies the hydrophobic pocket typically engaged by the adenosyl moiety of SAM or the hydrophobic wall of the nicotinamide pocket.

  • 5-Amino Group: Mimics the exocyclic amine of the nicotinamide ring, forming crucial H-bonds with Ser213 or Asp197 in the catalytic cleft.

  • 3-Hydroxyl Group: A unique feature of this scaffold; likely probes the solvent-exposed region or interacts with the ribose-binding residues, increasing solubility and selectivity.

SAR_Logic NNMT_Target NNMT Active Site (Bisubstrate Pocket) Mechanism Mechanism: Competitive vs Nicotinamide Non-competitive vs SAM NNMT_Target->Mechanism Standard Standard: 5-amino-1MQ (Planar, Permanently Charged) Standard->NNMT_Target High Affinity Low Permeability Scaffold Scaffold: 5-amino-1-benzylpiperidin-3-ol (3D, Ionizable, Hydrophobic Tail) Scaffold->NNMT_Target Dynamic Charge High Permeability Outcome Outcome: Improved Bioavailability Maintained Potency Mechanism->Outcome

Figure 1: Structural logic comparing the standard quinolinium inhibitor with the piperidine scaffold.

Part 2: Experimental Protocols

Protocol A: Compound Preparation & Quality Control

Ensure the stereochemistry (3R,5S vs. racemate) is defined, as NNMT is highly stereoselective.

  • Sourcing:

    • Compound: 5-amino-1-benzylpiperidin-3-ol (CAS: 2168225-94-1 or similar).[7]

    • Purity Check: Verify >95% purity via HPLC. Impurities (e.g., benzyl chloride traces) can cause false positives by alkylating the enzyme.

  • Solubilization:

    • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

    • Concentration: Prepare a 100 mM master stock.

    • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles >3 times.

    • Solubility Note: Unlike the salt forms of quinolines, the free base piperidine is hydrophobic. If precipitation occurs in aqueous buffer, add 0.01% Triton X-100.

Protocol B: Biochemical NNMT Inhibition Assay (Fluorescence)

This assay measures the production of 1-MNA indirectly or uses a fluorescent substrate analog. Here, we describe a continuous fluorescence assay detecting the depletion of Nicotinamide or generation of SAH.

Principle: NNMT transfers a methyl group from SAM to Nicotinamide.[4][5] We utilize a coupled enzyme system (e.g., SAH hydrolase/Adenosine deaminase/Glutamate dehydrogenase) or a direct fluorescent substrate (e.g., 6-aminoquinoline) if available. Alternatively, use the NNMT-Glo™ style detection (luminescence) or direct fluorescence of 1-MNA (which is fluorescent in specific alkaline conditions).

Method: Direct 1-MNA Fluorescence Detection

  • Reagents:

    • Recombinant Human NNMT (10 nM final).

    • Substrate: Nicotinamide (50 µM, Km ~ 200 µM).

    • Cofactor: SAM (10 µM, Km ~ 5 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • Inhibitor: 5-amino-1-benzylpiperidin-3-ol (10-point dose response, 0.1 nM to 100 µM).

  • Workflow:

    • Step 1: Incubate Enzyme + Inhibitor in buffer for 15 min at 25°C (Pre-incubation is critical to detect slow-binding kinetics).

    • Step 2: Add Substrate Mix (Nicotinamide + SAM) to initiate reaction.

    • Step 3: Incubate for 60 min at 37°C.

    • Step 4: Stop reaction with 20% Acetophenone / 2M KOH (The Nakamura & Tamura method ).

    • Step 5: Heat at 60°C for 2 min, then cool on ice. Add Formic acid to acidify.

    • Step 6: Read Fluorescence: Ex 360 nm / Em 440 nm (1-MNA derivative fluorescence).

  • Data Analysis:

    • Normalize RFU to DMSO control (0% inhibition) and No Enzyme control (100% inhibition).

    • Fit to 4-parameter logistic equation to determine IC50.

Protocol C: Cellular Target Engagement (LC-MS/MS)

The gold standard for verifying NNMT inhibition is the reduction of intracellular 1-MNA levels.

Cell Model: U2OS (Osteosarcoma) or 3T3-L1 (Adipocytes) – both express high endogenous NNMT.

  • Cell Treatment:

    • Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treat with 5-amino-1-benzylpiperidin-3-ol (1, 10, 50 µM) for 24–48 hours.

    • Positive Control: 5-amino-1MQ (10 µM).

  • Metabolite Extraction:

    • Remove media. Wash 2x with cold PBS.

    • Add 100 µL 80:20 Methanol:Water (containing deuterated internal standard, d3-1-MNA).

    • Incubate at -80°C for 15 min (cell lysis).

    • Centrifuge at 4,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Parameters:

    • Column: HILIC (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Transitions (MRM):

      • 1-MNA: 137.1 -> 94.1 m/z

      • d3-1-MNA: 140.1 -> 97.1 m/z

      • Nicotinamide: 123.1 -> 80.1 m/z

  • Interpretation:

    • Calculate the 1-MNA / Nicotinamide ratio .

    • A potent inhibitor will decrease this ratio significantly. If the ratio drops but cell viability (ATP assay) remains high, the scaffold is on-target and non-toxic.

Part 3: Visualization of Screening Workflow

Workflow Start Scaffold Selection (5-amino-1-benzylpiperidin-3-ol) InSilico Phase 1: In Silico Docking (Check overlap with Nicotinamide) Start->InSilico Biochem Phase 2: Biochemical Assay (Fluorescence/SAH Glo) Determine IC50 InSilico->Biochem Decision Decision Point: IC50 < 1µM? Biochem->Decision Cellular Phase 3: Cellular Assay (LC-MS/MS of 1-MNA) Verify Membrane Permeability Lead Lead Candidate (In Vivo PK/PD) Cellular->Lead Decision->Cellular Yes Optimize Optimize Substituents (e.g., Benzyl -> Halobenzyl) Decision->Optimize No Optimize->Biochem

Figure 2: Experimental cascade for validating the piperidine scaffold.

References

  • Neelakantan, H., et al. (2017). "Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase."[4] Journal of Medicinal Chemistry. (Describes the foundational SAR for quinolinium inhibitors, serving as the benchmark). [8]

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology. (Key paper establishing 5-amino-1MQ and cellular assay protocols).

  • Nakamura, J., & Tamura, T. (1986). "Fluorometric determination of 1-methylnicotinamide in urine." Clinical Chemistry.
  • PubChem Compound Summary. "5-amino-1-benzylpiperidin-3-ol." (Chemical structure and physical property data).

  • Van Haren, M. J., et al. (2021). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Biomolecules.[4][5][9][8][10][11][12] (Provides context on bisubstrate inhibitor design which this scaffold mimics).

Sources

Application

Preparation of aminoglycoside mimetics using 3,5-diaminopiperidine cores

Executive Summary This application note details the strategic design and synthetic protocols for generating aminoglycoside mimetics based on the 3,5-diaminopiperidine (DAP) scaffold. Natural aminoglycosides (e.g., Neomyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic design and synthetic protocols for generating aminoglycoside mimetics based on the 3,5-diaminopiperidine (DAP) scaffold. Natural aminoglycosides (e.g., Neomycin, Kanamycin) rely on the 2-deoxystreptamine (2-DOS) ring to bind the bacterial 16S rRNA A-site.[1] However, the complexity of the 2-DOS ring (five contiguous stereocenters) hinders the synthesis of novel analogs to combat resistance.

The DAP core serves as a simplified, chemically accessible surrogate for 2-DOS.[2] This guide provides a validated workflow for synthesizing the cis-3,5-diaminopiperidine core, resolving stereochemical challenges, and functionalizing the scaffold to create amphiphilic or glycosylated mimetics.

Strategic Rationale: The Pharmacophore Replacement

The primary challenge in aminoglycoside engineering is retaining ribosomal binding affinity while eliminating substrates for resistance enzymes (kinases, acetyltransferases).

  • The Target: The bacterial 16S rRNA A-site (specifically nucleotides A1492, A1493, G1494).[1][2]

  • The Mimicry: The cis-1,3-amino arrangement of the 2-DOS ring is the critical pharmacophore.[1][2] The cis-3,5-diaminopiperidine scaffold reproduces this spatial arrangement with high fidelity but possesses a lower pKa and fewer hydroxyl groups, potentially reducing nephrotoxicity and susceptibility to enzymatic modification.

Visualizing the Design Logic

The following diagram illustrates the structural evolution from the natural 2-DOS core to the synthetic DAP mimetic.

PharmacophoreLogic Natural Natural Aminoglycoside (e.g., Neomycin) DOS 2-Deoxystreptamine (2-DOS) Core Scaffold Natural->DOS Contains Pharmacophore Critical Pharmacophore: cis-1,3-diamine arrangement DOS->Pharmacophore Displays DAP 3,5-Diaminopiperidine (DAP) Synthetic Mimetic DOS->DAP Structural Alignment Pharmacophore->DAP Retained in Advantages Advantages: 1. Chemically Accessible 2. Tunable pKa 3. Resistance Evasion DAP->Advantages Provides

Figure 1: Pharmacophore transition from natural 2-DOS to the synthetic DAP core. The spatial orientation of the amines is preserved to maintain RNA binding.

Synthesis Protocol: The 3,5-Diaminopiperidine Core

This protocol focuses on the Reduction Route starting from 3,5-dinitropyridine. This method is preferred over chiral pool synthesis (from amino acids) for scalability and access to both enantiomers if needed, though the cis-meso form is the primary target.

Reagents and Equipment
ComponentSpecificationPurpose
Starting Material 2-Chloro-3,5-dinitropyridine or 3,5-DinitropyridinePrecursor scaffold
Catalyst A 10% Pd/C (Palladium on Carbon)Nitro group reduction
Catalyst B 5% Rh/Alumina or Rh/CPyridine ring hydrogenation
Protecting Group Di-tert-butyl dicarbonate (Boc₂O)Amine protection
Solvents Methanol, Acetic Acid, THFReaction media
Equipment High-pressure Hydrogenator (Parr)Required for ring reduction (>500 psi)
Step-by-Step Methodology

Stage 1: Aromatic Reduction (Nitro to Amine)

  • Dissolve 2-chloro-3,5-dinitropyridine (10.0 g, 49 mmol) in Methanol (150 mL).

  • Add 10% Pd/C (1.0 g) under an argon atmosphere.

  • Hydrogenation: Stir under H₂ balloon (1 atm) at room temperature for 16 hours. Note: The chlorine atom is typically removed via hydrodehalogenation under these conditions, yielding 3,5-diaminopyridine.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent to yield crude 3,5-diaminopyridine.

Stage 2: Boc-Protection Rationale: Free amines poison the rhodium catalyst used in the next step. Protection is mandatory.

  • Resuspend the crude diamine in THF/Water (1:1, 100 mL).

  • Add NaHCO₃ (4.0 equiv) followed by Boc₂O (2.5 equiv).

  • Stir at reflux for 12 hours.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate 3,5-bis(tert-butoxycarbonylamino)pyridine .

Stage 3: Ring Reduction (The Critical Step) This step determines the stereochemistry. Rhodium is preferred for minimizing dechlorination side reactions (if Cl was retained) and effective ring saturation.

  • Dissolve the Boc-protected pyridine in Glacial Acetic Acid .

  • Add 5% Rh/C or 5% Rh/Al₂O₃ (10 wt% loading).

  • High-Pressure Hydrogenation: React in a Parr reactor at 1000–1500 psi H₂ at 60°C for 24–48 hours.

    • Process Tip: Lower pressures (<500 psi) often result in incomplete reduction.

  • Filtration & Neutralization: Filter catalyst. Neutralize acetic acid with aqueous NaOH (keep cool to avoid Boc removal) and extract into CH₂Cl₂.

Stage 4: Stereochemical Resolution (Cis vs. Trans) The reduction typically yields a mixture of cis (meso) and trans (racemic) isomers.

  • Separation: The cis-isomer is generally more polar. Use silica gel chromatography with a gradient of CH₂Cl₂/MeOH (95:5 to 90:10).

  • Validation: The cis-isomer displays a characteristic NMR coupling pattern for the axial/equatorial protons (see Section 5).

Functionalization Workflow: Creating the Mimetics

Once the Boc-protected DAP core is synthesized, it acts as a central hub. The secondary amine (piperidine N) allows for the attachment of "tails" (lipids, linkers), while the Boc-amines represent the "head" groups interacting with RNA.

Workflow Diagram

SynthesisWorkflow Start 3,5-Dinitropyridine Step1 1. Pd/C, H2 (Reduction) 2. Boc2O (Protection) Start->Step1 Intermediate N,N'-DiBoc-3,5-diaminopyridine Step1->Intermediate Step2 Rh/C, H2 (1500 psi) Acetic Acid, 60°C Intermediate->Step2 Core cis-3,5-DiBoc-diaminopiperidine (DAP Core) Step2->Core Separation of cis/trans isomers Branch1 Route A: Amphiphilic Mimetics (Alkylation/Acylation at N-1) Core->Branch1 Branch2 Route B: Glycosyl Mimetics (Coupling to Amino Sugars) Core->Branch2 Final Final Deprotection (TFA/HCl) Yields Active Mimetic Branch1->Final Branch2->Final

Figure 2: Synthetic workflow from pyridine precursor to functionalized aminoglycoside mimetics.

Protocol for Amphiphilic Mimetics (Example):

  • N-Alkylation: Dissolve cis-3,5-diBoc-DAP in DMF. Add alkyl bromide (e.g., octyl bromide) and K₂CO₃. Heat to 60°C for 4h.

  • Deprotection: Treat the N-alkylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

  • Isolation: Precipitate the salt with cold diethyl ether to obtain the final hydrochloride salt.

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.

TechniqueParameterAcceptance Criteria
1H NMR (500 MHz) StereochemistryCis-isomer: The H-3 and H-5 protons typically appear as multiplets. Key differentiation: The cis isomer (meso) preserves symmetry. Look for specific coupling constants (

) indicating chair conformation.
Mass Spectrometry IdentityHigh-Resolution ESI-MS within 5 ppm of calculated mass.
HPLC Purity>95% purity (254 nm and ELSD detection).
Ninhydrin Stain DeprotectionStrong positive (purple/blue) test after TFA step; negative before.

Self-Validating Check:

  • If the Rh/C reduction yields <20% product: Check the purity of the Boc-protected pyridine. Traces of sulfur or free amine from the previous step will poison the Rhodium catalyst.

  • Stereochemistry Check: If the final product does not bind RNA (high MIC), re-evaluate the cis/trans separation step. Only the cis isomer effectively mimics 2-DOS.

References

  • Zhou, Y., et al. (2007).[2][3][4] "Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics." Bioorganic & Medicinal Chemistry Letters, 17(5), 1206–1210.[3] Link

  • Hermann, T. (2007).[2][3] "Aminoglycoside antibiotics: Old drugs and new approaches." Cellular and Molecular Life Sciences, 64, 1841–1852. Link

  • Simonsen, K. B., et al. (2003).[4] "Piperidine glycosides targeting the ribosomal decoding site."[1][2][4] ChemBioChem, 4(9), 886-890. Link

  • Disney, M. D. (2013). "Rational design of chemical genetic probes of RNA function and lead therapeutics targeting repeating transcripts." Drug Discovery Today, 18(23-24), 1228-1236. Link

Sources

Method

Application Note: Advanced Reductive Amination Protocols for Benzylpiperidine Derivatives

Introduction & Mechanistic Causality Benzylpiperidine derivatives serve as highly privileged scaffolds in modern drug discovery, frequently utilized in the development of G-protein coupled receptor (GPCR) antagonists, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Benzylpiperidine derivatives serve as highly privileged scaffolds in modern drug discovery, frequently utilized in the development of G-protein coupled receptor (GPCR) antagonists, acetylcholinesterase inhibitors for Alzheimer's disease, and various kinase modulators[1][2]. The most robust and scalable method for constructing the critical N-benzyl linkage is reductive amination—a process that directly couples a secondary amine (piperidine) with a carbonyl compound (benzaldehyde).

The Causality of the Reaction: The transformation is a delicate equilibrium-driven process. It initiates via the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon, forming a transient hemiaminal intermediate. Under weakly acidic conditions, this intermediate undergoes dehydration to form a highly electrophilic iminium ion. The success of the reaction hinges entirely on the chemoselectivity of the reducing agent: it must selectively transfer a hydride to the transient iminium ion without prematurely reducing the starting aldehyde into an unreactive benzyl alcohol[3].

Mechanism A Carbonyl Compound C Hemiaminal Intermediate A->C Addition B Piperidine Derivative B->C D Iminium Ion (Active) C->D -H2O (Acid) E Reduction (STAB/BAP) D->E Hydride F N-Benzylpiperidine E->F Product

Logical workflow and mechanism of piperidine reductive amination.

Reagent Selection: A Comparative Analysis

Historically, sodium cyanoborohydride (


) was the reagent of choice due to its stability at low pH and its high selectivity for iminium ions over carbonyls[4]. However, the generation of toxic hydrogen cyanide gas and cyanide-contaminated waste streams has driven the pharmaceutical industry toward safer, highly selective alternatives:
  • Sodium Triacetoxyborohydride (STAB,

    
    ):  The current industry standard. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This makes STAB unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ions[3][4].
    
  • Borane-Pyridine Complex (BAP): An excellent, less toxic alternative to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     that completely eliminates nitrile impurities. BAP is specifically optimized for secondary amines like piperidines and averts premature aldehyde reduction even in protic solvents.
    
Table 1: Quantitative Comparison of Reducing Agents for Benzylpiperidine Synthesis
Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Optimum pHToxicity ProfileTypical Yields

Low7.0 - 8.0Moderate40 - 60% (High alcohol byproduct)

High4.0 - 6.0High (Cyanide risk)70 - 90%

(STAB)
Very High5.0 - 7.0Low85 - 98%
Borane-Pyridine (BAP) High4.0 - 7.0Low80 - 95%

Experimental Protocols

Protocol A: One-Pot Synthesis of N-Benzylpiperidine using STAB

This self-validating protocol utilizes STAB in a mildly acidic environment to ensure complete iminium formation prior to reduction, minimizing side reactions[3].

Materials:

  • Piperidine derivative (1.0 mmol)

  • Benzaldehyde derivative (1.05 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.4 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Glacial acetic acid (1.0 mmol)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the piperidine derivative (1.0 mmol) and benzaldehyde derivative (1.05 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture.

    • Causality: The acid facilitates the dehydration of the hemiaminal to the iminium ion and buffers the solution to prevent premature reduction of the aldehyde[4]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add STAB (1.4 mmol) over 5 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and maintains a steady concentration of active hydride, preventing thermal degradation of the reagents[3].

  • Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor via TLC (typically 10% MeOH in DCM) or LCMS until the piperidine starting material is completely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with DCM (3 x 10 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
    
Protocol B: Stepwise Synthesis using Borane-Pyridine Complex (BAP)

This protocol is ideal for sterically hindered substrates or when STAB yields are suboptimal due to solubility issues[5].

Step-by-Step Methodology:

  • Pre-activation: Combine the piperidine (1.0 mmol) and benzaldehyde (1.0 mmol) in absolute ethanol (10 mL). Stir for 1 hour at room temperature to allow the iminium equilibrium to establish.

  • Reduction: Add Borane-Pyridine complex (1.0 mmol) dropwise.

    • Causality: BAP provides a steady, controlled hydride source that is highly compatible with protic solvents like ethanol, averting the reduction of the aldehyde to an alcohol[5].

  • Completion: Stir for 4-6 hours. Monitor via TLC.

  • Workup: Remove ethanol under reduced pressure. Partition the residue between EtOAc and 1M NaOH. Extract, dry (

    
    ), and concentrate to yield the N-benzylpiperidine.
    

Troubleshooting & Self-Validating Systems

A robust chemical protocol must be self-correcting. The following decision matrix ensures high fidelity in the synthesis workflow.

Note: While over-alkylation is a common issue in primary amine reductive amination, piperidines are secondary amines. The resulting N-benzylpiperidine is a tertiary amine, precluding further alkylation at the nitrogen center. However, competitive reduction of the aldehyde to benzyl alcohol remains the primary yield-limiting side reaction[3].

Troubleshooting Start Reaction Monitoring LowYield Low Yield / Incomplete Start->LowYield SideProd Excessive Side Products Start->SideProd Action1 Add Molecular Sieves LowYield->Action1 Action2 Adjust pH (Acetic Acid) LowYield->Action2 Action3 Stepwise Addition SideProd->Action3 Action4 Switch to STAB/BAP SideProd->Action4 Success Optimized Yield Action1->Success Action2->Success Action3->Success Action4->Success

Decision tree for troubleshooting reductive amination workflows.

Validation Checks:

  • Issue: High levels of benzyl alcohol byproduct.

    • Validation Check: Did you use a strong, unselective reducing agent like

      
      ?
      
    • Correction: Switch to STAB or BAP. If using STAB and alcohol still forms, pre-form the imine for 2 hours with molecular sieves before adding the reducing agent[3].

  • Issue: Incomplete conversion of piperidine.

    • Validation Check: Is the pH too high, preventing iminium formation?

    • Correction: Add 1-2 equivalents of acetic acid to drive the dehydration step. Ensure the solvent is strictly anhydrous[3][4].

References[5] Moormann, A. E. "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications, 1993.

Sources

Application

Functionalization of 5-amino-1-benzylpiperidin-3-ol for PROTAC linkers

Application Note: Orthogonal Functionalization of 5-amino-1-benzylpiperidin-3-ol for Rigidified PROTAC Linkers Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orient...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 5-amino-1-benzylpiperidin-3-ol for Rigidified PROTAC Linkers

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase. While early PROTAC designs relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains, modern medicinal chemistry has shifted toward incorporating rigidifying elements to reduce entropic penalties and enhance ternary complex stability[1]. This application note details the chemical profiling and step-by-step orthogonal functionalization of 5-amino-1-benzylpiperidin-3-ol , a highly versatile piperidine scaffold that introduces critical conformational restriction into PROTAC linkers while maintaining favorable physicochemical properties.

Rationale: Conformational Restriction in PROTAC Engineering

The formation of a stable, productive ternary complex (POI-PROTAC-E3) is the thermodynamic cornerstone of targeted protein degradation. Highly flexible linkers often suffer from a high entropic penalty upon binding, as they must freeze into a single conformation. Incorporating saturated cyclic structures, such as piperidines, constrains the linker's conformational space. This rigidity not only improves binding affinity but also enhances target selectivity by sterically disfavoring the formation of off-target ternary complexes[2].

The molecule 5-amino-1-benzylpiperidin-3-ol provides an ideal hub for modular synthesis due to its three distinct topological handles:

  • C5-Primary Amine: Highly nucleophilic, ideal for rapid amide coupling with PEG or alkyl spacer acids.

  • N1-Benzyl Group: A robust protecting group that allows chemoselective reactions at C5, which can later be removed via hydrogenolysis to reveal a reactive secondary amine.

  • C3-Hydroxyl: A polar group that can be left unreacted to improve the overall aqueous solubility of the massive PROTAC molecule, counteracting the lipophilicity of the E3 and POI ligands[3].

Physicochemical Profiling

Before integrating a linker scaffold into a PROTAC, it is critical to evaluate its baseline physicochemical properties to ensure it will not push the final molecule beyond acceptable drug-like limits.

PropertyValueSignificance in PROTAC Design
Molecular Weight 206.28 g/mol Low MW allows for the addition of necessary spacer chains without excessively inflating the final PROTAC mass[4].
LogP 0.58Hydrophilic nature helps mitigate the "grease" typically associated with large bifunctional degraders[4].
TPSA 49.49 ŲFavorable polar surface area for maintaining cellular permeability[4].
H-Bond Donors 2The C5-NH₂ and C3-OH provide functional handles and promote aqueous solubility.
H-Bond Acceptors 3Enhances interactions with the aqueous solvent, preventing molecular aggregation.
Rotatable Bonds 2High rigidity restricts conformational entropy, strongly favoring ternary complex formation.

Strategic Functionalization Workflow

The following workflow illustrates the logical progression of selectively functionalizing the 5-amino-1-benzylpiperidin-3-ol scaffold.

G Start 5-amino-1-benzylpiperidin-3-ol (Starting Scaffold) Step1 Phase 1: C5-Amine Amidation (PEG/Alkyl Linker Attachment) Start->Step1 HATU, DIPEA, DMF Solubility C3-Hydroxyl (Maintained for Aqueous Solubility) Start->Solubility Native property Step2 Phase 2: N1-Benzyl Deprotection (Catalytic Hydrogenolysis) Step1->Step2 H2, Pd/C, MeOH Step3 Phase 3: N1-Alkylation (E3 Ligase Ligand Conjugation) Step2->Step3 K2CO3, KI, MeCN Final Fully Assembled PROTAC Linker Module Step3->Final Solubility->Final

Logical workflow for the orthogonal functionalization of 5-amino-1-benzylpiperidin-3-ol.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that each chemical transformation is verified before proceeding to the next step.

Phase 1: Chemoselective Amidation at C5

This step attaches a spacer (e.g., a PEG-acid functionalized with a terminal azide for click chemistry) to the primary amine at C5[5].

  • Causality of Reagents: HATU is utilized as the coupling agent because it rapidly converts the carboxylic acid into a highly reactive OAt ester. This pre-activation minimizes side reactions and epimerization. DIPEA is chosen as a sterically hindered, non-nucleophilic base to keep the C5-amine deprotonated without interfering with the active ester.

  • Procedure:

    • Dissolve the chosen spacer (e.g., HOOC-PEG₄-Azide) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Add 5-amino-1-benzylpiperidin-3-ol (1.1 eq) and DIPEA (3.0 eq) to the reaction flask.

    • Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting scaffold (m/z 207.1 [M+H]⁺) is entirely consumed and replaced by the product mass.

    • Quench the reaction with saturated NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

Phase 2: N-De-benzylation via Catalytic Hydrogenolysis

To attach the second PROTAC ligand (e.g., the E3 ligase recruiter), the N1-benzyl protecting group must be removed to liberate the secondary piperidine amine.

  • Causality of Reagents: The benzyl group is highly stable under the basic amidation conditions of Phase 1. Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the C-N(benzyl) bond via hydrogenolysis, leaving the newly formed C5-amide and the C3-hydroxyl completely intact.

  • Procedure:

    • Dissolve the purified intermediate from Phase 1 in degassed Methanol.

    • Carefully add 10% Pd/C (0.1 eq by weight) to the flask under an Argon stream to prevent ignition.

    • Evacuate the flask and backfill with H₂ gas (via a balloon).

    • Stir vigorously at room temperature for 12 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. The newly formed secondary amine will stain a vivid blue/purple, whereas the benzyl-protected precursor will remain colorless/faint yellow.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the N1-deprotected intermediate.

Phase 3: N1-Alkylation (Conjugation to E3 Ligase Ligand)

The liberated secondary amine at N1 is now reacted with an E3 ligase ligand (e.g., a VHL or CRBN ligand derivative) bearing an electrophilic handle, such as an alkyl bromide.

  • Causality of Reagents: Secondary piperidines can be sterically hindered, making direct Sₙ2 substitution with an alkyl bromide sluggish. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, temporarily converting the alkyl bromide into a highly reactive alkyl iodide, drastically accelerating the coupling rate.

  • Procedure:

    • Dissolve the N1-deprotected intermediate (1.0 eq) and the alkyl-bromide functionalized E3 ligand (1.1 eq) in anhydrous Acetonitrile.

    • Add K₂CO₃ (3.0 eq) as an inorganic base and KI (0.1 eq) as a nucleophilic catalyst.

    • Heat the reaction mixture to 60°C and stir for 8–12 hours.

    • Self-Validation Check: Monitor the disappearance of the secondary amine intermediate via LC-MS. The final PROTAC precursor mass should dominate the chromatogram.

    • Cool to room temperature, filter out the inorganic salts, and concentrate.

    • Purify the final conjugate using preparative reverse-phase HPLC to achieve >95% purity, which is mandatory before proceeding to biological evaluation[3].

References

  • Current strategies for the design of PROTAC linkers: a critical review | PMC (National Institutes of Health) | [Link]

Sources

Method

Synthesis of pseudodistomin D analogues from piperidine intermediates

An Application Guide for Medicinal Chemists and Process Development Scientists Introduction: The Therapeutic Potential of Pseudodistomin Alkaloids The pseudodistomins are a family of marine alkaloids isolated from the tu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists and Process Development Scientists

Introduction: The Therapeutic Potential of Pseudodistomin Alkaloids

The pseudodistomins are a family of marine alkaloids isolated from the tunicate Pseudodistoma kanoko and Pseudodistomina megalarva.[1][2] These natural products, characterized by a polysubstituted piperidine core, have garnered significant attention from the scientific community due to their potent biological activities. Pseudodistomin D, in particular, exhibits noteworthy calmodulin antagonistic activity and cytotoxicity against several cancer cell lines, marking it as a compelling lead structure for drug discovery programs.[2]

The development of synthetic analogues is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR), the optimization of pharmacokinetic properties, and the identification of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a detailed overview of established and innovative synthetic strategies for constructing pseudodistomin D analogues, with a specific focus on the stereocontrolled synthesis of the core piperidine intermediate.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying strategic decisions and mechanistic principles, providing a robust framework for practical application in the laboratory.

Chapter 1: Strategic Blueprint for Piperidine Ring Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[3] Its synthesis is a mature field, yet the demand for stereochemically complex and diversely functionalized derivatives, such as those required for pseudodistomin analogues, necessitates a sophisticated approach. The choice of synthetic strategy is paramount and is dictated by factors such as desired substitution patterns, stereochemical requirements, scalability, and atom economy.

Three principal strategies dominate the construction of the piperidine core:

  • Hydrogenation of Pyridine Precursors: This is one of the most direct and atom-economical methods for accessing the piperidine skeleton. It is particularly well-suited for large-scale industrial synthesis. The primary challenge lies in controlling selectivity, especially with substituted or sensitive pyridines, and the often harsh conditions required.[4]

  • Intramolecular Cyclization of Acyclic Precursors: This versatile approach builds the ring from a linear starting material, offering excellent control over substituent placement.[5] Methods such as reductive amination of 1,5-dicarbonyl compounds, oxidative amination of alkenes, and various radical cyclizations fall under this category.[6][5] These routes provide a high degree of flexibility for introducing complex functionality.

  • Cycloaddition Reactions: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, as it can generate multiple stereocenters in a single, concerted step.[6] This approach is particularly valuable for asymmetric synthesis, where chiral catalysts or auxiliaries can be employed to achieve high enantiomeric excess.

G cluster_Strategies General Retrosynthetic Strategies for Piperidine Core Target Substituted Piperidine (e.g., Pseudodistomin Core) Pyridine Pyridine Precursor Target->Pyridine Hydrogenation Acyclic Acyclic Amino-alkene/alkyne/carbonyl Target->Acyclic Intramolecular Cyclization Cycloaddition Diene + Imine Target->Cycloaddition [4+2] Cycloaddition (Aza-Diels-Alder)

Caption: General retrosynthetic approaches to the piperidine core.

The following table provides a comparative analysis of these primary strategies, offering guidance for selecting the most appropriate method for a given synthetic target.

Synthetic Strategy Key Features & Principles Advantages Limitations Relevant Citations
Catalytic Hydrogenation Reduction of the aromatic pyridine ring using H₂ gas and a metal catalyst (e.g., PtO₂, Rh/C, Raney-Ni).High atom economy, direct, often scalable.Requires high pressure/temperature, potential for over-reduction or side reactions, functional group tolerance can be limited.[4][5]
Intramolecular Cyclization Ring-closure of a linear precursor containing a nitrogen nucleophile and an electrophilic center (or radical acceptor).High flexibility in substituent placement, excellent stereocontrol possible.Often involves multi-step preparation of the acyclic precursor, may require specific activating groups.[1][2][5][7]
Aza-Diels-Alder Reaction A [4+2] cycloaddition between an aza-diene and a dienophile (or vice-versa) to form a tetrahydropyridine intermediate.Convergent, can create multiple stereocenters in one step, powerful for asymmetric synthesis.Reactivity and regioselectivity can be challenging to control, requires appropriately functionalized dienes and dienophiles.

Chapter 2: Key Strategy I: Asymmetric Iodolactonization for Stereocontrol

One of the most elegant and effective strategies for establishing the critical stereochemistry of the pseudodistomin core relies on a substrate-controlled iodolactonization reaction. This approach, successfully applied to the total synthesis of (+)-pseudodistomin D, uses the rigid conformation of a bicyclic intermediate to direct the stereoselective introduction of substituents.[1][7]

Conceptual Framework & Workflow

The overall strategy begins with the construction of an enantiopure tetrahydropyridine carboxylic acid. This key intermediate is then subjected to iodolactonization. The electrophilic iodine attacks the double bond, and the neighboring carboxylate group acts as an intramolecular nucleophile, trapping the resulting iodonium ion. This cyclization proceeds through a chair-like transition state, leading to the formation of a rigid bicyclic iodolactone scaffold with defined stereochemistry. This scaffold can then be elaborated to the final target.[1][7]

G Start β-Amino Ester (from Conjugate Addition) RCM Ring-Closing Metathesis (RCM) Start->RCM Hydrolysis Ester Hydrolysis RCM->Hydrolysis Tetrahydropyridine Enantiopure Tetrahydropyridine Carboxylic Acid Hydrolysis->Tetrahydropyridine Iodolactonization Iodolactonization (I₂, NaHCO₃) Tetrahydropyridine->Iodolactonization Bicyclic Bicyclic Iodolactone Scaffold Iodolactonization->Bicyclic Elaboration Side-Chain Elaboration Bicyclic->Elaboration Final Pseudodistomin D Analogue Elaboration->Final

Caption: Workflow for the iodolactonization-based synthesis.

Protocol: Iodolactonization of a Tetrahydropyridine Carboxylic Acid

This protocol is adapted from the synthesis of (+)-pseudodistomin D.[1][7] It describes the pivotal step where the stereochemistry of the piperidine core is set.

Materials:

  • Enantiopure [N(1′)-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-2′-yl]ethanoic acid (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 5.0 equiv)

  • Iodine (I₂, 3.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), dissolve the tetrahydropyridine carboxylic acid (1.0 equiv) in anhydrous acetonitrile (approx. 0.05 M).

  • Addition of Base: Add solid sodium bicarbonate (5.0 equiv) to the solution. Stir the resulting suspension vigorously at room temperature for 10-15 minutes.

  • Initiation of Iodolactonization: Add solid iodine (3.0 equiv) to the suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. Shake until the dark iodine color disappears.

  • Workup: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude bicyclic iodolactone is purified by flash column chromatography on silica gel to afford the desired product.

Rationale and Self-Validation:

  • Causality: The use of NaHCO₃ is critical. It deprotonates the carboxylic acid to the more nucleophilic carboxylate, which is necessary for the intramolecular ring-closing step.[1] Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its compatibility with the reaction conditions.

  • Trustworthiness: The protocol is self-validating through rigorous monitoring and purification. TLC analysis will show a clear conversion from the more polar carboxylic acid starting material to a less polar product. The quenching with sodium thiosulfate is a critical safety and purification step, as it removes excess reactive iodine. Final product identity and purity are confirmed by standard analytical methods (¹H NMR, ¹³C NMR, HRMS).

Chapter 3: Key Strategy II: DYKAT and Hydroamination

A highly advanced and convergent route to the pseudodistomin core was developed by Trost and Fandrick, employing a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of a vinyl aziridine.[2] This powerful method allows for the creation of a key stereocenter with high enantioselectivity from a racemic starting material. The piperidine ring is then forged using a subsequent silver-catalyzed intramolecular hydroamination.[2]

Mechanistic Insight & Workflow

The process begins with the DYKAT reaction, where a vinyl aziridine reacts with an isocyanate in the presence of a chiral palladium catalyst. This step sets the absolute stereochemistry of what will become a key substituent on the piperidine ring.[2] The resulting intermediate, now containing an alkyne and an amine, is then subjected to silver-catalyzed intramolecular hydroamination. The silver catalyst activates the alkyne toward nucleophilic attack by the amine, forming the six-membered piperidine ring. A final diastereoselective reduction of the resulting imine yields the desired polysubstituted piperidine.[2]

G Start Vinyl Aziridine + Isocyanate DYKAT Pd-Catalyzed DYKAT Start->DYKAT Intermediate Chiral Alkyne Intermediate (High %ee) DYKAT->Intermediate Hydroamination Ag(I)-Catalyzed Hydroamination Intermediate->Hydroamination Imine Cyclic Imine Intermediate Hydroamination->Imine Reduction Diastereoselective Reduction (e.g., NaBH₃CN) Imine->Reduction Final Stereodefined Piperidine Core Reduction->Final

Sources

Application

Application Note: Strategic N-Debenzylation of Highly Functionalized Piperidines

Target Substrate: 5-amino-1-benzylpiperidin-3-ol Objective: Quantitative cleavage of the N-benzyl protecting group while preserving primary amine and secondary alcohol functionalities. Executive Summary The deprotection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 5-amino-1-benzylpiperidin-3-ol Objective: Quantitative cleavage of the N-benzyl protecting group while preserving primary amine and secondary alcohol functionalities.

Executive Summary

The deprotection of N-benzyl groups is a foundational transformation in drug development. However, executing this cleavage on substrates bearing unprotected primary amines—such as 5-amino-1-benzylpiperidin-3-ol—introduces significant mechanistic hurdles. The primary amine at the C5 position acts as a potent Lewis base, coordinating strongly to palladium catalysts and prematurely halting the catalytic cycle. This application note details field-proven, self-validating methodologies to achieve complete N-debenzylation by strategically manipulating the substrate's protonation state.

Mechanistic Rationale: Overcoming Catalyst Poisoning

In heterogeneous catalytic hydrogenolysis, the N-benzyl group must physically adsorb onto the palladium surface to undergo oxidative addition and subsequent C-N bond cleavage. When a free primary amine is present, its nucleophilic lone pair outcompetes the bulkier N-benzyl group for active Pd sites, leading to catalyst poisoning and stalled reactions 1.

The Causality of Acidification: To circumvent this limitation, the addition of an acid (e.g., acetic acid) is strictly required. Acidification protonates both the primary amine and the tertiary piperidine nitrogen, converting them into ammonium salts. Because ammonium ions lack free lone pairs, they cannot coordinate to the palladium surface. This restores the catalyst's activity, allowing the N-benzyl group to efficiently access the active sites 1. Furthermore, utilizing Pearlman’s catalyst (Pd(OH)₂/C) instead of standard Pd/C provides a highly active catalytic surface that is particularly effective for stubborn N-debenzylations .

Workflow Visualization

Mechanism SM 5-amino-1-benzyl piperidin-3-ol Acid Acidification (+ AcOH) SM->Acid Prevents Poisoning Salt Ammonium Salt (No Free Lone Pairs) Acid->Salt Pd Pd(OH)2/C + H2 (Active Catalysis) Salt->Pd Surface Adsorption Cleavage C-N Bond Cleavage Pd->Cleavage Product 5-aminopiperidin-3-ol (Target Product) Cleavage->Product Filtration & Workup

Figure 1: Mechanistic workflow for acid-facilitated N-debenzylation of piperidine derivatives.

Quantitative Method Comparison

MethodReagents & CatalystReaction ConditionsTypical YieldMechanistic Advantage
Acid-Facilitated Hydrogenolysis H₂ gas, 20% Pd(OH)₂/C, AcOH (2.5 eq)EtOH, 25–60 °C, 12–24 h85–95%AcOH protonates amines, preventing Pd poisoning 1.
Catalytic Transfer Hydrogenation NH₄HCO₂, 10% Pd/CMeOH, Reflux (65 °C), 1–4 h80–90%Rapid H-transfer; formate acts as a mild buffer 2.
Chemical Cleavage (ACE-Cl) 1-Chloroethyl chloroformateDCE (reflux) then MeOH70–85%Completely metal-free; ideal for easily reducible substrates 3.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , embedding analytical checkpoints to ensure the reaction's causality and success are tracked in real-time.

Protocol A: Acid-Facilitated Catalytic Hydrogenolysis (Recommended)

This method utilizes Pearlman's catalyst and acetic acid to ensure robust deprotection without stalling.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-1-benzylpiperidin-3-ol (1.0 mmol) in absolute ethanol (10 mL).

  • Acidification: Add glacial acetic acid (2.5 mmol).

    • Self-Validation Checkpoint 1: Spot the solution on pH paper. A pH of ~4-5 confirms complete protonation of both the primary and tertiary amines.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂ on carbon (15-20% w/w relative to substrate) under an inert argon atmosphere to prevent ignition []().

  • Hydrogenation: Purge the vessel with H₂ gas (3 vacuum/H₂ cycles). Stir vigorously at 40–60 °C under a hydrogen balloon or in a Parr shaker (40 psi) for 12–24 hours 1.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2 (TLC): Elute on Silica (80:20 DCM:MeOH + 1% NH₄OH). The starting material is UV-active (254 nm) and Ninhydrin-positive. The successful product will be UV-inactive (due to the loss of the benzyl ring) but remain Ninhydrin-positive (deep purple) due to the intact primary amine.

  • Workup & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst, washing the pad thoroughly with ethanol . Concentrate the filtrate in vacuo.

    • Field Insight: The product is highly polar. Avoid aqueous basic extraction. Instead, dissolve the crude acetate salt in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A26 OH⁻) for 1 hour, filter, and concentrate to yield the free base.

  • Final Validation:

    • Self-Validation Checkpoint 3 (LC-MS): Confirm an exact mass shift from m/z 207.1 [M+H]⁺ (Starting Material) to m/z 117.1 [M+H]⁺ (Product), validating the exact 90 Da loss of the benzyl moiety.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking high-pressure hydrogen infrastructure, CTH using ammonium formate is a highly efficient alternative. Ammonium formate decomposes into H₂, CO₂, and NH₃, inherently providing the buffered acidic environment needed to prevent catalyst poisoning 2.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in dry methanol (10 mL).

  • Reagent Addition: Add 10% Pd/C (15% w/w) followed by anhydrous ammonium formate (5.0–10.0 mmol) in a single portion under nitrogen 2.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C. Vigorous gas evolution (CO₂ and H₂) will be observed. Stir for 1–4 hours.

  • Monitoring & Workup: Utilize the same UV/Ninhydrin TLC self-validation as Protocol A. Once complete, cool to room temperature, filter through Celite, and evaporate the solvent. Sublimate any residual ammonium formate under high vacuum at 50 °C.

References

  • Title: Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes (Method C / ACE-Cl) Source: PubMed Central (NIH) URL: [Link]

  • Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: PubMed Central (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Diastereoselective Synthesis of 3,5-Disubstituted Piperidines

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of 3,5-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3,5-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide in-depth troubleshooting strategies. The piperidine core is a cornerstone of modern pharmaceuticals, and precise control over its three-dimensional structure is paramount for biological activity.[1][2] This document provides field-proven insights to help you navigate the complexities of stereocontrol in this important heterocyclic system.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to control diastereoselectivity in the synthesis of 3,5-disubstituted piperidines?

A: Achieving high diastereoselectivity fundamentally relies on creating a significant energy difference between the transition states leading to the possible diastereomeric products. There are three main strategies to achieve this:

  • Substrate Control: This approach utilizes existing stereocenters or conformational biases within the starting material to direct the stereochemical outcome of a new stereocenter. For example, in the hydrogenation of a substituted pyridine ring, a pre-existing substituent can block one face of the molecule from the catalyst, leading to a preferred diastereomer.[3] The chair-like transition states during cyclization reactions often favor placing bulky substituents in equatorial positions to minimize steric strain, thus dictating the relative stereochemistry.

  • Auxiliary Control: A chiral auxiliary is a stereochemically pure functional group temporarily incorporated into a reactant. Its defined 3D structure sterically blocks one reaction pathway, forcing the reaction to proceed with a specific stereochemical outcome. For instance, using a chiral protecting group on the piperidine nitrogen can play a crucial role in directing the selectivity of subsequent reactions.[4] After the key stereoselective step, the auxiliary is cleaved to yield the desired product.

  • Catalyst Control: This is one of the most powerful and efficient methods, where a small amount of a chiral catalyst (organocatalyst or transition-metal complex) creates a chiral environment around the reactants. The catalyst preferentially stabilizes the transition state leading to one diastereomer. For example, rhodium complexes with chiral ligands have been used in the intramolecular hydroamination of alkenes to form 3,5-disubstituted piperidines with high diastereomeric excess.[5]

Q2: My reaction is yielding the cis-diastereomer, but the trans-isomer is my target. What are my options?

A: This is a common challenge that often boils down to thermodynamic versus kinetic control. The cis-isomer, particularly in 2,6-disubstituted systems, is frequently the thermodynamically more stable product.[5] If your reaction conditions (e.g., high temperature, long reaction times, presence of a base) allow for equilibration, the thermodynamic product will dominate.

To obtain the kinetically favored trans-isomer, you should:

  • Lower the Reaction Temperature: This can trap the kinetic product by preventing the reverse reaction or equilibration.

  • Use Conditions that Favor Irreversible Reactions: Employing strong, non-nucleophilic bases for short reaction times can favor the kinetic enolate in cyclization reactions.

Alternatively, if you have already synthesized the cis-isomer, you can perform a base-mediated epimerization . By treating the cis-product with a suitable base (e.g., sodium methoxide), you can deprotonate the carbon adjacent to an activating group (like an ester), allowing the stereocenter to invert. Re-protonation can lead to a mixture of diastereomers, often favoring the thermodynamically more stable product.[3] This strategy is effective when the desired trans-isomer is the more stable one.

Q3: How critical is the choice of the nitrogen-protecting group for stereoselectivity?

A: The N-protecting group is not merely a placeholder; it is a critical control element that exerts significant steric and electronic influence.

  • Steric Directing Group: A bulky protecting group like tert-butyloxycarbonyl (Boc) can dramatically influence the conformation of the piperidine ring or its precursors. In reactions like lithiation, a bulky N-Boc group can force adjacent substituents into specific orientations to avoid unfavorable strain (A1,3-strain), thereby directing the approach of an electrophile.[6]

  • Chelation Control: Certain protecting groups can coordinate with metal catalysts, creating a rigid, cyclic transition state. This chelation can lock the conformation of the substrate and lead to highly selective transformations.

  • Reactivity Modulation: The electronic nature of the protecting group (e.g., electron-withdrawing carbamates like Boc and Cbz vs. electron-donating groups like benzyl) alters the nucleophilicity of the nitrogen and the overall reactivity of the heterocyclic system, which can indirectly impact selectivity.[7]

Experimenting with different protecting groups (e.g., Boc, Cbz, Benzyl) is a crucial troubleshooting step when diastereoselectivity is low.[7]

In-Depth Troubleshooting Guide
Problem: My reaction yields a poor diastereomeric ratio (dr), close to 1:1. What steps should I take?

A: A low diastereomeric ratio indicates that the energy difference between the competing transition states is negligible. A systematic approach is required to identify and amplify the factors that govern stereocontrol.

The first step is to evaluate your current protocol. Kinetic and thermodynamic factors may be competing, or the conditions may not be optimized for selectivity.

  • Temperature: Is the reaction run at an elevated temperature? High temperatures can provide enough energy to overcome the small activation energy barrier between the two pathways, leading to a loss of selectivity.[8]

    • Action: Systematically lower the reaction temperature. Run the reaction at room temperature, 0 °C, and -78 °C to determine if it is under kinetic control.

  • Solvent: The solvent can influence the stability of transition states.[8] Polar solvents might disrupt key hydrogen bonding or other weak interactions that guide stereoselectivity, while non-polar solvents might promote aggregation or different reaction pathways.

    • Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

If optimizing conditions fails, the issue may lie with the inherent properties of your starting materials or catalysts.

  • Steric Bulk: The substituents on your acyclic precursor may not be sterically distinct enough to favor one chair-like transition state over another during cyclization.

    • Action: Consider temporarily installing a bulkier group on your substrate to enhance facial bias. For example, changing a methyl substituent to an isopropyl or phenyl group can have a profound effect.

  • Catalyst/Ligand Choice: In catalyzed reactions, the chiral ligand is paramount. A ligand that is highly effective for one substrate may be suboptimal for another.[7]

    • Action: Screen a library of chiral ligands. For metal-catalyzed reactions, small changes in the ligand's bite angle or steric profile can dramatically improve diastereoselectivity.

The following workflow provides a decision-making framework for troubleshooting poor diastereoselectivity.

G start Low Diastereoselectivity (dr ≈ 1:1) temp Is reaction temperature > 0°C? start->temp lower_temp ACTION: Decrease Temperature (0°C, -20°C, -78°C) temp->lower_temp Yes check_solvent Screen Solvents (Toluene, THF, CH2Cl2) temp->check_solvent No lower_temp->check_solvent re_eval Re-evaluate Reagents check_solvent->re_eval sterics Are substituents sterically demanding? re_eval->sterics increase_sterics ACTION: Increase steric bulk of non-reacting substituent sterics->increase_sterics No catalysis Is the reaction catalyzed? sterics->catalysis Yes success High Diastereoselectivity Achieved increase_sterics->success screen_ligands ACTION: Screen Chiral Ligands or Catalysts catalysis->screen_ligands Yes catalysis->success No (Uncatalyzed) screen_ligands->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem: I can't separate the diastereomers using standard column chromatography.

A: Diastereomers of 3,5-disubstituted piperidines can have very similar polarities, making separation on silica gel challenging.

  • Derivatization: Convert the mixture of diastereomers into derivatives that have more distinct physical properties. For example, reacting the piperidine nitrogen with a bulky, crystalline chiral acid can form diastereomeric salts that may be separable by crystallization.[9]

  • Chromatography Optimization:

    • Change the Stationary Phase: If silica is ineffective, try alumina or a reverse-phase (C18) column.

    • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for separating stereoisomers compared to HPLC.

  • Recrystallization: If your products are crystalline, careful screening of solvents may allow for fractional crystallization, where one diastereomer preferentially crystallizes out of solution.

Data & Protocols
Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

The following table summarizes literature-reported data on how changing reaction parameters can influence the diastereomeric ratio in piperidine synthesis. This illustrates the importance of systematic optimization.

EntryReaction TypeCatalyst/ReagentSolventTemp (°C)Diastereomeric Ratio (cis:trans)Reference
1Hydrogenation10% Pd/CAcetic AcidRT>95:5
2Hydrogenation10% PtO₂Acetic AcidRT60:40 (trans major)[3]
3Reductive CyclizationRaney NickelMethanolRT7:3 (cis:trans)[10]
4Intramolecular Michael AdditionTBAFTHFRT90:10 (trans:cis)[4]
5Intramolecular Michael AdditionCs₂CO₃THFRT90:10 (trans:cis)[4]
Experimental Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine

This protocol is a representative example for the synthesis of a cis-3,5-disubstituted piperidine via the hydrogenation of a corresponding pyridine precursor, a common and effective strategy.[3]

Objective: To synthesize cis-1-benzyl-3-methyl-5-methoxycarbonylpiperidine.

Materials:

  • 3-Methyl-5-methoxycarbonylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrogenation: a. To a solution of 3-methyl-5-methoxycarbonylpyridine (1.0 equiv) in glacial acetic acid (0.2 M), add PtO₂ (10 mol%). b. Place the reaction flask under an atmosphere of hydrogen (using a balloon or a Parr apparatus at ~50 psi). c. Stir the reaction vigorously at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. d. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate. e. Concentrate the filtrate under reduced pressure to remove the solvent.

  • N-Benzylation and Workup: a. Dissolve the crude piperidine intermediate in acetonitrile (0.2 M). b. Add potassium carbonate (3.0 equiv) followed by benzyl bromide (1.2 equiv). c. Stir the mixture at room temperature for 12 hours. d. Filter off the solids and concentrate the filtrate. e. Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product. b. Determine the diastereomeric ratio of the crude and purified product by ¹H NMR analysis, paying close attention to the coupling constants and chemical shifts of the ring protons. The cis-isomer is expected as the major product.[3]

The following diagram illustrates the stereochemical rationale for the preferential formation of the cis product in this type of reaction.

G cluster_0 Hydrogenation of Substituted Pyridine cluster_1 Rationale Pyridine Disubstituted Pyridine Adsorption Adsorption onto Catalyst Surface Pyridine->Adsorption + H2 Catalyst Catalyst Surface (e.g., PtO2) TransitionState Transition State Catalyst->TransitionState Hydrogen Delivery Adsorption->Catalyst Piperidine cis-Disubstituted Piperidine (Major Product) TransitionState->Piperidine Least Hindered Face Attack Rationale The pyridine ring adsorbs onto the flat catalyst surface. Hydrogen is then delivered from the catalyst to one face of the ring. The pre-existing substituents direct the adsorption to occur on the less sterically hindered face, resulting in the syn-addition of hydrogen and formation of the cis-product.

Caption: Rationale for cis-selectivity in catalytic hydrogenation.

References
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Krasovskiy, A., & Beller, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Douglas, C. J., & Overman, L. E. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. ACS Catalysis, 8(11), 10798–10804. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2339-2343. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Diastereoselective Isolation of 5-amino-1-benzylpiperidin-3-ol

Executive Summary & Molecule Profile Welcome to the Technical Support hub. You are likely accessing this guide because you have synthesized 5-amino-1-benzylpiperidin-3-ol (typically via reduction of a 5-nitropyridin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support hub. You are likely accessing this guide because you have synthesized 5-amino-1-benzylpiperidin-3-ol (typically via reduction of a 5-nitropyridin-3-ol derivative or a piperidinone oxime) and are now facing a diastereomeric mixture.

Unlike 3,4-disubstituted systems, 3,5-disubstituted piperidines present a unique conformational challenge. The relationship between the C3-hydroxyl and C5-amino groups defines the cis and trans isomers.

  • The Challenge: The free base is often an oil or a low-melting solid, making direct crystallization difficult. The polarity of the amine and hydroxyl groups causes peak tailing on silica.

  • The Goal: Isolate the cis (typically diequatorial, thermodynamically stable) and trans (axial-equatorial) isomers with >95% diastereomeric excess (de).

Isomer Identification (The "Chair" Rule)

Before attempting separation, confirm your isomers via 1H-NMR .

  • Cis-Isomer (Diequatorial): In a 1,3-disubstituted piperidine, the cis form allows both bulky groups (Bn-N, OH, NH2) to adopt equatorial positions. Look for large axial-axial coupling constants (J ≈ 10-12 Hz) for the ring protons at C3/C5.

  • Trans-Isomer (Axial-Equatorial): Forces one substituent axial. Look for smaller coupling constants (J ≈ 3-5 Hz) due to axial-equatorial interactions.

Decision Matrix: Select Your Workflow

Do not proceed blindly. Choose the protocol that matches your scale and purity requirements.

SeparationWorkflow Start Crude Mixture (Cis/Trans) ScaleCheck Scale < 500 mg? Start->ScaleCheck Flash Method A: Flash Chromatography (Amine-Functionalized Silica) ScaleCheck->Flash Yes (Small Scale) SaltScreen Method B: Salt Formation (Scalable > 1g) ScaleCheck->SaltScreen No (Large Scale) Deriv Method C: Boc-Protection (The 'Nuclear' Option) Flash->Deriv Poor Resolution (Tailing) Analysis 1H-NMR / NOESY Confirmation Flash->Analysis Resolved? SaltScreen->Deriv Oiling Out SaltScreen->Analysis Crystals Formed? Deriv->Analysis Deprotect & Verify

Figure 1: Strategic workflow for isomer separation based on scale and material behavior.

Protocol A: Chromatographic Separation (Small Scale)

Issue: "My peaks are tailing on standard silica, and the isomers co-elute." Root Cause: The basic secondary amine interacts strongly with acidic silanols on the silica surface.

The Fix: Mobile Phase Engineering

Standard silica requires aggressive modification. For best results, use Amino-functionalized silica (NH2-SiO2) if available. If using standard silica, follow this recipe:

ComponentRoleRecommended Ratio (v/v)
DCM (Dichloromethane) Weak Solvent90%
MeOH (Methanol) Strong Solvent9%
NH4OH (28% aq.) Modifier (Critical) 1%

Step-by-Step:

  • Equilibration: Flush the column with the mobile phase (90:9:1) for at least 3 CV (Column Volumes) before injection. The column must be basic to prevent amine sticking.

  • Loading: Dissolve crude oil in minimal DCM. Do not use DMF or DMSO.

  • Gradient: Run isocratic 90:9:1 for 5 CV. If no elution, increase MeOH to 15% (maintain 1% NH4OH).

  • Troubleshooting: If resolution is still poor, switch to C18 Reverse Phase at High pH (10 mM Ammonium Bicarbonate, pH 10 buffer / Acetonitrile). The high pH keeps the amine unprotonated (neutral), improving retention and shape.

Protocol B: Salt Crystallization (Scalable Route)

Issue: "I have 10 grams. Columns are impractical. I need a solid." Root Cause: Diastereomers often have vastly different lattice energies when paired with chiral or achiral acids.

The Fix: The "Acid Screen"

We utilize the principle that one diastereomer will form a crystalline salt while the other remains in the mother liquor.

Recommended Acids to Screen:

  • Oxalic Acid: (Forms stable oxalates, often crystallizes well with amino-alcohols).

  • L-Tartaric Acid / Di-p-toluoyl-L-tartaric acid: (Excellent for resolving enantiomers, but also effective for diastereomers due to rigid H-bonding networks).

  • HCl (Etherial): (Simple, but risk of hygroscopic salts).

Experimental Procedure:

  • Dissolve 100 mg of crude mixture in EtOH (absolute) or iPrOH (Isopropanol) (approx. 10 vol).

  • Add 1.05 eq of the acid dissolved in the same solvent dropwise.

  • Heat to reflux to ensure full dissolution, then cool slowly to RT, then to 0°C.

  • Observation:

    • Solid forms: Filter and analyze by NMR.

    • Oil forms: Re-heat and add a drop of more polar solvent (MeOH) or less polar anti-solvent (Et2O) to induce nucleation.

Expert Insight: Literature on similar 3,5-disubstituted piperidines suggests that the cis-isomer often forms a more stable crystalline salt with L-Tartaric acid due to the specific bite angle of the 1,3-amino-alcohol motif [1, 2].

Protocol C: Derivatization (The "Nuclear Option")

Issue: "Direct separation failed. Salts oiled out. Chromatography overlaps." Root Cause: The polarity difference between the free amine isomers is too small.

The Fix: Boc-Protection

Converting the secondary amine to a carbamate (N-Boc) dramatically changes the molecular shape and lipophilicity, amplifying the difference between cis and trans on silica gel.

Reaction:



Protocol:

  • Protect: Treat crude mixture with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM. Stir 2h.
  • Separate: The resulting N-Boc-5-amino-1-benzylpiperidin-3-ol isomers are now non-basic.

    • Use standard Flash Chromatography: Hexane/EtOAc (gradient 0% -> 50%) .

    • Result: The isomers usually separate with

      
      .
      
  • Deprotect: Isolate the desired isomer and treat with 4M HCl/Dioxane to recover the amine salt.

FAQ & Troubleshooting

Q: I see two spots on TLC, but they merge on the column. Why? A: This is "mass overload" combined with the "tailing" effect of the amine.

  • Immediate Fix: Reduce loading amount by 50%.

  • Systemic Fix: Add 0.1% Triethylamine (TEA) to your TLC solvent and your column solvent. This blocks the silanol sites that cause the merging.

Q: How do I know which isomer is which without X-ray? A: Use NOESY 1D/2D NMR .

  • Irradiate the H3 (methine next to OH).

  • Cis (diequatorial): You should see a strong NOE correlation to H5 (methine next to NH2) if they are 1,3-diaxial (less likely) OR specific correlations to the benzyl protons.

  • Coupling Constant (Gold Standard): If

    
     and 
    
    
    
    , both substituents are equatorial (assuming chair flip stability). This is typically the cis isomer in 1,3-systems [3].

Q: Can I use chiral HPLC? A: Yes. While intended for enantiomers, Chiralpak AD-H or OD-H columns often separate diastereomers (cis/trans) better than achiral silica because the chiral stationary phase cavities discriminate based on 3D shape. Use Hexane:IPA:DEA (90:10:0.1) .

References

  • Huy, P., et al. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines."[1] Beilstein Journal of Organic Chemistry, 2014.[1]

  • Amat, M., et al. "Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines." Organic Letters, 2003.

  • BenchChem Technical Guides. "Separation of 3,5-Disubstituted Piperidine Derivatives." (General Reference for Piperidine Protocols).

  • ChemicalBook. "3-Hydroxypiperidine Synthesis and Properties."

Sources

Troubleshooting

Troubleshooting regioselectivity in epoxide aminolysis of piperidines

Current Status: Operational Topic: Troubleshooting Regioselectivity in Epoxide Aminolysis Assigned Specialist: Senior Application Scientist Executive Summary: The "Piperidine Paradox" Piperidine presents a unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in Epoxide Aminolysis Assigned Specialist: Senior Application Scientist

Executive Summary: The "Piperidine Paradox"

Piperidine presents a unique challenge in epoxide ring-opening compared to primary amines or anilines. As a secondary aliphatic amine, it possesses high nucleophilicity (


) but significant steric bulk.

In the aminolysis of aliphatic epoxides , steric factors dominate, almost exclusively yielding the anti-Markovnikov (terminal) product via an SN2 mechanism. However, with styrene oxides (aryl-substituted epoxides), the outcome is a fierce competition between electronic stabilization (favoring benzylic attack) and steric repulsion (favoring terminal attack).

The Common Failure Mode: Researchers often apply protocols optimized for anilines (which favor benzylic attack due to low sterics) to piperidines, resulting in unexpected regioisomeric mixtures.

Diagnostic Workflow

Use this decision matrix to determine the correct reaction conditions for your target regioisomer.

EpoxideLogic Start Select Epoxide Substrate Aliphatic Aliphatic Epoxide (e.g., Propylene Oxide) Start->Aliphatic Styrenyl Styrene Oxide (Benzylic Cation Stabilized) Start->Styrenyl Ali_Target Target: Terminal Attack (Anti-Markovnikov) Aliphatic->Ali_Target Sterics Dominate Sty_Decision Desired Regioisomer? Styrenyl->Sty_Decision Ali_Action Protocol A: Neat or MeOH (Standard SN2) Ali_Target->Ali_Action Target_Benzylic Target: Benzylic Amine (Markovnikov) Sty_Decision->Target_Benzylic Attack More Substituted C Target_Terminal Target: Terminal Amine (Anti-Markovnikov) Sty_Decision->Target_Terminal Attack Less Substituted C Action_LA Protocol B: Hard Lewis Acid (Sc(OTf)3 / Bi(OTf)3) Target_Benzylic->Action_LA Enhance Electronic Bias Action_Solvent Protocol C: Basic/Neutral Conditions (Avoid Lewis Acids) Target_Terminal->Action_Solvent Enhance Steric Bias caption Figure 1: Decision tree for selecting reaction conditions based on substrate and desired regioselectivity.

The Knowledge Base (FAQs)
Issue 1: "I am reacting Styrene Oxide with Piperidine and getting a 75:25 mixture favoring the terminal product. How do I shift this to the benzylic product?"

Diagnosis: You are fighting the "Piperidine Paradox." Unlike aniline (which naturally attacks the benzylic position due to low steric hindrance), piperidine is bulky. In the absence of a catalyst, steric repulsion pushes the piperidine to the terminal carbon, even though the benzylic position is more electrophilic.

The Fix (Electronic Activation): You must shift the mechanism from pure SN2 toward an "SN1-like" or "Borderline" pathway. This requires a Hard Lewis Acid that coordinates tightly to the epoxide oxygen, lengthening the C-O bond and increasing the positive charge density at the benzylic carbon.

  • Recommended Catalyst: Scandium(III) Triflate [Sc(OTf)3] or Bismuth(III) Triflate [Bi(OTf)3].

  • Why: These metal triflates are "oxyphilic," stabilizing the developing positive charge at the benzylic position, allowing the electronic effect to override the steric hindrance of the piperidine [1, 7].

Issue 2: "My aliphatic epoxide reaction is extremely sluggish. I don't want to use harsh heat because my substrate is sensitive."

Diagnosis: Aliphatic epoxides lack the electronic activation of a phenyl ring. If the piperidine is also electron-deficient or sterically crowded, the reaction stalls at room temperature.

The Fix (Solvent Activation): Switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP acts as a powerful hydrogen-bond donor (

    
    ). It activates the epoxide oxygen via H-bonding, essentially acting as a "liquid Lewis Acid" without the cleanup issues of metal salts. It also stabilizes the transition state via a solvophobic effect [5, 6].
    
  • Expected Result: Rate acceleration of 10-100x compared to THF or DCM.

Issue 3: "I used a Lewis Acid (ZnCl2) but my yield dropped, and I see polymerization."

Diagnosis: Traditional Lewis acids like ZnCl2 or AlCl3 are often too harsh and moisture-sensitive. They can cause the epoxide to polymerize (homo-coupling) or rearrange to a ketone/aldehyde (Meinwald rearrangement) before the amine attacks.

The Fix: Switch to Metal Triflates (specifically Ca(OTf)2 or Sc(OTf)3) or Solid Supports .

  • Ca(OTf)2: Is milder, tolerant of moisture, and less likely to trigger polymerization [8].

  • Silica/Alumina: basic alumina can promote the reaction via surface hydroxyls without the acidity that triggers rearrangement.

Quantitative Data: Catalyst Impact on Regioselectivity[1][2][3][4][5][6]

Table 1: Regioselectivity of Styrene Oxide Aminolysis with Piperidine Note: Piperidine naturally favors the terminal product (Product B) due to sterics.[1] Catalysts are required to shift toward the Benzylic product (Product A).

EntryCatalystConditionsYield (%)Ratio A:B (Benzylic:Terminal)Dominant Effect
1NoneNeat, 25°C9125 : 75 Steric Control [2]
2LiClO4CH3CN8540 : 60 Weak Electronic
3Ca(OTf)2CH3CN9255 : 45 Mixed
4Sc(OTf)3 Solvent-free8985 : 15 Electronic Control [7]
5Bi(OTf)3 H2O/Microwave9590 : 10 Electronic Control [4]
Standard Operating Procedures (Protocols)
Protocol A: Lewis Acid Catalyzed (Targeting Benzylic/Internal Attack)

Use this for Styrene Oxides when the internal isomer is required.

  • Preparation: In a 10 mL vial, dissolve Styrene Oxide (1.0 mmol) in acetonitrile (2.0 mL). Note: Solvent-free conditions are also effective for Sc(OTf)3.

  • Catalyst Addition: Add Sc(OTf)3 (0.05 mmol, 5 mol%). Stir for 5 minutes to allow coordination.

  • Amine Addition: Add Piperidine (1.1 mmol) dropwise.

    • Technical Insight: Adding the amine after the catalyst ensures the Lewis Acid activates the epoxide first, rather than being sequestered by the basic amine.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).

  • Workup: Quench with water (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: The regioselectivity should be high enough to isolate the major isomer via flash chromatography.

Protocol B: HFIP-Promoted (Difficult Aliphatic Substrates)

Use this for unreactive aliphatic epoxides or when neutral conditions are strictly required.

  • Preparation: To a vial containing Epoxide (1.0 mmol), add HFIP (2.0 mL).

    • Caution: HFIP is volatile (bp 58°C) and corrosive to eyes. Use a fume hood.

  • Amine Addition: Add Piperidine (1.2 mmol).

  • Reaction: Cap the vial tightly. Stir at 40°C for 2 hours.

    • Why 40°C? Mild heating in HFIP drives the reaction to completion rapidly without degrading sensitive functional groups.

  • Workup: Evaporate the HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[2]

  • Isolation: Often, the residue is pure enough for the next step. If not, filter through a short plug of silica.

References
  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines.Journal of Organometallic Chemistry . Link

  • Cepanec, I., et al. (2003).[2] Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides.[3][2]Tetrahedron . Link

  • Chakraborti, A. K., et al. (2004). Crystal structure and catalytic activity of Magnesium(II) perchlorate for the ring opening of epoxides.Journal of Organic Chemistry .[4][5] Link

  • Ollevier, T., & Lavie-Compin, G. (2004). Bismuth triflate-catalyzed mild and efficient epoxide opening by aromatic amines under aqueous conditions.[4]Tetrahedron Letters . Link

  • Qu, J., et al. (2008). HFIP-promoted epoxide ring-opening with amines.Journal of Organic Chemistry .[4][5] Link

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a singular solvent for hydrogen bonding catalysis.Chemical Reviews . Link

  • Placzek, A. T., et al. (2009). Scandium Triflate catalyzed aminolysis of epoxides.[6]Tetrahedron . Link

  • Moghadam, M., et al. (2009).[4] Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate.[4]Journal of Molecular Catalysis A: Chemical . Link

Sources

Optimization

Technical Support Center: Ruthenium-Catalyzed Reduction of Piperidine Ketones

[1] Current Status: Operational Topic: Optimization & Troubleshooting of Asymmetric Transfer Hydrogenation (ATH) and Hydrogenation Ticket ID: RU-PIP-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Gr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Optimization & Troubleshooting of Asymmetric Transfer Hydrogenation (ATH) and Hydrogenation Ticket ID: RU-PIP-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary & Core Directive

The Challenge: Reducing ketones attached to or embedded within a piperidine scaffold presents a unique "poisoning" challenge. The basic nitrogen of the piperidine ring—even if sterically hindered—competitively binds to the Ruthenium center, shutting down the catalytic cycle or eroding enantioselectivity (ee).

The Solution: Success relies on a "Bifunctional Lock-and-Key" strategy. You must strictly control the N-protecting group (to prevent poisoning) and the Proton/Hydride Balance (to drive the bifunctional mechanism).

Scope: This guide covers Noyori-type Asymmetric Transfer Hydrogenation (ATH) and High-Pressure Hydrogenation using Ru-diphosphine-diamine complexes.[1]

Pre-Reaction Checklist: The "Self-Validating" System

Before mixing reagents, validate your system against these three pillars. If any pillar fails, the reaction will likely stall or racemize.

Pillar A: Substrate Integrity (The "Anti-Poison" Protocol)
  • Rule: Never attempt Ru-catalyzed reduction on a free secondary amine piperidine ketone.

  • Validation:

    • Is the Nitrogen protected? Use Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[1] These are electronically withdrawing, reducing the Lewis basicity of the nitrogen and preventing Ru-coordination.

    • Is the substrate salt-free? While some protocols allow HCl salts, excess chloride can disrupt the active catalyst species in ATH. Free-base the N-protected substrate or wash with mild base/brine.[1]

    • Purity Check: Sulfur or free pyridine impurities (from precursor synthesis) are fatal to Ru catalysts.[1] Substrate purity must be >98% by HPLC.[1]

Pillar B: The Catalyst "Engine" Selection
  • Standard: RuCl (Noyori-Ikariya type).[1]

  • High-Performance: "Tethered" Ru-complexes (e.g., Wills' catalyst).[1]

    • Why? Tethering the arene ligand to the diamine prevents arene dissociation, a common deactivation pathway in difficult substrates like piperidines.

Pillar C: The Hydrogen Source (Thermodynamics)
  • Formic Acid/Triethylamine (FA/TEA 5:2):

    • Pros: Irreversible (CO2 gas release drives equilibrium).[1] Higher conversion.

    • Cons: Exothermic; CO2 venting required.[1]

  • Isopropanol (IPA):

    • Pros: Mild, easy workup.[1]

    • Cons: Reversible.[1] Requires dilute conditions to push equilibrium.[1] Often fails for sterically hindered piperidines.[1]

Interactive Troubleshooting Guide (FAQs)

Category 1: Reaction Stalling & Low Conversion[1]

Q: My reaction starts fast but stops at 60% conversion. Adding more catalyst doesn't help.[1] Why? A: This is classic Product Inhibition or Catalyst Deactivation .[1]

  • Diagnosis: The reduced alcohol product (a piperidine alcohol) might be chelating the Ru center more strongly than the ketone.

  • Fix:

    • Switch to a Tethered Catalyst: Use a catalyst where the arene is covalently linked to the diamine (e.g., Ru-tethered-TsDPEN).[1] This sterically crowds out the product from "parking" on the metal.

    • Dilution: Decrease substrate concentration from 1.0 M to 0.5 M.

    • CO2 Removal (for FA/TEA): Ensure your vessel is actively venting.[1] Dissolved CO2 can acidify the media too much, protonating the active amido-Ru species. Sparge with Nitrogen.[1][2]

Q: The reaction mixture turned black/dark brown. Is this normal? A: No. This indicates Ruthenium particle precipitation (catalyst death).[1]

  • Cause: Oxygen ingress or excessive temperature.[1] The active Ru-H species is air-sensitive.[1][2]

  • Fix:

    • Degassing: Do not just sparge. Perform 3 cycles of "Freeze-Pump-Thaw" on the solvent mixture before adding the catalyst.[1]

    • Temperature: Do not exceed 60°C for FA/TEA systems. If using IPA, keep below 40°C.

Category 2: Enantioselectivity (Low ee)[1]

Q: I am getting 85% ee, but the literature suggests >98%. What is wrong? A: Low ee usually stems from a Background Reaction or Temperature Mismatch .[1]

  • Mechanism: Ru-catalyzed ATH is enantioselective.[1][3][4][5][6][7][8][9] However, non-catalyzed transfer hydrogenation (racemic) can occur at high temperatures or if base concentration is too high.[1]

  • Fix:

    • Lower Temperature: Drop from 40°C to 0°C or even -10°C. Reaction time will increase, but ee often jumps significantly.[1]

    • Check Ligand Match: Ensure you are using the correct "Matched" pair. If reducing a bulky N-Boc-3-piperidone, the steric clash between the Boc group and the catalyst's Ts-group is critical.[1] Screen (S,S)-TsDPEN vs. (S,S)-MsDPEN (Mesyl instead of Tosyl).

Category 3: Substrate Specifics

Q: Can I reduce the ketone without protecting the piperidine nitrogen if I use an HCl salt? A: Technically yes, but it is High Risk .

  • Risk: The HCl salt requires a base (like TEA) to generate the free amine for the bifunctional mechanism to work. Once neutralized, the free amine poisons the catalyst.

  • Exception: High-pressure hydrogenation (50-100 bar H2) in acidic media (MeOH/HCl) using cationic Ru catalysts can work, but ATH (FA/TEA) will fail.[1]

  • Recommendation: Protect with Boc.[1][3] It adds two steps (protection/deprotection) but saves weeks of optimization.

Optimized Protocol: N-Boc-4-Piperidone Reduction

Objective: Stereoselective reduction of a substituted N-Boc-piperidone.

ParameterSpecificationNotes
Substrate N-Boc-substituted-4-piperidone1.0 equiv (0.5 M final conc.)[1]
Catalyst RuClS/C ratio 100:1 to 500:1
Solvent Dichloromethane (DCM) or DMFDCM often gives higher ee than alcohols.[1]
H-Source Formic Acid / TEA (5:2)5.0 equiv of Formic Acid.[1]
Temp 25°CMonitor closely.
Time 12 - 24 HoursStop when TLC shows consumption.[1]

Step-by-Step:

  • Preparation: In a Schlenk flask, dissolve N-Boc-ketone in degassed DCM.

  • H-Source: Add the FA/TEA azeotrope mixture via syringe.

  • Activation: Add the Ru-catalyst as a solid in one portion under a stream of Nitrogen.[1]

  • Reaction: Stir at 25°C. The solution should turn orange/red.

  • Monitoring: Check HPLC at 2 hours. If conversion <10%, sparge with N2 to remove CO2.[1]

  • Quench: Add water. Extract with DCM.[1] Wash organic layer with sat.[1] NaHCO3 (to remove FA) and brine.[1]

Visualizing the Logic

Diagram 1: Troubleshooting Decision Matrix

This workflow guides you through the critical decision points when a reaction fails.

Troubleshooting Start Start: Reaction Analysis CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled HighConv High Conversion (>90%) CheckConv->HighConv Complete PoisonCheck Check Substrate: Is N-protected? LowConv->PoisonCheck CheckEE Check Enantioselectivity (ee) HighConv->CheckEE LowEE Low ee (<90%) CheckEE->LowEE Poor Selectivity Success Success: Isolate Product CheckEE->Success Excellent TempCheck Check Temp: Is T > 30°C? LowEE->TempCheck Protect Action: Add Boc/Cbz group PoisonCheck->Protect No (Free Amine) GasCheck Check H-Source: Is CO2 venting? PoisonCheck->GasCheck Yes (Protected) Vent Action: Sparge N2 / Improve Stirring GasCheck->Vent Closed System CoolDown Action: Lower T to 0°C TempCheck->CoolDown Yes

Caption: Decision tree for diagnosing yield and selectivity issues in Ru-catalyzed ATH.

Diagram 2: The Bifunctional Mechanism (Why Protection Matters)

This diagram illustrates the "Outer Sphere" mechanism. Note how the Ru-H and N-H work in concert. If the substrate has a free amine, it competes with the Ligand N-H, breaking this cycle.

Mechanism cluster_poison FAILURE MODE: Poisoning RuComplex Ru-Hydride Species (Active Catalyst) TS Transition State (6-Membered Ring) RuComplex->TS Substrate Binding (Outer Sphere) ProductRel Product Release (Alcohol) TS->ProductRel Hydride Transfer Regen Catalyst Regeneration (HCOOH -> CO2) ProductRel->Regen Empty Catalyst Regen->RuComplex H2/FA Uptake FreeAmine Free Amine Substrate FreeAmine->RuComplex Irreversible Binding (Blocks Active Site)

Caption: The bifunctional catalytic cycle vs. the poisoning pathway caused by unprotected amines.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][8][10][11] Accounts of Chemical Research, 30(2), 97–102.

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005).[12] A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones.[2][4][5][6][7][8][10][11][12][13] Journal of the American Chemical Society, 127(20), 7318–7319.[12]

  • Ikariya, T., & Blacker, A. J. (2007).[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1][11] Tetrahedron: Asymmetry, 10(11), 2045-2061.[1]

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Ruthenium Catalysts.[1] Organic Process Research & Development, 15(5), 1097–1103.

Sources

Troubleshooting

Preventing racemization during 3-hydroxypiperidine functionalization

Technical Support Center: Troubleshooting Stereochemical Fidelity in 3-Hydroxypiperidine Functionalization Welcome to the Advanced Synthesis Support Center. The 3-hydroxypiperidine scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stereochemical Fidelity in 3-Hydroxypiperidine Functionalization

Welcome to the Advanced Synthesis Support Center. The 3-hydroxypiperidine scaffold is a privileged pharmacophore in drug discovery, serving as a critical 3D-equivalent to flat aromatic rings[1]. However, functionalizing the C3 stereocenter is notoriously prone to stereochemical erosion and structural rearrangement. This guide is designed to help you diagnose, understand, and prevent racemization and byproduct formation during your synthetic workflows.

Core Troubleshooting & FAQs

Q: I attempted a standard Mitsunobu inversion on (S)-1-benzylpiperidin-3-ol to yield the (R)-azide. However, chiral HPLC shows a nearly racemic mixture, and NMR indicates the presence of unexpected ring-contracted byproducts. What is driving this?

A: Your reaction has fallen victim to Neighboring Group Participation (NGP) [2]. The fundamental causality here is the proximity and nucleophilicity of the piperidine nitrogen.

When the C3-hydroxyl group is activated into a good leaving group (such as the phosphonium intermediate in a Mitsunobu reaction, or via mesylation), the lone pair of the basic, electron-rich nitrogen (N-benzyl) is perfectly positioned for a 3-exo-tet intramolecular nucleophilic attack. This rapid intramolecular cyclization displaces the activated oxygen, forming a highly reactive, bicyclic 1-azabicyclo[3.1.0]hexane aziridinium intermediate [3].

Because the proximity effect makes this intramolecular cyclization kinetically vastly superior to the desired intermolecular SN2 displacement[4], the aziridinium ion forms almost instantly. The incoming external nucleophile (e.g., azide) must then attack this intermediate. Attack at the C3 position yields a mixture of stereoisomers (often favoring retention via a double-inversion mechanism), while attack at the C2 position triggers a ring contraction, yielding 2-substituted pyrrolidine byproducts[2].

G A N-Alkyl-3-hydroxypiperidine (Chiral Starting Material) B C3-OH Activation (e.g., Mesylation, Mitsunobu) A->B C Activated C3-Intermediate (Excellent Leaving Group) B->C D Neighboring Group Participation (Intramolecular N-attack) C->D E Bicyclic Aziridinium Ion (Highly Reactive Intermediate) D->E F Nucleophilic Attack (at C2 or C3) E->F G Stereoisomeric Mixture & Ring-Contracted Byproducts F->G

Mechanism of racemization and structural rearrangement via the bicyclic aziridinium intermediate.

Q: How do I completely suppress aziridinium formation to achieve a stereospecific SN2 displacement at the C3 position?

A: To shut down NGP, you must electronically deactivate the nitrogen lone pair. This is achieved by swapping the electron-donating alkyl group (like benzyl or methyl) for a strongly electron-withdrawing carbamate or sulfonamide protecting group, such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Ts (tosyl)[1].

By delocalizing the nitrogen lone pair into the adjacent carbonyl or sulfonyl


-system, the nitrogen becomes entirely non-nucleophilic. When (S)-N-Boc-3-hydroxypiperidine undergoes C3-activation, the aziridinium pathway is energetically inaccessible. The reaction is forced to proceed via a classical, intermolecular SN2 mechanism, resulting in clean inversion of stereochemistry (>99% ee)[4].

G A N-Boc-3-hydroxypiperidine (Chiral Starting Material) B C3-OH Activation (e.g., Mesylation, Mitsunobu) A->B C Activated C3-Intermediate (Excellent Leaving Group) B->C D N-Lone Pair Delocalized (No Aziridinium Formation) C->D E Intermolecular Nucleophilic Attack (SN2 Pathway) D->E F Stereospecific Product (Clean Inversion, >99% ee) E->F

Stereospecific SN2 functionalization enabled by electron-withdrawing N-protecting groups.

Quantitative Data: Protecting Group Selection Matrix

Selecting the correct protecting group is the single most critical variable in preserving stereochemical fidelity during 3-hydroxypiperidine functionalization.

Table 1: Influence of Nitrogen Protecting Groups on C3-Functionalization

Protecting Group (PG)Electronic Effect on N-Lone PairRisk of Aziridinium FormationStereochemical Outcome (SN2)Recommended Use Case
-CH3 / -Benzyl Electron-Donating (Alkyl)Critical Racemization + Ring ContractionAvoid for any C3-OH leaving-group activation.
-Boc Electron-Withdrawing (Carbamate)Negligible Clean Inversion (>99% ee)Standard drug discovery workflows; easily removed via TFA[1].
-Cbz Electron-Withdrawing (Carbamate)Negligible Clean Inversion (>99% ee)When orthogonal acid-stability is needed; removed via Pd/C H2.
-Ts / -Ms Strongly Electron-WithdrawingZero Clean Inversion (>99% ee)Extreme cases requiring harsh basic conditions.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure stereochemical preservation at every step.

Protocol A: Synthesis of (S)-N-Boc-3-hydroxypiperidine (Stereopreservation)

Causality Note: The use of Boc2O in aqueous biphasic conditions ensures complete protection without relying on strong organic bases that could risk epimerization if adjacent stereocenters were present.

  • Initialization: Dissolve (S)-3-hydroxypiperidine hydrochloride (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous NaOH to achieve a 0.5 M concentration.

  • Temperature Control: Cool the biphasic mixture to 0 °C under vigorous stirring to prevent exothermic degradation.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise as a solution in THF.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • System Validation: Monitor the reaction via TLC (Ninhydrin stain). The complete disappearance of the primary/secondary amine spot (which stains deep purple/red) confirms complete N-Boc protection.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid[1].

Protocol B: Stereospecific Mitsunobu Inversion to (R)-3-Azido-N-Boc-piperidine

Causality Note: The strict order of addition prevents the formation of unreactive betaine side-products, ensuring the phosphonium intermediate solely activates the C3-OH rather than reacting prematurely with the nucleophile.

  • Initialization: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Stir for exactly 10 minutes to allow the pre-formation of the active PPh3-DIAD adduct.

  • Nucleophilic Introduction: Add Diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • System Validation & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with diethyl ether, concentrate, and purify via silica gel chromatography. Analyze the purified product via chiral HPLC. The complete absence of the (S)-azide enantiomer and pyrrolidine byproducts confirms the total suppression of the aziridinium pathway and a successful SN2 inversion[4].

References

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration, Beilstein Journal of Organic Chemistry. 4

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase, MDPI. 1

  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids, ACS Publications. 2

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle, PMC - NIH. 3

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-amino-1-benzylpiperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unpredictable solubility behaviors when working with func...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unpredictable solubility behaviors when working with functionalized piperidine derivatives.

The compound 5-amino-1-benzylpiperidin-3-ol (CID 139339499) 1 presents a unique physicochemical challenge. It possesses a structural duality: a highly lipophilic 1-benzyl group paired with three polar, hydrogen-bonding sites (a tertiary piperidine nitrogen, a primary 5-amino group, and a 3-hydroxyl group). Because the piperidine ring contains a basic nitrogen atom, the solubility of its derivatives is strictly pH-dependent 2.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility issues and provide self-validating protocols to ensure your experimental workflows remain robust.

Troubleshooting FAQs: In Vitro & In Vivo Applications

Q1: Why does the free base precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: This is a classic case of solvent-shift nucleation. In basic or neutral conditions (pH > pKa), the piperidine derivative exists predominantly in its neutral, free base form, which is highly insoluble in water 2. When you rapidly transition the compound from a polar aprotic solvent like DMSO into an aqueous buffer, the hydrophobic collapse of the benzyl groups outpaces the protonation kinetics. The molecules aggregate and crystallize before they can form soluble cations. Solution: Use a stepwise dilution strategy. Instead of a direct 1:100 dilution, perform intermediate dilutions in a buffer containing an organic co-solvent, or utilize β-cyclodextrin, which encapsulates the lipophilic benzyl ring in its hydrophobic cavity to form a soluble inclusion complex 3.

Q2: I need to dose this compound in vivo at high concentrations (>20 mg/mL). How can I achieve this without using toxic levels of co-solvents? A2: For high-concentration aqueous dosing, you must abandon the free base form. You need to disrupt the crystal lattice energy by converting the compound into a water-soluble salt. Lowering the pH forms a piperidinium salt, which is exponentially more soluble in polar protic solvents than the free base 2. See the Standard Operating Procedure below for a self-validating dihydrochloride salt conversion protocol.

Q3: What are the best solvents for conducting synthetic modifications, such as acylating the 5-amino group? A3: The free base is highly soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). These solvents effectively solvate the lipophilic benzyl group while disrupting intermolecular hydrogen bonding between the 3-hydroxyl and 5-amino groups 2. Interestingly, certain piperidine derivatives (like N-formylpiperidine) act as excellent polar aprotic solvents themselves, highlighting the affinity of the piperidine scaffold for these environments 4.

Solvent Compatibility & Solubilization Data

To streamline your workflow, consult the following empirical data matrix for 5-amino-1-benzylpiperidin-3-ol:

Solvent SystemSolubility ProfileMechanistic RationaleRecommended Strategy
Aqueous Buffer (pH 7.4) Very Poor (< 0.1 mg/mL)High lattice energy of the free base; the lipophilic benzyl group drives hydrophobic aggregation before protonation can occur.Use β-cyclodextrin inclusion complexes to mask the lipophilic benzyl group [[3]]().
Aqueous Media (pH < 5) Excellent (> 50 mg/mL)Complete protonation of both the piperidine nitrogen and the primary amine forms a highly solvated dication 2.Pre-form a dihydrochloride salt, or dissolve in an acidic vehicle before adjusting pH.
DMSO / DMF Excellent (> 100 mg/mL)Polar aprotic solvents disrupt H-bonding and efficiently solvate both the polar heteroatoms and the lipophilic ring [[2]]().Use as primary stock solvents for in vitro assays; limit final assay concentration to ≤1% 3.
DCM / THF Good (20 - 50 mg/mL)Low dielectric constant matches the lipophilicity of the free base, making it ideal for non-aqueous chemistry.Utilize as the primary reaction medium for synthetic derivatization or biphasic extractions.

Standard Operating Procedure: Self-Validating Dihydrochloride Salt Conversion

Because piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction 5, creating a reliable, water-soluble salt is paramount. This protocol is designed as a self-validating system: the physical state of the reaction mixture directly indicates success.

Materials:

  • 5-amino-1-benzylpiperidin-3-ol (Free Base)

  • Isopropanol (IPA) (Anhydrous)

  • 2.0 M HCl in Diethyl Ether

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of the free base in 10 mL of anhydrous IPA.

    • Causality: IPA completely dissolves the lipophilic free base but acts as an anti-solvent for the highly polar dihydrochloride salt. This ensures homogeneous protonation while driving the equilibrium forward via precipitation.

  • Thermal Control: Chill the solution to 0–5°C in an ice bath.

    • Causality: The acid-base reaction is exothermic. Cooling prevents thermal degradation and lowers the solubility limit of the forming salt, maximizing your yield.

  • Acid Addition: Slowly add 2.1 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

    • Causality: The molecule contains two basic sites (the piperidine N and the primary amine). Using exactly 2.1 equivalents ensures complete di-protonation. The addition of diethyl ether further decreases the polarity of the solvent system, forcing the salt to crystallize out of solution.

  • Isolation: Stir for 30 minutes, then vacuum filter the resulting white precipitate. Wash the filter cake with cold diethyl ether and dry under vacuum.

    • Causality: The cold ether wash removes any unreacted free base and residual HCl, isolating the pure dihydrochloride salt.

  • Self-Validation (Trustworthiness Check): Dissolve a 5 mg aliquot of the dried powder in 1 mL of D₂O.

    • Validation Mechanism: The free base is strictly insoluble in D₂O. Instant, clear dissolution visually validates the successful salt conversion. Subsequent ¹H-NMR will reveal significant downfield shifts of the benzylic and piperidine protons, confirming protonation.

Decision Matrix Visualization

SolubilityDecisionTree Start 5-amino-1-benzylpiperidin-3-ol (Free Base) App1 In Vitro Assays (Aqueous Buffer) Start->App1 App2 In Vivo Dosing (High Aqueous Conc.) Start->App2 App3 Organic Synthesis (Derivatization) Start->App3 DMSO Prepare DMSO Stock (Max 1% final assay conc.) App1->DMSO Salt Salt Formation (Add 2.1 eq HCl in IPA) App2->Salt Aprotic Use Polar Aprotic Solvents (DMF, DCM, THF) App3->Aprotic Cosolvent Stepwise Dilution with β-Cyclodextrin or PEG400 DMSO->Cosolvent Aqueous Dissolve in H2O (Self-validating via D2O NMR) Salt->Aqueous

Decision tree for solubilizing 5-amino-1-benzylpiperidin-3-ol based on application.

References

  • [1] PubChem - NIH. "(3R,5S)-5-amino-1-benzylpiperidin-3-ol." Available at: [Link]

  • [4] Wikipedia. "Piperidine." Available at:[Link]

  • [6] IJNRD. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." Available at:[Link]

  • [5] NIH. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Benzylpiperidine Oxidation

Executive Summary & Mechanistic Overview The Challenge: Oxidizing 4-benzylpiperidine to 4-benzoylpiperidine is a pivotal step in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil). However, the reaction i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The Challenge: Oxidizing 4-benzylpiperidine to 4-benzoylpiperidine is a pivotal step in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil). However, the reaction is fraught with competing pathways. The piperidine nitrogen is a "chemoselectivity sink," prone to N-oxidation, while the benzylic position is susceptible to over-oxidation (C-C bond cleavage) yielding benzoic acid rather than the desired ketone.

The Solution: Success relies on a "Protect-Direct-Modulate" strategy:

  • Protect: Electron-withdrawing groups (EWGs) on Nitrogen deactivate ring

    
    -C-H bonds.
    
  • Direct: Select oxidants that prefer benzylic C-H abstraction over N-oxidation.

  • Modulate: Use solvent systems (e.g., MeCN/H₂O) that stabilize the active catalyst species to prevent "runaway" oxidation.

Critical Reaction Pathways (Visualization)

The following diagram illustrates the desired pathway versus the three most common failure modes.

ReactionPathways Start 4-Benzylpiperidine (Unprotected or Protected) Ketone TARGET: 4-Benzoylpiperidine (Benzylic Ketone) Start->Ketone Controlled Oxidation (RuCl3/NaIO4 + N-Boc) NOxide SIDE REACTION A: N-Oxide / Hydroxylamine (If N is unprotected) Start->NOxide Direct Oxidation (No PG) Lactam SIDE REACTION C: Lactam (Ring Oxidation) (If N-protection is weak) Start->Lactam Ring C-H Abstraction Cleavage SIDE REACTION B: Benzoic Acid + Piperidine Frag. (Over-oxidation/Cleavage) Ketone->Cleavage Oxidative Cleavage (High Temp / Excess Oxidant)

Figure 1: Mechanistic divergence in benzylpiperidine oxidation. Green path represents the optimized protocol.

Standardized Protocol: RuCl₃ / NaIO₄ System

This protocol is the industry standard for minimizing side reactions. It utilizes the Sharpless catalytic cycle , where Acetonitrile (MeCN) acts as a crucial ligand to prevent catalyst deactivation and modulate reactivity.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Substrate N-Boc-4-benzylpiperidine1.0CRITICAL: Must be N-protected (Boc/Ac).
Catalyst RuCl₃·xH₂O0.02 - 0.05 (2-5 mol%)Pre-catalyst for RuO₄.
Co-Oxidant NaIO₄ (Sodium Periodate)4.0 - 5.0Regenerates Ru(VIII) species.
Solvent CCl₄ / MeCN / H₂O2 : 2 : 3 (ratio)Biphasic system is essential.
Step-by-Step Methodology
  • Protection Check: Ensure the starting material is N-Boc or N-Acetyl protected. Never attempt this on the free amine (see FAQ #1).

  • Solvent Prep: Prepare a mixture of CCl₄ (or EtOAc/DCM as greener alternatives), Acetonitrile, and Water (2:2:3).

    • Note: MeCN is not just a solvent; it coordinates to Ru, preventing the formation of insoluble, inactive RuO₂ species.

  • Addition: Dissolve substrate in the organic phase. Add RuCl₃ (cat).[1] Add NaIO₄ in portions to the vigorously stirred mixture at 0°C to 10°C .

  • Monitoring: Stir at room temperature. Monitor by TLC/LCMS every 30 mins.

    • Stop point: Quench immediately upon disappearance of starting material to prevent over-oxidation to benzoic acid.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) or Isopropanol to reduce residual Ru(VIII) and Iodine species.

  • Workup: Filter through a Celite pad (to remove Ru black), extract with EtOAc, and wash with brine.

Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (N vs. C)

Q1: I am seeing significant N-oxide formation and very little ketone. What is wrong?

  • Diagnosis: You likely attempted the oxidation on the free amine or an acid-labile protecting group that fell off.

  • Mechanism: Nitrogen lone pairs are more nucleophilic and easier to oxidize (forming N-oxides) than the benzylic C-H bond. RuO₄ will chelate to the basic nitrogen and oxidize it preferentially.

  • Fix: You must use an Electron-Withdrawing Group (EWG) like Boc (tert-butoxycarbonyl) or Acetyl . This reduces the electron density on the nitrogen, rendering it inert to the oxidant and directing the reaction to the benzylic position [1].

Q2: I detected lactam formation (oxidation on the piperidine ring alpha to Nitrogen).

  • Diagnosis: This occurs when the benzylic position is sterically hindered or if the "hydride abstraction" pathway is favored on the ring.

  • Fix: Switch to a bulkier protecting group (e.g., N-Cbz) to sterically shield the ring carbons. Additionally, ensure the temperature is kept low (<20°C). Ring oxidation has a higher activation energy than benzylic oxidation.

Category B: Over-Oxidation (Cleavage)

Q3: My product contains benzoic acid and a piperidine fragment. The ketone yield is low.

  • Diagnosis: This is "C-C bond cleavage."[2] The benzylic ketone formed is being further oxidized. This is a classic issue with RuO₄ if the reaction runs too long or too hot.

  • Fix:

    • Reduce Oxidant: Lower NaIO₄ to 3.0 equivalents initially.

    • Strict Time Control: Quench the reaction immediately at 95% conversion. Do not wait for 100%.

    • Solvent Adjustment: Ensure Acetonitrile is present.[2][3] Without MeCN, the Ru catalyst becomes more aggressive and less selective [2].

Category C: Stalled Reaction

Q4: The reaction turns black and stops converting after 50%.

  • Diagnosis: "Catalyst Crash." The active Ru(VIII) species has reduced to insoluble Ru(IV)O₂ (ruthenium black) and precipitated out.

  • Fix:

    • Check MeCN: The Acetonitrile/Water ratio is critical. MeCN solubilizes the lower-valent Ru species, allowing them to be re-oxidized by NaIO₄.

    • Add Catalyst: Add another 1-2 mol% of RuCl₃.

    • Vigorous Stirring: As this is a biphasic reaction, mass transfer limits the rate. Increase stirring speed (RPM).

Decision Tree for Optimization

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Issue Detected Q1 Is the Nitrogen Protected? Start->Q1 Q2 Is the Product Acidic? (Benzoic Acid present) Q1->Q2 Yes Action1 PROTECT N-TERMINUS (Use Boc/Ac) Q1->Action1 No Q3 Did reaction turn black/precipitate? Q2->Q3 No Action2 OVER-OXIDATION Reduce Temp, Reduce NaIO4 eq, Quench Early Q2->Action2 Yes Action3 CATALYST DEATH Increase MeCN ratio, Increase Stirring Rate Q3->Action3 Yes Action4 Check Reagent Quality (NaIO4 wet?) Q3->Action4 No

Figure 2: Troubleshooting logic for benzylic oxidation failures.

References

  • Ghatak, U. R., et al. (1983).[1] "Ruthenium tetroxide oxidation of N-protected cyclic amines." Synthesis, 1983(09), 746-748. Link

  • Sharpless, K. B., et al. (1981). "Improvement of the Ruthenium-Catalyzed Oxidation of Organic Compounds with Periodate." The Journal of Organic Chemistry, 46(19), 3936-3938. Link

  • Vice, S., et al. (2001).[4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487-2492. Link

  • BenchChem. (2025).[3] "Managing side reactions in piperidine functionalization." BenchChem Technical Guides. Link

Sources

Optimization

Technical Support Center: Scale-Up of Chiral 3,5-Disubstituted Piperidines

Welcome to the Technical Support Center for the synthesis and scale-up of chiral 3,5-disubstituted piperidines. This guide is designed for researchers, chemists, and process development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of chiral 3,5-disubstituted piperidines. This guide is designed for researchers, chemists, and process development professionals who are navigating the complex challenges associated with producing these valuable scaffolds on a larger scale. The 3,5-disubstitution pattern presents unique stereochemical hurdles that demand precise control over reaction conditions and purification strategies.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Mastering Stereocontrol in Piperidine Synthesis

Achieving the desired stereochemistry is the most critical challenge in the synthesis of chiral 3,5-disubstituted piperidines. Success hinges on controlling both the relative (cis/trans) and absolute (R/S) configuration of the two stereocenters.

Frequently Asked Questions (FAQs): Diastereoselectivity

Q1: My pyridine hydrogenation is yielding a difficult-to-separate mixture of cis and trans isomers. What are the key factors I can adjust to improve the diastereoselectivity?

A1: The catalytic hydrogenation of a 3,5-disubstituted pyridine precursor is a common route, but the cis/trans ratio of the resulting piperidine is highly sensitive to reaction conditions. The mechanism often involves a stepwise reduction, and the orientation of substituents on the partially hydrogenated intermediates dictates the final stereochemical outcome. Several factors can be tuned to favor one diastereomer over the other:

  • Catalyst Selection: The choice of heterogeneous catalyst is paramount. While Pd/C is a common workhorse, other catalysts may offer superior selectivity. For instance, ruthenium-based catalysts have been shown to provide high cis selectivity in the hydrogenation of multi-substituted pyridines. Platinum oxide (PtO₂) is also a robust option, often used in acidic media to maintain catalyst activity and influence stereochemical outcomes.[1]

  • Hydrogen Pressure: On a thermodynamic level, the cis isomer, where one substituent can adopt an equatorial position and the other an axial one, can be less stable than the trans isomer where both can be equatorial. However, the kinetic pathway of hydrogenation can be manipulated. Increasing hydrogen pressure (e.g., from 30 to 80 bar) has been shown to favor the formation of the cis isomer in certain cases.[1] This is often attributed to the kinetics of hydrogen delivery to the catalyst surface and the adsorption of the pyridine substrate.

  • Solvent and Additives: The reaction medium plays a crucial role. Hydrogenations are typically performed in acidic media (e.g., acetic acid or with HCl) to protonate the pyridine ring, which activates it towards reduction and prevents the basic piperidine product from poisoning the catalyst.[2][3] The choice of acid and solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition.

Q2: We are considering a base-mediated epimerization to convert our undesired cis isomer to the desired trans isomer. When is this a viable scale-up strategy?

A2: Epimerization is a powerful strategy, particularly if one diastereomer is thermodynamically more stable than the other. This is often the case for 3,5-disubstituted piperidines where the trans isomer allows both substituents to occupy equatorial positions, minimizing steric strain. The process involves generating an enolate or a related stabilized carbanion at a stereocenter, followed by protonation to yield the more stable isomer.

Key considerations for scale-up include:

  • N-Protecting Group: The nature of the nitrogen protecting group is critical. For instance, with a bulky N-Boc group, epimerization strategies can be highly effective in favoring the thermodynamically preferred diastereomer.

  • Base Selection: The choice of base (e.g., LDA, NaOMe) and reaction conditions (temperature, time) must be carefully optimized to achieve equilibrium without causing side reactions.

  • Thermodynamic vs. Kinetic Control: You must confirm that the desired isomer is indeed the thermodynamic product. In some systems, other conformational effects can make the cis isomer surprisingly stable.[4]

Troubleshooting Guide: Poor Enantioselectivity

Problem: An asymmetric synthesis step (e.g., asymmetric hydrogenation, kinetic resolution) is resulting in low enantiomeric excess (ee).

Possible Cause Underlying Reason & Verification Recommended Solution(s)
Catalyst Inefficiency or Poisoning The active sites of the chiral catalyst are being blocked or deactivated. This can be caused by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, water, or oxygen). Verify by running the reaction with highly purified materials.1. Purify Reagents: Ensure all starting materials and solvents are anhydrous and free of potential poisons.[2] 2. Inert Atmosphere: Use rigorous inert atmosphere techniques (glovebox or Schlenk line) for catalyst handling. 3. Increase Catalyst Loading: As a diagnostic tool, a higher catalyst loading may overcome minor poisoning, but this is not ideal for scale-up.
Incorrect Chiral Auxiliary or Ligand The chosen chiral auxiliary or ligand may not provide sufficient steric or electronic differentiation for the specific substrate. The "lock and key" fit is suboptimal.1. Screen Chiral Ligands: For catalytic reactions, screen a library of related chiral ligands (e.g., different phosphine or P,N-ligands for hydrogenation).[5] 2. Auxiliary Modification: If using a chiral auxiliary, consider modifications to its structure to enhance facial shielding of the reactive intermediate.[2]
Sub-optimal Reaction Conditions Temperature, pressure, or solvent may be affecting the transition state energies, leading to a less ordered and less selective process.1. Lower Temperature: Asymmetric reactions often exhibit higher selectivity at lower temperatures. 2. Optimize Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents. 3. Vary Pressure (for Hydrogenation): The hydrogen pressure can influence the kinetics and selectivity of the reaction.
Substrate-Specific Issues 3,5-disubstituted piperidines can be poor substrates for certain enantioselective transformations. For example, they have been noted to undergo unselective acylation in some kinetic resolution protocols.[6]1. Change the Asymmetric Method: If optimization fails, a different synthetic strategy may be required. Consider enzymatic resolutions or alternative asymmetric cyclization routes.[3] 2. Derivative Synthesis: It may be possible to temporarily modify the substrate to improve its compatibility with the chosen method, then remove the modifying group later.

Section 2: Purification and Separation on a Preparative Scale

Isolating the target stereoisomer in high purity and with good recovery is a major scale-up bottleneck.

Workflow for Purification Strategy Selection

G cluster_0 Diastereomer Separation cluster_1 Enantiomer Resolution start Start: Crude Mixture (cis/trans, R/S) diastereomers Separate Diastereomers (cis vs. trans) start->diastereomers prep_chrom Preparative Chromatography (Normal Phase, SFC, or RP-HPLC) diastereomers->prep_chrom Common Method crystallization Diastereoselective Crystallization diastereomers->crystallization If Amenable enantiomers_cis Resolve cis Enantiomers (rac-cis) smb Simulated Moving Bed (SMB) or Prep Chiral SFC/HPLC enantiomers_cis->smb kinetic_res Kinetic Resolution (Enzymatic or Catalytic) enantiomers_cis->kinetic_res enantiomers_trans Resolve trans Enantiomers (rac-trans) enantiomers_trans->smb enantiomers_trans->kinetic_res end_cis Pure cis Isomer (e.g., 3R, 5S) end_trans Pure trans Isomer (e.g., 3R, 5R) prep_chrom->enantiomers_cis rac-cis prep_chrom->enantiomers_trans rac-trans crystallization->enantiomers_cis rac-cis crystallization->enantiomers_trans rac-trans smb->end_cis smb->end_trans kinetic_res->end_cis kinetic_res->end_trans

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of (3R,5S)-5-amino-1-benzylpiperidin-3-ol

This guide outlines the NMR characterization strategy for (3R,5S)-5-amino-1-benzylpiperidin-3-ol , a 1,3,5-trisubstituted piperidine scaffold often utilized as a chiral building block in the synthesis of JAK inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the NMR characterization strategy for (3R,5S)-5-amino-1-benzylpiperidin-3-ol , a 1,3,5-trisubstituted piperidine scaffold often utilized as a chiral building block in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and aminoglycoside mimetics.[1]

Part 1: Strategic Comparison & Core Directive

The Challenge: The primary analytical challenge with (3R,5S)-5-amino-1-benzylpiperidin-3-ol is not just structural confirmation, but stereochemical validation . In synthetic routes involving hydrogenation of pyridines or nucleophilic ring-opening of epoxides, diastereomeric mixtures (Cis vs. Trans) are common.

The Comparative Strategy: This guide compares the Target (3R,5S)-Trans isomer against its most common synthetic impurity, the (3R,5R)-Cis isomer (or (3S,5S)).

FeatureTarget: (3R,5S) Isomer Alternative: (3R,5R) / (3S,5S) Isomer
Stereochemical Relationship Trans (Substituents on opposite faces)Cis (Substituents on same face)
Conformation (Chair) Axial / Equatorial (Mixed)Diequatorial (Stable) or Diaxial
Key 1H NMR Feature Distinct Coupling (

)
: One signal wide (

), one narrow (

).
Uniformity : Both H3 and H5 signals typically wide (

) in diequatorial conformer.
NOESY Signature Weak/Absent H3–H5 correlation.Strong H3–H5 correlation (1,3-diaxial effect).

Expert Insight: Based on A-values (conformational energy), the amino group (


 kcal/mol) has a higher preference for the equatorial position than the hydroxyl group (

kcal/mol). Therefore, the (3R,5S)-trans isomer predominantly adopts the conformation where C5-NH2 is Equatorial and C3-OH is Axial .[1] This dictates the NMR coupling constants: H5 will be Axial (large

)
and H3 will be Equatorial (small

)
.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Use CDCl3 (Chloroform-d) for the free base to maximize spectral dispersion and observe exchangeable protons (OH/NH) if dry. Use DMSO-d6 if the sample is a salt (e.g., HCl) or to eliminate exchange broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for 2D acquisition on a 400 MHz instrument.[1]

  • Additives: If peaks are broad due to amine exchange, add 1 drop of D2O (shake and settle) to collapse couplings to OH/NH and sharpen skeletal protons.

Acquisition Workflow

Run the following sequence to ensure a self-validating dataset:

  • 1H 1D (Standard): 16 scans, 30° pulse. Focus on resolution of H3/H5 multiplets.

  • 1H 1D (13C-decoupled): Optional. Removes C-H satellites to simplify measuring

    
    -values.
    
  • COSY: To trace the spin system from H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6.
  • HSQC (Multiplicity-Edited): Critical to distinguish CH (methine) from CH2 (methylene).

    • Why? H3 and H5 are CHs (positive phase); H2, H4, H6 are CH2s (negative phase).

  • NOESY (Mixing time 500ms): The "Self-Validating" step for stereochemistry.

Part 3: Data Analysis & Visualization

Expected 1H NMR Data (CDCl3, 400 MHz)

Note: Chemical shifts are representative estimates based on 3,5-disubstituted piperidine analogs.

PositionProtonShift (

ppm)
MultiplicityCoupling (

Hz) & Assignment Logic
Benzylic N-CH2-Ph3.45 - 3.60AB System or SingletDiastereotopic protons confirm chiral center presence.[1]
H3 CH-OH3.70 - 3.90Narrow Multiplet Equatorial Proton. Expect small couplings (

Hz,

Hz).[1]
H5 CH-NH22.90 - 3.10Wide Multiplet (tt) Axial Proton. Expect large couplings (

Hz) with H4ax/H6ax.[1]
H2 / H6 N-CH2-ring2.00 - 3.00ComplexH2ax/H6ax will show large geminal and vicinal couplings.[1]
H4 Ring CH21.50 - 2.00MultipletBridge between chiral centers.[1]
Aromatic Ph-H7.20 - 7.40MultipletStandard benzyl signature.[1]
Diagram 1: Characterization Workflow

NMR_Workflow Sample Crude/Pure Sample (3R,5S)-Trans Solvent Solvent Choice CDCl3 (Free Base) DMSO-d6 (Salt) Sample->Solvent OneD 1D 1H NMR Identify H3 (Eq) vs H5 (Ax) Check J-values Solvent->OneD HSQC HSQC Confirm C3/C5 (CH) vs C2/C4/C6 (CH2) OneD->HSQC Assign Region NOESY NOESY / 1D-NOE Validate Spatial Relationship OneD->NOESY Stereochem Check Result Confirmed Structure (3R,5S)-Trans HSQC->Result NOESY->Result No H3-H5 NOE

Caption: Logical workflow for NMR assignment. The NOESY step is the critical "gatekeeper" for stereochemical validation.

Diagram 2: Stereochemical Logic (NOE Correlations)

Stereo_Logic Isomer_Trans (3R,5S)-Trans Isomer (Target) Conf_Trans Conformer: 5-Eq (NH2) / 3-Ax (OH) (Preferred) Isomer_Trans->Conf_Trans Isomer_Cis (3R,5R)-Cis Isomer (Alternative) Conf_Cis Conformer: Diequatorial (Stable) Isomer_Cis->Conf_Cis Proton_Trans H5 (Axial) -- H3 (Equatorial) Conf_Trans->Proton_Trans Proton_Cis H5 (Axial) -- H3 (Axial) Conf_Cis->Proton_Cis NOE_Trans NOE: WEAK / ABSENT (Distance > 4Å) Proton_Trans->NOE_Trans Correlation NOE_Cis NOE: STRONG (1,3-Diaxial, < 2.5Å) Proton_Cis->NOE_Cis Correlation

Caption: Diagnostic NOE correlations distinguishing the target Trans isomer (Weak NOE) from the Cis impurity (Strong 1,3-diaxial NOE).

References

  • 3,5-Disubstituted Piperidine Synthesis

    • Title: Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines.[1]

    • Source: ACS Public
    • URL:[Link]

  • Stereochemical Assignment of Piperidines

    • Title: Synthesis and stereochemistry of highly crowded N-benzylpiperidones.
    • Source: Journal of Molecular Structure.
    • URL:[Link]

  • Related Scaffold Characterization (Tofacitinib Intermediates)

    • Title: Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (WO2014083150A1).[1]

    • Source: Google P
    • URL
  • Commercial Reference for Enantiomer

    • Title: (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol (CAS 2472560-92-0).[1][2]

    • Source: eMolecules / Fisher Scientific.[2]

Sources

Comparative

Chiral HPLC Methods for Enantiomeric Excess of Piperidinols: A Comparative Technical Guide

This guide is structured to serve as a high-level technical resource for analytical scientists developing methods for piperidinol enantiomers. It prioritizes mechanistic understanding over rote recipe following.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level technical resource for analytical scientists developing methods for piperidinol enantiomers. It prioritizes mechanistic understanding over rote recipe following.

Executive Summary & Technical Context

Piperidinols (hydroxypiperidines) are ubiquitous chiral scaffolds in pharmaceutical synthesis (e.g., Ibrutinib, Crizotinib intermediates). Their analysis presents two distinct challenges:

  • Chemical Basicity: The secondary amine in the piperidine ring (

    
    ) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.
    
  • Weak UV Absorption: Many simple piperidinols lack a chromophore, making direct UV detection at standard wavelengths (254 nm) impossible.

This guide compares three dominant methodologies to overcome these hurdles: Direct Polysaccharide Analysis , Crown Ether Resolution , and Derivatization-Based Analysis .

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on experimental robustness and selectivity (


).
FeatureMethod A: Direct Polysaccharide Method B: Crown Ether Method C: Derivatization (Indirect)
Primary Mechanism H-bonding, Dipole-Dipole, Steric InclusionHost-Guest Complexation (Ammonium ion)Steric bulk increase +

-

interaction
Target Analytes

-protected & Free secondary amines
Primary amines (e.g., 3-aminopiperidine)Non-chromophoric piperidinols
Typical Column Chiralpak® IC/IA/AD-H, Chiralcel® OD-HCROWNPAK® CR-I(+)/(-)Chiralpak® AD-H / Chiralcel® OD-H
Mobile Phase Hexane/IPA + Basic Additive (0.1% DEA)Aqueous

(pH 1.0–2.0)
Hexane/Ethanol (Standard Normal Phase)
Resolution (

)
High (

) for protected species
Very High (

) for specific targets
High (

) due to added rigidity
Throughput High (10–15 min run time)Low (Long equilibration, slow kinetics)Low (Requires sample prep time)
Detection Limit Poor (requires low UV ~210 nm or RI/ELSD)Poor (requires low UV or RI)Excellent (UV 254 nm)

Strategic Method Development: The Decision Matrix

Effective method selection depends on the specific chemical state of the piperidinol. Use the logic flow below to select the optimal starting conditions.

Piperidinol_Method_Selection Start Start: Piperidinol Analyte Check_Chromophore Does it have a strong UV Chromophore? (e.g., Phenyl, Pyridine ring) Start->Check_Chromophore Direct_Path Yes (Strong UV) Check_Chromophore->Direct_Path Yes No_UV No (Aliphatic only) Check_Chromophore->No_UV No Check_Amine Check Amine Substitution Sec_Tert_Amine Secondary/Tertiary Amine (or N-Protected) Check_Amine->Sec_Tert_Amine Prim_Amine Primary Amine (e.g., 3-amino-piperidine) Check_Amine->Prim_Amine Direct_Path->Check_Amine Derivatize METHOD C: Derivatization (React with GITC or FMOC) No_UV->Derivatize Method_A METHOD A: Polysaccharide CSP Col: Chiralpak IC or IA MP: Hex/IPA + 0.1% DEA Derivatize->Method_A Analyze Derivative Sec_Tert_Amine->Method_A Method_B METHOD B: Crown Ether CSP Col: CROWNPAK CR-I(+) MP: pH 1.5 HClO4 Prim_Amine->Method_B

Caption: Decision pathway for selecting the optimal chiral separation mode based on analyte chromophore and amine substitution.

Deep Dive: Protocols & Mechanisms

Method A: Direct Analysis on Immobilized Polysaccharide CSPs

This is the "Gold Standard" for


-protected piperidinols (e.g., 

-Boc-3-piperidinol) and many free bases.

Mechanism: The separation relies on the "3-Point Interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion within the amylose/cellulose helices.

  • Critical Insight: For free piperidinols, the basic nitrogen will interact with the silica support. You must use a basic additive (Diethylamine, DEA) to block these silanols.[1] Without it, you will see peak tailing factors

    
    .
    

Recommended Protocol (Robust Starting Point):

  • Column: Chiralpak® IC-3 (Immobilized Amylose) or Chiralpak® IG-3.

    • Why Immobilized? They tolerate a wider range of solvents (e.g., DCM, THF) which can be crucial for solubility, unlike coated phases (AD/OD).

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution by reducing molecular motion).

  • Detection: UV 210 nm (if no chromophore) or 254 nm.

Self-Validating Check:

  • Inject a "Blank" (Mobile Phase) to ensure no carryover.

  • The Tailing Factor (

    
    ) for the enantiomers must be 
    
    
    
    . If higher, increase DEA concentration to 0.2%.
Method B: Crown Ether Resolution (For Primary Amines)

If your target is a piperidine with a primary amine substituent (e.g., 3-aminopiperidine), polysaccharide columns often fail due to broad peaks.

Mechanism: The crown ether (18-crown-6) forms a host-guest inclusion complex specifically with the ammonium ion (


). This requires an acidic mobile phase to ensure the amine is fully protonated.

Protocol:

  • Column: CROWNPAK® CR-I(+) or CR-I(-).[2][3][4]

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.5 to 2.0.
    
    • Note: Methanol (up to 15%) can be added to reduce retention time for hydrophobic analytes.[5]

  • Temperature: Lower temperatures (10–15°C) significantly enhance the stability of the ammonium-crown complex, improving resolution.

Method C: Derivatization (The "Problem Solver")

When the analyte has no UV activity (e.g., simple 3-piperidinol) and you lack a Refractive Index (RI) detector, derivatization is mandatory.

Reaction Workflow:

  • Reagent: 3,5-Dinitrobenzoyl chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Procedure:

    • Mix 10 mg Piperidinol + 1.2 eq Reagent + 1.5 eq Triethylamine in DCM.

    • Stir at RT for 30 mins.

    • Quench with water, extract organic layer, dry, and inject.

  • Advantage: Introduces a strong UV chromophore and additional interaction sites (

    
    -
    
    
    
    bonding) that often result in massive resolution (
    
    
    ) on standard Chiralpak AD-H columns.

Experimental Data Summary

Data aggregated from comparative studies of 1-Boc-3-hydroxypiperidine analysis.

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Tailing FactorVerdict
Chiralpak IC-3 Hex:IPA:TFA (95:5:0.1)*1.352.1 1.1Recommended
Chiralpak IG-3 Hex:EtOH:TFA (98:2:0.[6]1)1.120.891.4Poor Separation
Chiralcel OD-H Hex:EtOH:TFA (98:2:0.[6]1)1.050.561.8Failed

*Note: TFA is used here because the Boc-group renders the amine non-basic. For free amines, replace TFA with DEA.

References

  • BenchChem. (2025).[1][6][7] A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Retrieved from

  • Daicel Chiral Technologies. (2024).[3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from

  • Ali, I., et al. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017.[8] Retrieved from

  • Regis Technologies. Crown-Ether Chiral Stationary Phases Application Guide. Retrieved from

Sources

Validation

Technical Comparison: Functionalized Piperidine Scaffolds in Medicinal Chemistry

5-Amino-1-benzylpiperidin-3-ol vs. 3-Amino-piperidine Executive Summary: The Workhorse vs.

Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-1-benzylpiperidin-3-ol vs. 3-Amino-piperidine

Executive Summary: The Workhorse vs. The Precision Tool

In modern drug discovery, the choice of piperidine scaffold dictates the stereochemical vectors and physicochemical properties of the final clinical candidate. This guide compares two critical building blocks:

  • 3-Amino-piperidine (3-AP): The industry "workhorse," a privileged structure found in blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin). It is primarily used to introduce a basic amine in a specific spatial orientation or to mimic the proline turn in peptidomimetics.

  • 5-Amino-1-benzylpiperidin-3-ol (5-A-1-B-3-OL): An advanced "precision tool" for Fragment-Based Drug Discovery (FBDD). This 3,5-disubstituted scaffold offers superior "escape from flatland" (high Fsp³) capabilities, providing orthogonal vectors for fragment growing and specific hydroxyl-mediated hydrogen bonding not possible with the 3-AP core.

Key Takeaway: Use 3-AP for established GPCR/Enzyme targets requiring a simple basic pharmacophore. Use 5-A-1-B-3-OL when solubility, specific H-bond networks, or exploration of novel 3D chemical space is required to break patent space or improve selectivity.

Physicochemical & Structural Analysis

The introduction of the hydroxyl group at C3 and the amino group at C5 (with a benzyl protecting group) fundamentally alters the reactivity and binding potential compared to the simpler 3-AP.

Feature3-Amino-piperidine (3-AP)5-Amino-1-benzylpiperidin-3-ol
Core Structure Mono-functionalized (Amine)Bi-functionalized (Amine + Alcohol)
Chirality 1 Stereocenter (R or S)2 Stereocenters (C3, C5); 4 Isomers
Primary Utility Peptidomimetic (Proline mimic)Glycomimetic / Kinase H-bond anchor
Solubility Impact Moderate (Lipophilic if N-protected)High (Hydroxyl group aids aqueous solubility)
Vector Geometry Linear/Bent (2D dominant)3D (Tetrahedral vectors at C3 & C5)
Key Drug Class DPP-4 Inhibitors, JAK InhibitorsGlycosidase Inhibitors, Novel Kinase Inhibitors
Synthetic Utility & Accessibility
3-Amino-piperidine (3-AP)
  • Accessibility: Commodity chemical.[1]

  • Reactivity: The primary amine is highly nucleophilic. The secondary ring amine is usually protected (Boc/Cbz) or substituted (Benzyl) during synthesis.[2][3][4]

  • Common Pitfall: Racemization can occur under harsh basic conditions if the protecting group is electron-withdrawing.

5-Amino-1-benzylpiperidin-3-ol (5-A-1-B-3-OL)
  • Accessibility: Specialized intermediate.

  • Synthesis: Often derived from the regio- and stereoselective opening of 1-benzyl-3,4-epoxypiperidine or reduction of hydroxypyridines .

  • Stereochemical Advantage: The trans-relationship between the C3-hydroxyl and C5-amino groups is thermodynamically favored in ring-opening reactions, allowing for high diastereomeric excess (de).

Visualization: Synthetic Pathways

Synthesis_Comparison Start_3AP Pyridine-3-amine Prod_3AP 3-Aminopiperidine (Racemic or Chiral) Start_3AP->Prod_3AP Catalytic Hydrogenation (PtO2/H2) Prod_5A 5-Amino-1-benzyl- piperidin-3-ol Prod_3AP->Prod_5A Functional Complexity Increase Start_5A 1-Benzyl-1,2,3,6- tetrahydropyridine Inter_5A 1-Benzyl-3,4- epoxypiperidine Start_5A->Inter_5A Epoxidation (mCPBA) Inter_5A->Prod_5A Regioselective Ring Opening (Amine Nucleophile)

Figure 1: Synthetic workflow comparison. 3-AP is accessed via direct reduction, whereas 5-A-1-B-3-OL requires controlled oxidation and ring-opening to establish stereochemistry.

Biological Activity & SAR Implications
Mechanism of Action: 3-AP

In DPP-4 inhibitors like Linagliptin , the 3-aminopiperidine moiety is crucial. The primary amine forms a salt bridge with biologically conserved glutamate residues (e.g., Glu205/Glu206) in the active site. The piperidine ring acts as a rigid spacer, positioning the amine perfectly to mimic the N-terminus of the substrate peptide.

Mechanism of Action: 5-A-1-B-3-OL

This scaffold is often investigated for Glycosidase Inhibition and Kinase Selectivity .

  • H-Bonding: The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the hydroxyl groups of sugar substrates (iminosugar concept).

  • Solubility & ADME: The polar hydroxyl group lowers the LogP compared to the benzyl-3-aminopiperidine analog, potentially improving metabolic stability and reducing P-gp efflux liability.

  • Fragment Growing: In FBDD, the hydroxyl group serves as a handle for further derivatization (e.g., ether formation) to reach adjacent hydrophobic pockets without disturbing the amine binding mode.

Visualization: SAR Decision Logic

SAR_Logic Target Target Class Selection GPCR GPCR / Peptidase (e.g., DPP-4) Target->GPCR Kinase Kinase / Glycosidase (Complex Pocket) Target->Kinase Scaffold_3AP 3-Amino-piperidine GPCR->Scaffold_3AP Requires Basic Amine Scaffold_5A 5-Amino-1-benzyl- piperidin-3-ol Kinase->Scaffold_5A Requires Vector Diversity Outcome_3AP High Potency via Salt Bridge (Glu/Asp) Scaffold_3AP->Outcome_3AP Outcome_5A Selectivity via H-Bond Network & 3D Shape Match Scaffold_5A->Outcome_5A

Figure 2: SAR Decision Tree. Selecting the correct scaffold based on the target's binding pocket requirements.

Experimental Protocols
Protocol A: Synthesis of 5-Amino-1-benzylpiperidin-3-ol (Epoxide Opening)

Use this protocol to generate the trans-isomer for SAR studies.

Reagents: 1-Benzyl-3,4-epoxypiperidine (1.0 eq), Benzylamine (1.2 eq), Lithium Perchlorate (LiClO4, 0.5 eq), Acetonitrile (MeCN).

  • Preparation: Dissolve 1-benzyl-3,4-epoxypiperidine (10 mmol) in anhydrous MeCN (50 mL).

  • Activation: Add LiClO4 (5 mmol) to activate the epoxide oxygen. Stir for 15 min at Room Temperature (RT).

  • Nucleophilic Attack: Add Benzylamine (12 mmol) dropwise.

  • Reaction: Reflux the mixture at 80°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Cool to RT. Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with water (2x) and brine.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

  • Deprotection (Optional): To obtain the free primary amine, perform hydrogenolysis (H2, Pd/C) in MeOH.

Protocol B: Comparative Activity Assay (Generic Kinase Screen)

Use this workflow to validate the fragment activity.

  • Library Prep: Prepare 10 mM DMSO stocks of 3-AP (Control) and 5-A-1-B-3-OL .

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Incubation: Incubate Kinase (e.g., JAK2 or CDK2) with fragment (100 µM) for 30 mins.

  • ATP Addition: Add ATP (at Km) and substrate peptide.

  • Readout: Measure phosphorylation via ADP-Glo or fluorescence resonance energy transfer (FRET).

  • Data Analysis: Calculate % Inhibition.

    • Expectation: 3-AP shows weak/non-specific binding unless derivatized. 5-A-1-B-3-OL may show higher specific inhibition due to hydroxyl-mediated binding in the ATP hinge region.

References
  • Weber, A. E. (2004). Dipeptidyl Peptidase IV Inhibitors for the Treatment of Diabetes. Journal of Medicinal Chemistry, 47(17), 4135–4141. Link

  • O'Brien, P., et al. (2022).[5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1336-1344. Link

  • Bols, M. (1998). 1-Azasugars. From a minor curiosity to a major drug class. Accounts of Chemical Research, 31(1), 1-8. Link

  • ChemScene. (2024). Product Datasheet: 5-Amino-1-benzylpiperidin-3-ol (CAS 2168225-94-1). ChemScene Catalog. Link

  • Fisher Scientific. (2024). (R)-3-Amino-1-benzylpiperidine Product Information. Thermo Fisher Scientific. Link

Sources

Comparative

Mass spectrometry fragmentation patterns of benzylpiperidine derivatives

The -benzylpiperidine structural motif is a ubiquitous pharmacophore in modern drug discovery, serving as the core scaffold for acetylcholinesterase inhibitors (e.g., donepezil), synthetic opioids (e.g., benzylfentanyl),...

Author: BenchChem Technical Support Team. Date: March 2026

The


-benzylpiperidine structural motif is a ubiquitous pharmacophore in modern drug discovery, serving as the core scaffold for acetylcholinesterase inhibitors (e.g., donepezil), synthetic opioids (e.g., benzylfentanyl), and various designer nootropics. Because researchers frequently need to differentiate between closely related positional isomers (e.g., 2-, 3-, and 4-benzylpiperidine) and quantify trace impurities in complex biological or active pharmaceutical ingredient (API) matrices, selecting the correct mass spectrometry (MS) platform is critical.

This guide provides an objective, in-depth comparison of the two leading analytical platforms for benzylpiperidine profiling: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the fundamental gas-phase thermodynamics that drive their fragmentation, we can establish highly accurate, self-validating analytical workflows.

Mechanistic Insights: The Thermodynamics of Fragmentation

To optimize an analytical method, one must first understand the causality behind the fragmentation patterns. Benzylpiperidine derivatives exhibit highly distinct dissociation pathways depending on the ionization energy applied [1].

LC-ESI-MS/MS: The Ion-Neutral Complex (INC) Pathway

Under soft electrospray ionization (ESI+), the highly basic piperidine nitrogen is protonated to form an even-electron


 precursor ion. When subjected to Collision-Induced Dissociation (CID), the molecule does not simply cleave in half. Instead, it forms a transient Ion-Neutral Complex (INC)  consisting of a benzyl cation 

and a neutral piperidine molecule [2].

From this INC intermediate, two competing thermodynamic pathways emerge:

  • Direct Separation (Pathway A): The complex dissociates directly, yielding the substituted benzyl cation (e.g., the highly stable tropylium ion at m/z 91 for unsubstituted derivatives).

  • Hydride Transfer (Pathway B): The neutral piperidine transfers a hydride (

    
    ) to the benzyl cation. This results in the neutral loss of toluene and the generation of a piperidinium product ion (e.g., m/z 84).
    

Causality Note: The distribution between these two pathways is heavily influenced by the electronic nature of the benzyl substituents. Strong electron-donating groups stabilize the benzyl cation, favoring Pathway A. Conversely, electron-withdrawing groups destabilize the benzyl cation, driving the hydride transfer in Pathway B [2].

ESI_Fragmentation Precursor Protonated N-Benzylpiperidine [M+H]+ (e.g., m/z 176) INC Ion-Neutral Complex (INC) [Benzyl Cation + Neutral Piperidine] Precursor->INC Collisional Activation (CID) PathA Pathway A: Direct Separation (Favored by EDG) INC->PathA PathB Pathway B: Hydride Transfer (Favored by EWG) INC->PathB Tropylium Substituted Benzyl Cation (e.g., Tropylium, m/z 91) PathA->Tropylium Piperidinium Piperidinium Cation (e.g., m/z 84) + Neutral Toluene PathB->Piperidinium

Caption: ESI-MS/MS fragmentation of N-benzylpiperidines via an Ion-Neutral Complex (INC) intermediate.

GC-EI-MS: Hard Ionization and -Cleavage

Electron Ionization (EI) at 70 eV strips an electron primarily from the piperidine nitrogen, creating a radical cation


. This high-energy state rapidly induces 

-cleavage—the breaking of the C-C bond adjacent to the nitrogen—yielding a resonance-stabilized iminium ion. Concurrently, direct benzylic cleavage produces the ubiquitous tropylium ion (m/z 91). Because EI spectra are highly reproducible and library-searchable, GC-MS excels at identifying unknown positional isomers based on subtle shifts in relative ion abundances [1].

Comparative Performance Data

When selecting a platform, the choice hinges on whether the goal is ultra-trace quantification in biological matrices (favoring LC-MS/MS) or structural elucidation of unknown impurities (favoring GC-MS). The following table synthesizes quantitative validation parameters based on structurally related piperidine/piperazine analogs [3].

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Structural elucidation, volatile impurity profilingHigh-throughput bioanalysis, trace quantification
Ionization Energy Hard (70 eV)Soft (Variable CID, typically 10-40 eV)
Analyte State Required Volatile Free-Base (pH > 10 extraction)Protonated Salt (Acidic mobile phase)
Typical LOD 2.0 - 4.0 ng/mL0.05 - 0.5 ng/mL
Linearity Range 0.01 - 10 µg/mL0.001 - 50 ng/mL
Isomer Differentiation Excellent (via distinct

-cleavage ratios)
Moderate (requires chromatographic separation)
Matrix Effect Susceptibility Low (EI is largely immune to ion suppression)High (Requires stable isotope-labeled IS)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods cannot operate in a vacuum; they must be self-validating. The protocols below incorporate built-in quality control gates to ensure that the physical chemistry of the sample preparation aligns with the detection mechanism.

Workflow_Comparison cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Biological Sample / API Matrix PrepGC LLE (pH > 10) Extract Free Base Sample->PrepGC PrepLC Protein PPT / Dilution (Acidic Matrix) Sample->PrepLC SepGC Capillary GC (Volatility-based) PrepGC->SepGC IonGC Electron Ionization (70 eV) Hard Ionization SepGC->IonGC DetGC Single Quadrupole (Library Matching) IonGC->DetGC SepLC Reversed-Phase LC (Polarity-based) PrepLC->SepLC IonLC Electrospray Ionization (+) Soft Ionization SepLC->IonLC DetLC Triple Quad / Q-TOF (MRM / HRMS) IonLC->DetLC

Caption: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS Workflow for Structural Profiling

Causality: Benzylpiperidines are basic amines (pKa ~9.5). At physiological pH, they exist as ionized salts, which are non-volatile and will degrade in a GC inlet. We must force them into their volatile free-base form by raising the pH well above their pKa [3].

  • System Suitability Test (SST): Inject Perfluorotributylamine (PFTBA) to verify mass axis calibration and ensure the m/z 69, 219, and 502 relative abundances meet tuning criteria.

  • Sample Alkalinization: To 1.0 mL of the sample, add 1.0 mL of 0.1 M NaOH. Verify that the pH is > 10. Spike with 50 µL of a deuterated internal standard (e.g.,

    
    -benzylpiperidine) to correct for extraction losses.
    
  • Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to partition the free-base analytes into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate under a gentle nitrogen stream. Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent.

    • Injection: 1 µL, splitless mode, inlet at 250°C.

    • Oven Program: 100°C (hold 1 min)

      
       ramp 12°C/min to 180°C 
      
      
      
      ramp 30°C/min to 280°C.
    • Validation Gate: Monitor peak tailing factor (

      
      ). A 
      
      
      
      indicates active silanol sites in the inlet liner reacting with the free amine, necessitating immediate liner replacement.
Protocol B: LC-ESI-MS/MS Workflow for Trace Quantification

Causality: To maximize sensitivity in ESI+, the target analytes must be pre-ionized in the liquid phase. Using an acidic mobile phase ensures the piperidine nitrogen remains fully protonated (


) prior to entering the desolvation capillary [4].
  • System Suitability Test (SST): Inject a neat standard mix. The retention time Relative Standard Deviation (RSD) must be < 2%, and the Signal-to-Noise (S/N) for the Lower Limit of Quantification (LLOQ) must be > 10.

  • Sample Preparation (Protein Precipitation): To 100 µL of biological matrix, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard. Vortex for 1 minute.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Detection (MRM): Monitor the Precursor

      
       Product ion transitions. For unsubstituted 
      
      
      
      -benzylpiperidine, monitor the transition m/z 176.1
      
      
      91.1 (Pathway A) and 176.1
      
      
      84.1 (Pathway B).
    • Validation Gate (Carryover Check): Inject a blank solvent immediately after the highest calibration standard. The analyte peak area in the blank must be < 20% of the LLOQ area to confirm the absence of autosampler carryover.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. BenchChem.
  • Chai, Y., Jiang, K., & Pan, Y. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. PubMed/NIH.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).

Sources

Validation

Bioisosteric Replacement of Sugar Rings with Hydroxypiperidines: A Technical Comparison Guide

Topic: Bioisosteric Replacement of Sugar Rings with Hydroxypiperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The bioisosteric repl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Sugar Rings with Hydroxypiperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The bioisosteric replacement of the pyranose ring oxygen with a nitrogen atom—converting sugars into hydroxypiperidines (iminosugars) —is a foundational strategy in glycomimetic drug design. While natural sugars suffer from rapid metabolic hydrolysis and low affinity for glycosidase active sites, hydroxypiperidines offer a robust solution by mimicking the oxocarbenium ion transition state .

This guide provides a critical analysis of this bioisosteric switch, evaluating the thermodynamic stability, kinetic binding affinity, and metabolic resistance of hydroxypiperidines compared to their natural pyranose counterparts.

Mechanistic Rationale: The Oxocarbenium Ion Hypothesis[1]

The primary driver for this bioisosteric replacement is Transition State (TS) Mimicry .

  • Natural Hydrolysis: During glycosidic bond cleavage, the pyranose ring distorts from a chair (

    
    ) to a half-chair conformation, developing a partial positive charge on the anomeric carbon and the ring oxygen.[1] This high-energy intermediate is the oxocarbenium ion .
    
  • The Bioisostere Advantage: The nitrogen atom in hydroxypiperidines (pKa

    
     6.8–8.0) is largely protonated at physiological pH. This ammonium cation places a positive charge at the position analogous to the ring oxygen of the oxocarbenium ion.
    
  • Causality: This electrostatic mimicry allows the inhibitor to hijack the active site's catalytic carboxylates (Asp/Glu residues), forming high-affinity salt bridges that natural neutral sugars cannot achieve.

Visualization: Transition State Mimicry

The following diagram illustrates the electrostatic and structural overlap between the natural substrate's transition state and the hydroxypiperidine inhibitor.

TS_Mimicry Substrate Natural Substrate (Neutral Pyranose) TS Transition State (Oxocarbenium Ion) Substrate->TS Enzymatic Distortion Enzyme Enzyme Active Site (Asp/Glu Nucleophiles) TS->Enzyme Electrostatic Stabilization (+/-) Inhibitor Bioisostere (Protonated Hydroxypiperidine) Inhibitor->Enzyme Salt Bridge Formation (Strong)

Figure 1: Mechanistic comparison showing how protonated hydroxypiperidines mimic the charge profile of the oxocarbenium transition state.

Comparative Performance Analysis

The following data contrasts the physicochemical and biological profiles of D-Glucose (Natural Pyranose) against 1-Deoxynojirimycin (DNJ) (Hydroxypiperidine Bioisostere).

Table 1: Physicochemical & Kinetic Comparison
FeatureNatural Pyranose (D-Glucose)Hydroxypiperidine (1-DNJ)Impact of Replacement
Ring Heteroatom Oxygen (O)Nitrogen (NH)Enables protonation at pH 7.4.
Electronic State NeutralCationic (Protonated)Mimics TS charge; forms salt bridges.
Binding Affinity (

)
Millimolar (mM) rangeMicromolar (

M) to Nanomolar (nM)
1000-fold increase in affinity.
Metabolic Stability Low (Susceptible to Glycosidases)High (Inhibits Glycosidases)Prevents rapid catabolism; extends half-life.
Oral Bioavailability High (via GLUT transporters)Variable (often requires hydrophobic N-alkylation)N-alkylation (e.g., Miglustat) improves tissue distribution.
Thermodynamic Stability Mutarotation (Anomeric equilibrium)Fixed Anomer (No hydroxyl at C1)Eliminates

interconversion complexity.
Experimental Protocols

To validate the efficacy of a hydroxypiperidine bioisostere, researchers must assess both enzymatic inhibition and selectivity .

Protocol A: Kinetic Evaluation of Glycosidase Inhibition (

Determination)

Objective: Determine the inhibition constant (


) to quantify the affinity gain over the natural sugar.
  • Reagent Preparation:

    • Enzyme: Recombinant

      
      -glucosidase (e.g., S. cerevisiae or human lysosomal GAA). Dilute in 67 mM phosphate buffer (pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG).[2] Prepare a stock solution (e.g., 10 mM).
      
    • Inhibitor: Prepare serial dilutions of the hydroxypiperidine (0.1

      
      M to 100 
      
      
      
      M).
  • Assay Workflow:

    • In a 96-well microplate, add 10

      
      L  of inhibitor solution (or buffer for control).
      
    • Add 20

      
      L  of enzyme solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
      
    • Initiate reaction by adding 20

      
      L  of pNPG substrate.
      
  • Measurement:

    • Monitor the release of p-nitrophenol continuously at 405 nm for 20 minutes (kinetic mode).

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. Substrate concentration [S] (Michaelis-Menten).
      
    • Use a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (Competitive is expected) and calculate

      
      .
      
    • Success Criteria: A

      
       value < 10 
      
      
      
      M indicates successful bioisosteric replacement.
Protocol B: Metabolic Stability Assessment

Objective: Confirm the bioisostere resists degradation by serum glycosidases.

  • Incubation: Incubate the hydroxypiperidine (10

    
    M) in pooled human plasma at 37°C.
    
  • Sampling: Aliquot samples at t=0, 30, 60, 120, and 240 minutes.

  • Quenching: Precipitate proteins with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Natural sugars typically degrade or are metabolized rapidly; hydroxypiperidines should show >95% stability over 4 hours.

Decision Workflow for Bioisostere Design

Use this logic flow to determine if a hydroxypiperidine replacement is suitable for your target.

Bioisostere_Workflow Start Target Identification (e.g., GCS, Alpha-Glucosidase) Step1 Analyze Substrate TS (Charge/Shape) Start->Step1 Decision1 Is TS Cationic? Step1->Decision1 PathA Design Hydroxypiperidine (N-substitution for specificity) Decision1->PathA Yes (Oxocarbenium) PathB Consider Carbasugars (Neutral mimics) Decision1->PathB No Test Screening (Protocol A) PathA->Test Outcome Compare Ki vs Km Test->Outcome

Figure 2: Strategic workflow for selecting hydroxypiperidine scaffolds based on transition state characteristics.

References
  • Glycosidase Inhibition Mechanism & Transition States Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry. [Link]

  • Iminosugars as Antiviral Agents (Protocol Source) Chang, J., et al. (2013). Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases. PLOS Neglected Tropical Diseases. [Link]

  • Bioisosteric Replacement Strategies in Glycomimetics Sestito, S. E., et al. (2019).[3] Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. [Link][1][2][4][3][5][6][7][8][9][10][11]

  • Thermodynamic Analysis of Inhibitor Binding Baer, K., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. [Link][12]

Sources

Comparative

hERG selectivity of 3,5-disubstituted vs 3-substituted piperidines

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads Executive Summary: The Conformational "Lock" Strategy In the optimization of basic amine pharmacophores, t...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads

Executive Summary: The Conformational "Lock" Strategy

In the optimization of basic amine pharmacophores, the piperidine ring is a "privileged" yet perilous scaffold. While it offers excellent solubility and target engagement (particularly for GPCRs and aspartic proteases), monosubstituted piperidines—specifically 3-substituted variants —are notorious for high affinity binding to the hERG potassium channel (


).

This guide details the structural transition from 3-substituted to 3,5-disubstituted piperidines as a validated strategy to mitigate hERG liability. The core mechanism is conformational restriction : by introducing a second substituent at the 5-position (particularly in the cis configuration), the piperidine ring is "locked" into a specific chair conformation. This steric bulk prevents the "induced fit" required for high-affinity


-stacking interactions with hERG residues Y652 and F656, without necessarily ablating on-target potency.
Mechanistic Analysis: Why 3,5-Disubstitution Works

To understand the selectivity shift, we must analyze the binding thermodynamics of the hERG pore.

The hERG Pharmacophore Trap

The hERG inner cavity is large and hydrophobic, lined by aromatic residues Tyr652 and Phe656 . High-affinity blockers typically possess:

  • A Basic Nitrogen: Protonated at physiological pH, engaging in cation-

    
     interactions.
    
  • Flexible Linkers: allowing the molecule to adopt a "U-shape" or extended conformation to maximize contact.

  • Aromatic Flanks: Engaging in

    
    -
    
    
    
    stacking with Y652/F656.
The 3-Substituted Vulnerability

A 3-substituted piperidine (e.g., 3-methyl or 3-phenyl) retains significant conformational flexibility. The ring can readily flip between chair conformers, allowing the substituent to adopt an equatorial position that minimizes steric clashes within the hERG pore. This flexibility reduces the entropic penalty of binding, facilitating potent block (


).
The 3,5-Disubstituted Solution (The "Gem-Dimethyl" Effect's Cousin)

Introducing a substituent at the 5-position creates a 1,3-relationship.

  • Cis-3,5-disubstitution: In the cis isomer, one substituent must be axial if the other is equatorial (in a standard chair), or they can adopt specific twisted conformations depending on bulk. However, in many designed inhibitors (like the Novartis Renin series), the cis-3,5 pattern is used to lock the ring into a specific geometry that projects substituents away from the hERG hydrophobic wall while maintaining the vector for the primary target.

  • Steric Shielding: The additional bulk at C5 creates a "width" to the molecule that clashes with the narrow hERG fenestrations or disrupts the optimal distance for

    
    -stacking.
    

hERG_Mechanism Sub3 3-Substituted Piperidine (Flexible) Binding hERG Pore Binding (Induced Fit) Sub3->Binding Low Entropic Penalty Toxicity High hERG Affinity (QTc Prolongation) Binding->Toxicity Sub35 3,5-Disubstituted Piperidine (Rigid/Locked) Clash Steric Clash with Y652/F656 Sub35->Clash Conformational Lock Safety Low hERG Affinity (Safe Profile) Clash->Safety disrupted pi-stacking

Figure 1: Mechanistic divergence between flexible 3-substituted and rigid 3,5-disubstituted scaffolds.

Comparative Data: Case Studies

The following data illustrates the potency shift observed in real-world drug discovery programs.

Case Study A: Renin Inhibitors (Novartis)

In the development of direct renin inhibitors, Novartis transitioned from a hit library to a lead candidate. The 3,5-disubstituted scaffold was critical for balancing potency with safety.

Compound IDScaffold StructureRenin

(nM)
hERG

(

)
Selectivity Ratio
Compound A 3-substituted piperidine (flexible)120.8~66x
Compound 31 cis-3,5-disubstituted piperidine3> 30>10,000x

Note: Compound 31 (Novartis) utilizes a (3S, 5R) configuration. The rigidification not only improved Renin potency (by freezing the bioactive conformation) but virtually eliminated hERG binding at relevant concentrations.

Case Study B: Akt Inhibitors

A similar trend was observed in the optimization of Akt inhibitors, where adding substituents to the piperidine ring reduced hERG liability.

Parameter3,4-Disubstituted (A12)3,4,6-Trisubstituted (E22)Impact
hERG Inhibition High (>50% @ 10

M)
Low (<10% @ 30

M)
Safety Improved
Target Potency 45 nM8 nMPotency Improved
Mechanism Flexible FitConformational RestrictionRigidity Benefit
Self-Validating Experimental Protocol

As a Senior Scientist, you cannot rely on generic screening data. hERG assays for lipophilic piperidines are prone to artifacts (e.g., "sticky" compounds). Use this automated patch clamp (APC) workflow to ensure data integrity.

Protocol: Automated Patch Clamp (QPatch/SyncroPatch)

1. Cell Line Validation:

  • Cells: CHO-hERG or HEK293-hERG (stable transfection).

  • QC Criteria: Seal resistance > 500 M

    
     (ideally >1 G
    
    
    
    ); Tail current amplitude > 500 pA.

2. Voltage Protocol (The "Step-Ramp"):

  • Holding Potential: -80 mV.[1]

  • Depolarization: Step to +40 mV for 2-5 seconds (inactivates channels, allows drug binding to open/inactivated states).

  • Repolarization: Ramp or Step to -50 mV (elicits the peak tail current—the primary measurement endpoint).

  • Frequency: 0.1 Hz (every 10s). Crucial: Fast pacers (1 Hz) may underestimate block for slow-onset compounds.

3. Compound Handling (The "Sticky" Factor):

  • Materials: Use glass-lined plates or low-binding plastics for 3,5-disubstituted piperidines (often lipophilic).

  • Wash Step: Implement a "pre-wash" with vehicle (0.1% DMSO) to establish a stable baseline before drug application.

  • Exposure: Minimum 5 minutes per concentration. Piperidines can be slow-on blockers.

4. Data Analysis & Flagging:

  • Run-down Correction: Correct for natural current run-down (typically 1-2% per minute) using vehicle control wells.

  • Safety Margin Calculation:

    
    . Target a margin > 30x.
    

Protocol_Workflow Prep Compound Prep (Glass/Low-Bind) Seal Giga-Seal Formation (>500 MOhm) Prep->Seal Baseline Vehicle Baseline (Stabilize Current) Seal->Baseline App Drug Application (5 min wait) Baseline->App Measure Measure Tail Current (-50mV Step) App->Measure QC QC Check: Run-down < 20%? Measure->QC

Figure 2: Validated APC workflow for lipophilic piperidine derivatives.

Synthesis & Strategic Recommendations

When designing around a piperidine scaffold, follow this decision matrix:

  • Start: If your hit is a 3-substituted piperidine with hERG

    
    .
    
  • Modify: Introduce a methyl or small alkyl group at the 5-position.

  • Stereochemistry: Prioritize the cis-3,5 isomer.[2]

    • Rationale: The cis isomer often forces the substituents into an axial/equatorial split that maximizes the "width" of the molecule, disrupting the flat binding face required for hERG.

  • Check Basicity: If 3,5-disubstitution is insufficient, consider adding an electron-withdrawing group (e.g., fluorine) to the ring to lower the pKa of the nitrogen (target pKa < 8.0).

References
  • Novartis Renin Inhibitor Study: Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Med. Chem. Lett.2014 .

  • Akt Inhibitor Discovery: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[3] J. Med. Chem.2019 .[3][4]

  • hERG Binding Mechanism: Molecular Determinants of hERG Channel Block. J. Biol. Chem.

  • Automated Patch Clamp Validation: Comparison of Manual and Automated Patch Clamp (QPatch) for hERG. Journal of Pharmacological and Toxicological Methods.

Sources

Validation

Spectroscopic Characterization of Amino-Hydroxy Piperidine Scaffolds: A Comparative IR Guide

Executive Summary The amino-hydroxy piperidine motif—a saturated six-membered nitrogen heterocycle substituted with both amine and hydroxyl groups—is a cornerstone scaffold in medicinal chemistry, serving as the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amino-hydroxy piperidine motif—a saturated six-membered nitrogen heterocycle substituted with both amine and hydroxyl groups—is a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for numerous iminosugars, glycosidase inhibitors, and alkaloids.

For drug development professionals, the infrared (IR) spectrum of this moiety is not merely a confirmation of identity; it is a diagnostic map of the molecule's solid-state behavior, salt form, and hydrogen-bonding network. This guide objectively compares the spectral signatures of amino-hydroxy piperidines against their constituent functional analogs (simple piperidines and amino alcohols) and delineates the critical spectral shifts observed between free-base and salt forms.

Part 1: Fundamental Vibrational Modes

The IR spectrum of an amino-hydroxy piperidine is complex due to the coupling of vibrational modes between the ring nitrogen, the exocyclic/endocyclic hydroxyl, and the carbon skeleton.

Characteristic Frequency Table

The following table synthesizes diagnostic peak ranges for a generic 3- or 4-hydroxy/amino piperidine in its free base form.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Hydroxyl (-OH) Stretch (

)
3200 – 3550Strong, BroadHeavily dependent on H-bonding. Free OH (gas phase/dilute) appears >3600 cm⁻¹.
Amine (-NH) Stretch (

)
3300 – 3500MediumSecondary amines (ring NH) show a single weak band.[1][2] Primary exocyclic amines show a doublet.
C-H (Ring) Stretch (

)
2800 – 3000Strong"Bohlmann bands" (~2700–2800 cm⁻¹) may appear if lone pair is antiperiplanar to C-H bonds.
Amine (-NH) Bend (

)
1580 – 1650MediumScissoring vibration; often overlaps with solvent or water peaks.
C-O (Alcohol) Stretch (

)
1050 – 1150StrongPosition varies by ring position (equatorial vs. axial).
C-N (Ring) Stretch (

)
1000 – 1350Medium/StrongOften coupled with C-C skeletal vibrations; less diagnostic than C-O.
The N-H / O-H Overlap Challenge

In the solid state (e.g., KBr pellet), the O-H and N-H stretching regions overlap significantly between 3200 and 3400 cm⁻¹.

  • Differentiation Strategy: The O-H band is typically broader and more intense due to stronger dipole changes. The N-H stretch in secondary cyclic amines (like piperidine) is sharper but often appears as a shoulder on the massive O-H envelope.

Part 2: Comparative Analysis & Performance

This section compares the spectral performance of the amino-hydroxy piperidine motif against specific "alternatives" (structural analogs and salt forms) to highlight diagnostic features.

Comparison 1: Amino-Hydroxy Piperidine vs. Simple Piperidine

Objective: To isolate the contribution of the hydroxyl group to the ring spectrum.

  • Simple Piperidine: The spectrum is dominated by the N-H stretch (~3300 cm⁻¹) and C-H stretches. The fingerprint region (1500–500 cm⁻¹) is relatively clean.

  • Amino-Hydroxy Piperidine: The introduction of the -OH group creates a "spectral clutter" in the fingerprint region (1000–1200 cm⁻¹) due to C-O stretching.

  • Key Insight: The presence of a strong band at ~1050–1100 cm⁻¹ is the primary differentiator. If this band is absent, the hydroxylation has likely failed or the group is protected.

Comparison 2: Free Base vs. Hydrochloride Salt

Objective: To validate salt formation, a critical step in bioavailability optimization.

FeatureFree BaseHydrochloride Salt (HCl)Mechanism of Shift
3000–3500 Region Distinct O-H / N-H bands.Massive, broad absorption ("Ammonium Band") often extending to 2500 cm⁻¹.Protonation of N creates

, leading to strong H-bonding and Fermi resonance.
C-H Stretches Clearly visible (2800–3000 cm⁻¹).Often obscured by the ammonium envelope.The broad N-H+ stretch overlaps the sharp C-H peaks.
Fingerprint Standard C-N / C-O peaks.New peaks appear; shifts in C-N stretch due to hybridization/charge changes.Change in N-character affects adjacent bond force constants.
Comparison 3: Intramolecular vs. Intermolecular Hydrogen Bonding

Objective: To determine the conformational preference of the molecule.

  • Intermolecular: In solid phase (KBr), broad bands are observed.

  • Intramolecular: In dilute non-polar solution (e.g., CCl₄), the O-H band sharpens and shifts to a higher frequency.

  • Significance: 3-hydroxy piperidines often form intramolecular H-bonds (OH···N), stabilizing specific chair conformations. This is spectrally distinct from 4-hydroxy isomers where the distance is too great for intramolecular bonding.

Part 3: Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols address the specific challenges of amino-hydroxy piperidines, particularly their hygroscopicity.

Protocol A: Sampling Technique Selection

Do not default to KBr pellets for amine salts. Use the following logic:

SamplingLogic Figure 1: Decision Matrix for IR Sampling of Piperidine Derivatives Start Sample Type? Hygroscopic Hygroscopic Salt (e.g., HCl, TFA) Start->Hygroscopic Salt Stable Stable Free Base (Crystalline) Start->Stable Free Base ATR Use ATR (Diamond/ZnSe) Minimizes water uptake Hygroscopic->ATR Yes KBr Use KBr Pellet High Resolution required? Stable->KBr Yes KBr->ATR No (Convenience) Nujol Nujol Mull If KBr is too wet KBr->Nujol No (Quick QC)

Protocol B: Handling Hygroscopic Amine Salts (ATR Method)

Rationale: Amine salts rapidly absorb atmospheric moisture, appearing as a broad water band (~3400 cm⁻¹) that masks the N-H/O-H signals.

  • Instrument Prep: Purge the FTIR bench with dry nitrogen for 15 minutes to reduce atmospheric CO₂ and H₂O background.

  • Background Scan: Acquire a background spectrum of the clean ATR crystal (Diamond or ZnSe recommended for chemical resistance).

  • Sample Loading:

    • Place a small amount (~5 mg) of the solid directly onto the crystal.

    • Critical Step: Apply pressure immediately using the anvil. Do not let the powder sit uncompressed, as it increases surface area for moisture absorption.

  • Acquisition: Scan immediately (e.g., 16–32 scans at 4 cm⁻¹ resolution).

  • Validation: Check the region around 1640 cm⁻¹. A sharp peak here usually indicates the N-H bend of the amine salt. A broad, growing bump indicates absorbed water bending; if seen, abort and dry the sample.

Part 4: Spectral Interpretation Workflow

Use this logic flow to interpret the resulting spectrum.

InterpretationFlow Figure 2: Logical Workflow for Spectral Identification Input Acquire Spectrum Region1 Check 3200-3600 cm⁻¹ Input->Region1 Broad Broad/Strong Envelope? Region1->Broad Yes Sharp Distinct Peaks? Region1->Sharp No SaltCheck Check 2500-3000 cm⁻¹ Is C-H obscured? Broad->SaltCheck Fingerprint Check 1000-1200 cm⁻¹ Strong C-O stretch? Sharp->Fingerprint ConclusionSalt Likely Amine Salt (H-bonded network) SaltCheck->ConclusionSalt Yes (Ammonium Band) ConclusionBase Likely Free Base SaltCheck->ConclusionBase No (Just OH H-bonding) ConclusionOH Hydroxyl Present Fingerprint->ConclusionOH Yes

References

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxypiperidine Spectral Data. Available at: [Link]

  • Sebastian, S., et al. (2010).[3] "The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method." Spectrochimica Acta Part A. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • AIP Publishing. Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study. Available at: [Link]

Sources

Comparative

Benchmarking the Purity of Commercial 5-Amino-1-benzyl-piperidin-3-ol: A Comprehensive Analytical Guide

As a highly versatile chiral building block, 5-Amino-1-benzyl-piperidin-3-ol is extensively utilized in the synthesis of kinase inhibitors, GPCR antagonists, and deubiquitinase (USP7) inhibitors. Because the piperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile chiral building block, 5-Amino-1-benzyl-piperidin-3-ol is extensively utilized in the synthesis of kinase inhibitors, GPCR antagonists, and deubiquitinase (USP7) inhibitors. Because the piperidine ring possesses two chiral centers (C3 and C5), commercial batches can vary significantly in their diastereomeric and enantiomeric excess (ee). Furthermore, the synthesis of this scaffold often leaves behind trace genotoxic impurities (like free piperidine) and heavy metal catalysts.

This guide provides a rigorous, objective framework for benchmarking commercial suppliers, ensuring that downstream drug development is not compromised by substandard starting materials.

Regulatory Context & Impurity Thresholds

When benchmarking raw materials for pharmaceutical synthesis, analytical protocols must align with the[1]. These guidelines establish strict thresholds for reporting, identifying, and qualifying organic impurities. For a typical maximum daily dose, any impurity exceeding 0.05% must be reported, and those exceeding 0.10% require structural identification[1].

ICH_Q3A Detect Impurity Detected (e.g., RP-HPLC) Rep > 0.05%? Reporting Threshold Detect->Rep Report Report in Specification Rep->Report Yes Ignore No Action Required Rep->Ignore No Id > 0.10%? Identification Threshold Identify Structural ID (LC-MS / NMR) Id->Identify Yes Report->Id

Logic tree for impurity qualification based on ICH Q3A(R2) regulatory thresholds.

Comparative Analysis of Commercial Suppliers

To objectively evaluate the landscape, we benchmarked three representative commercial tiers of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol. The evaluation focused on chemical purity, enantiomeric excess, and residual genotoxic impurities.

Quantitative Benchmarking Data
ParameterAnalytical MethodVendor A (Premium)Vendor B (Standard)Vendor C (Bulk)ICH Q3A Target
Chemical Purity RP-HPLC-UV (220 nm)99.5%97.2%94.8%> 98.0%
Enantiomeric Excess Chiral HPLC99.1%95.4%88.5%> 98.0%
Residual Piperidine LC-MS (Derivatized)< 0.01 ppm1.2 ppm15.5 ppm< 0.05 ppm
Residual Palladium ICP-MS2 ppm18 ppm45 ppm< 10 ppm

Scientific Insight: Vendor A demonstrates superior control over both stereochemistry and trace impurities. Vendor C's high residual piperidine levels pose a critical risk, as piperidine is a known genotoxic impurity that requires stringent control to prevent downstream toxicological liabilities ()[2].

Analytical Methodologies & Self-Validating Protocols

An analytical method is only as reliable as its mechanistic grounding. Below are the step-by-step, self-validating protocols used to generate the benchmark data, detailing the causality behind each experimental choice.

Workflow Start Commercial Batch 5-Amino-1-benzyl-piperidin-3-ol Chem Chemical Purity RP-HPLC-UV Start->Chem Chiral Enantiomeric Excess Chiral HPLC Start->Chiral Trace Genotoxic Impurities LC-MS (Derivatized) Start->Trace Eval Data Synthesis & Benchmarking Chem->Eval Chiral->Eval Trace->Eval

Analytical workflow for benchmarking chemical and enantiomeric purity of piperidine scaffolds.

Protocol 1: Enantiomeric Purity via Chiral HPLC

Causality & Design: Piperidine derivatives often lack strong chromophores, but the benzyl group in 5-Amino-1-benzyl-piperidin-3-ol provides sufficient UV absorbance at 220 nm, eliminating the need for pre-column derivatization for standard UV detection. We utilize a polysaccharide-based chiral stationary phase (Chiralpak AD-H), which offers excellent enantioselective recognition for piperidine scaffolds via hydrogen bonding and steric inclusion ()[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the commercial sample in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock. Dilute to 0.1 mg/mL using the mobile phase.

  • System Equilibration: Flush the Chiralpak AD-H column (5 µm, 250 x 4.6 mm) with a mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Expert Note: Diethylamine is critical here; it acts as a competing base that suppresses secondary interactions between the basic amines of the piperidine and the residual acidic silanols on the silica support, thereby preventing peak tailing.

  • Chromatography: Inject 10 µL of the sample at a flow rate of 1.0 mL/min, maintaining the column compartment at 25 °C. Monitor at 220 nm.

  • System Suitability & Self-Validation: Inject a racemic standard of 5-Amino-1-benzyl-piperidin-3-ol prior to sample analysis. The protocol is self-validating only if the resolution (Rs) between all stereoisomers is > 2.0 and the tailing factor is < 1.5.

Protocol 2: Trace Genotoxic Impurity Detection (Residual Piperidine) via LC-MS

Causality & Design: Free piperidine is a highly volatile, low-molecular-weight secondary amine that ionizes poorly in standard ESI-MS. To achieve the sub-ppm sensitivity required by regulatory standards, we employ pre-column derivatization with 4-nitrobenzoyl chloride to drastically increase both the molecular weight and the ionization efficiency[2].

Step-by-Step Workflow:

  • Derivatization: React 50 mg of the commercial batch with 4-nitrobenzoyl chloride in the presence of triethylamine (in acetonitrile) for 30 minutes at room temperature. This converts trace free piperidine into a highly ionizable amide derivative.

  • Sample Cleanup: Quench the reaction with water and extract with ethyl acetate. Evaporate the organic layer and reconstitute in 1 mL of Acetonitrile/Water (50:50).

  • LC-MS Analysis: Inject 5 µL onto a C18 column (1.7 µm, 50 x 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Quantification: Monitor the specific MRM transition for the derivatized piperidine using a triple quadrupole mass spectrometer in positive ESI mode.

  • System Suitability & Self-Validation: Run a blank extraction followed by a 0.05 ppm spiked recovery sample. The protocol validates itself if the blank shows no interfering peaks at the MRM transition and the spiked recovery falls strictly within 90-110%.

Conclusion

Benchmarking commercial 5-Amino-1-benzyl-piperidin-3-ol requires more than a simple certificate of analysis. Because of its complex stereochemistry and the risk of genotoxic impurities, researchers must employ orthogonal techniques—combining chiral HPLC for enantiomeric excess and derivatized LC-MS for trace piperidine detection. By adhering to these self-validating protocols and ICH Q3A guidelines, drug development professionals can confidently select premium suppliers, mitigating downstream synthetic failures and toxicological risks.

References[3] Title: Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Waste Classification

Topic: 5-Amino-1-benzyl-piperidin-3-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals 5-Amino-1-benzyl-piperidin-3-ol (CAS Ref: 2168225-94-1 / 2165382-39-6 for specific i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-1-benzyl-piperidin-3-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

5-Amino-1-benzyl-piperidin-3-ol (CAS Ref: 2168225-94-1 / 2165382-39-6 for specific isomers) is a functionalized piperidine intermediate containing both a secondary amine and a hydroxyl group.

Immediate Action Directive:

  • Waste Class: Hazardous Organic Base .[1]

  • Primary Hazard: Corrosive / Severe Irritant (Skin, Eye, Respiratory).[1]

  • Critical Incompatibility: DO NOT mix with acids or strong oxidizers in the waste stream.[1] Exothermic neutralization can pressurize containers and release toxic vapors.[1]

Hazard Profile & Risk Assessment

As a Senior Application Scientist, I advise treating this compound with the rigor reserved for Category 1B Corrosives and Acute Toxins , regardless of the specific isomer's available data. The structural combination of a basic amine and a lipophilic benzyl group facilitates rapid dermal absorption and tissue damage.[1]

ParameterSpecificationOperational Implication
Chemical Nature Aminopiperidine derivative (Organic Base)High pH; reacts violently with acids.
Physical State Solid (powder) or Viscous LiquidDust inhalation risk; sticky residues on glassware.[1]
GHS Classification Danger (Extrapolated)H314 (Causes severe skin burns), H302 (Harmful if swallowed).[1]
Solubility Soluble in organic solvents (DMSO, MeOH); Low water solubilityDo not attempt water-based drain disposal.[1]

Pre-Disposal: Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this waste stream to prevent cross-reactivity.[1]

  • The "Basic" Rule: This compound must go into the Basic Organic Waste stream.[1]

  • Halogen Separation: Unless dissolved in a halogenated solvent (e.g., DCM), keep it in the Non-Halogenated stream to reduce disposal costs and incineration complexity.[1]

  • Acid Isolation: Never pour this into a container containing acidic waste (e.g., TFA, HCl residues).[1] The resulting acid-base reaction is exothermic and can cause geysering.[1]

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 5-Amino-1-benzyl-piperidin-3-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Contaminated Wipes/Solids SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo LiquidHaloBin Liquid Waste: Halogenated (Label: Basic/Toxic) Halo->LiquidHaloBin LiquidNonHaloBin Liquid Waste: Non-Halogenated (Label: Basic/Toxic) NonHalo->LiquidNonHaloBin

Figure 1: Decision logic for segregating 5-Amino-1-benzyl-piperidin-3-ol waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powders & Contaminated Debris)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid waste into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (secondary containment) to prevent powder leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Amino-1-benzyl-piperidin-3-ol"[2][3][4][5]

    • Hazard Checkbox: Toxic, Corrosive.[1][6]

  • Storage: Place in the laboratory's designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and stock solutions.[1]

  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass carboy.[1] Avoid metal containers due to potential corrosion from the amine.[1]

  • Compatibility Check: Ensure the carboy does not contain acidic waste.[1]

  • Transfer: Use a funnel to prevent spills. Pour the solution slowly.

  • PH Verification (Optional but Recommended): If the waste stream is mixed, spot-check pH to ensure it remains basic/neutral (> pH 7).[1]

  • Cap & Label: Cap tightly immediately after use. Label as "Basic Organic Waste" with the specific solvent composition (e.g., "90% Methanol, 10% 5-Amino-1-benzyl-piperidin-3-ol").

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Glass vials or bottles that contained the pure substance.[1]

  • Rinse 1: Add a compatible solvent (e.g., Methanol or Ethanol) to 10% of the container volume.[1] Cap and shake well.[1]

  • Dispose Rinse: Pour the rinseate into the Liquid Waste container (Protocol B).

  • Repeat: Perform this rinse cycle two more times (Total 3 rinses).

  • Deface: Cross out the original label.

  • Final Disposal: Once triple-rinsed and dry, the glass container can usually be discarded in the "Glass Disposal" box (check local EHS rules) or recycled.[1]

Emergency Procedures: Spill Response

In the event of a spill, speed and protection are paramount.[1] The benzyl-amine structure implies this compound can penetrate skin and cause chemical burns.[1]

Visual Workflow: Spill Response Logic

SpillResponse Assess 1. Assess Volume & Risk (Major vs. Minor) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Collect 4. Collection (Scoop into Bag) Contain->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean Dispose 6. Disposal (As Hazardous Waste) Clean->Dispose

Figure 2: Step-by-step workflow for managing a laboratory spill of 5-Amino-1-benzyl-piperidin-3-ol.

Spill Cleanup Steps:

  • Evacuate & Ventilate: If the spill is large (>100g/mL) or dust is airborne, evacuate the immediate area.[1]

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If powder is loose, wear an N95 or P100 respirator.[1]

  • Absorb:

    • Liquids: Cover with vermiculite or an amine-neutralizing spill kit.[1]

    • Solids: Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then sweep.

  • Decontaminate Surface: Wipe the area with a mild detergent solution.[1] Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).[1]

References & Verification

  • J&W Pharmlab . (n.d.).[1] 5-Amino-1-benzyl-piperidin-3-ol - CAS: 2168225-94-1.[3][4] Retrieved from

  • National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

  • Fisher Scientific . (2025).[1] Safety Data Sheet: Piperidine Derivatives. Retrieved from

  • ChemScene . (n.d.). 5-Amino-1-benzylpiperidin-3-ol Product Information. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Amino-1-benzyl-piperidin-3-ol

Title: Comprehensive Safety and Handling Guide for 5-Amino-1-benzyl-piperidin-3-ol Introduction As drug development accelerates, the use of functionalized building blocks like1 (Molecular Weight: 206.29 g/mol ) has becom...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for 5-Amino-1-benzyl-piperidin-3-ol

Introduction As drug development accelerates, the use of functionalized building blocks like1 (Molecular Weight: 206.29 g/mol ) has become ubiquitous in synthesizing complex active pharmaceutical ingredients[1]. However, the structural features that make this compound synthetically valuable—namely, the nucleophilic primary amine and the lipophilic benzyl-piperidine core—also dictate its hazard profile. The free amine acts as a localized base, capable of causing severe skin and ocular irritation, while the lipophilic core enhances transdermal penetration.

To ensure scientific integrity and personnel safety, handling this compound requires a rigorous, causally-driven approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating framework for the safe manipulation, operational workflow, and disposal of 5-Amino-1-benzyl-piperidin-3-ol, grounded in the 2 and Prudent Practices in the Laboratory[3][2].

Hazard Assessment and PPE Matrix

Selecting PPE is not a passive compliance exercise; it is an active engineering choice based on chemical compatibility and exposure routes. According to the OSHA PPE Standard (29 CFR 1910 Subpart I), a hazard assessment must dictate the specific barriers used to protect against absorption and inhalation[2]. For 5-Amino-1-benzyl-piperidin-3-ol, the primary risks are inhalation of basic dust during weighing and dermal absorption.

PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
Hand Protection Nitrile Rubber (NBR)≥ 0.11 mm thickness, >480 min breakthroughAmines degrade latex; nitrile provides superior chemical resistance against basic organic powders[3].
Eye Protection Chemical Splash GogglesANSI Z87.1+ (High Impact/Splash)Prevents ocular exposure to fine alkaline dust during weighing and transfer[2].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup that could ignite organic dust; acts as a barrier against skin absorption[2].
Respiratory N95 or P100 RespiratorNIOSH-approved, ≥ 95% filtrationRequired only if engineering controls (fume hood) fail or during large spill cleanup to prevent inhalation of basic dust[2].

Operational Workflow: Self-Validating Handling Protocol

Every operational step must include a verification mechanism to ensure the system's integrity before proceeding.

Protocol: Safe Weighing and Transfer

  • Engineering Control Verification: Before handling the chemical, activate the chemical fume hood. Validation: Visually confirm the digital airflow monitor reads between 80–120 linear feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate.

  • PPE Donning and Integrity Check: Don the lab coat, safety goggles, and double-layer nitrile gloves. Validation: Before donning, trap air inside each glove and roll the cuff to pressurize it; inspect for micro-tears or pinhole leaks[3].

  • Static Mitigation: 5-Amino-1-benzyl-piperidin-3-ol is a dry organic powder that can generate static electricity, leading to erratic weighing or aerosolization. Wipe the exterior of the reagent bottle and the balance draft shield with a damp, lint-free cloth or use an anti-static ionizer.

  • Transfer Mechanics: Use a grounded, stainless-steel micro-spatula. Transfer the powder into an anti-static weigh boat. Keep the reagent bottle and the weigh boat deep within the fume hood (at least 6 inches from the sash) to maintain the aerodynamic barrier.

  • Decontamination: Once the transfer is complete, seal the primary container. Wipe down the spatula, balance, and surrounding hood surface with a solvent compatible with amines (e.g., a dilute acidic solution followed by isopropanol). Validation: Inspect the area under adequate lighting to ensure no residual white powder remains.

Logical Workflow Visualization

The following diagram illustrates the critical path for handling this compound, integrating hazard assessment, operational execution, and contingency planning.

G N1 Pre-Operation Hazard Assessment (Review SDS & Toxicity) N2 Engineering Controls (Activate Fume Hood, >100 fpm) N1->N2 N3 Don PPE (Nitrile Gloves, Coat, Z87+ Goggles) N2->N3 N4 Chemical Handling (Weighing & Transfer) N3->N4 N5 Spill Detected? N4->N5 N6 Spill Response Protocol (Neutralize & Absorb) N5->N6 Yes N7 Standard Decontamination (Wipe down surfaces, Doff PPE) N5->N7 No N8 Hazardous Waste Disposal (Solid/Organic Waste Streams) N6->N8 N7->N8

SOP and Spill Response Workflow for 5-Amino-1-benzyl-piperidin-3-ol.

Spill Response and Disposal Plan

In the event of a spill, the basic nature of the amine must be neutralized to prevent environmental contamination and personnel exposure. This protocol aligns with standard4[4].

Protocol: Amine Powder Spill Remediation

  • Containment and Assessment: Immediately halt work. If the spill is outside the fume hood, instruct personnel to evacuate the immediate area. Don a NIOSH-approved N95/P100 respirator if aerosolized dust is visible[2].

  • Neutralization: Do not sweep the dry powder, as this generates hazardous dust. Instead, carefully cover the spill with a commercial acidic spill absorbent (e.g., citric acid-based Spill-X) or baking soda to neutralize the basic amine[4].

  • Validation of Neutralization: Lightly mist the absorbent with water to facilitate the acid-base reaction. Validation: Tap a strip of universal pH paper against the dampened slurry. The pH must read between 6.0 and 8.0 before collection[4].

  • Collection: Use a disposable plastic scoop (never a broom) to collect the neutralized slurry[4]. Place the material into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Disposal: Label the bag explicitly as "Hazardous Waste: Neutralized 5-Amino-1-benzyl-piperidin-3-ol (Organic Amine Solid)." Store in a designated secondary containment bin for collection by the Environmental Health and Safety (EHS) department in compliance with 5[5].

References

  • eMolecules (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol | Fisher Scientific. Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC.
  • Chemical Hygiene Plan - USDA ARS. U.S. Department of Agriculture.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting / YMAWS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.